molecular formula C46H76N12O13 B12378094 AILNYVANK-(Lys-13C6,15N2)

AILNYVANK-(Lys-13C6,15N2)

カタログ番号: B12378094
分子量: 1013.1 g/mol
InChIキー: MSKBWZWUEFRTSA-NEFVRTKVSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

AILNYVANK-(Lys-13C6,15N2) is a useful research compound. Its molecular formula is C46H76N12O13 and its molecular weight is 1013.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality AILNYVANK-(Lys-13C6,15N2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AILNYVANK-(Lys-13C6,15N2) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C46H76N12O13

分子量

1013.1 g/mol

IUPAC名

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid

InChI

InChI=1S/C46H76N12O13/c1-9-24(6)37(58-38(62)25(7)48)45(69)56-30(18-22(2)3)40(64)55-33(21-35(50)61)42(66)54-31(19-27-13-15-28(59)16-14-27)43(67)57-36(23(4)5)44(68)51-26(8)39(63)53-32(20-34(49)60)41(65)52-29(46(70)71)12-10-11-17-47/h13-16,22-26,29-33,36-37,59H,9-12,17-21,47-48H2,1-8H3,(H2,49,60)(H2,50,61)(H,51,68)(H,52,65)(H,53,63)(H,54,66)(H,55,64)(H,56,69)(H,57,67)(H,58,62)(H,70,71)/t24-,25-,26-,29-,30-,31-,32-,33-,36-,37-/m0/s1/i10+1,11+1,12+1,17+1,29+1,46+1,47+1,52+1

InChIキー

MSKBWZWUEFRTSA-NEFVRTKVSA-N

異性体SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)[15NH][13C@@H]([13CH2][13CH2][13CH2][13CH2][15NH2])[13C](=O)O)NC(=O)[C@H](C)N

正規SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)N

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to AILNYVANK-(Lys-13C6,15N2) for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of AILNYVANK-(Lys-13C6,15N2), a stable isotope-labeled (SIL) peptide designed for high-precision applications in quantitative proteomics. It details the fundamental properties of this peptide, its primary applications as an internal standard in mass spectrometry, and standardized experimental protocols for its use. This guide includes structured data tables for key quantitative information and utilizes Graphviz diagrams to visually represent experimental workflows and relevant biological pathway concepts, adhering to best practices for clarity and data presentation.

Core Concepts and Chemical Identity

AILNYVANK-(Lys-13C6,15N2) is a synthetic peptide with the amino acid sequence Alanine-Isoleucine-Leucine-Asparagine-Tyrosine-Valine-Alanine-Asparagine-Lysine. The defining characteristic of this molecule is the isotopic labeling of its C-terminal lysine residue. This specific lysine has been synthesized to incorporate six Carbon-13 (¹³C) isotopes and two Nitrogen-15 (¹⁵N) isotopes.

Quantitative Data Summary

The essential quantitative attributes of AILNYVANK-(Lys-13C6,15N2) are summarized below, providing a direct comparison with its unlabeled form.

FeatureUnlabeled (Light) AILNYVANKLabeled (Heavy) AILNYVANK-(Lys-13C6,15N2)
Amino Acid Sequence AILNYVANKAILNYVAN[K]
Isotopic Label NoneLysine (+8 Da)
Molecular Formula C₄₆H₇₈N₁₂O₁₂C₄₀¹³C₆H₇₈N₁₀¹⁵N₂O₁₂
Average Molecular Weight 1023.2 g/mol 1031.2 g/mol
Monoisotopic Mass 1022.58 Da1030.60 Da
Isotopic Purity N/A>99%

Applications in Research and Development

The primary role of AILNYVANK-(Lys-13C6,15N2) is to serve as a heavy internal standard for the precise and accurate quantification of the endogenous AILNYVANK peptide in complex biological matrices such as cell lysates, plasma, or tissue homogenates.[2][4] This capability is leveraged in several key research areas:

  • Biomarker Validation: Quantifying the absolute concentration of the target peptide to validate potential disease biomarkers.

  • Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of protein-based therapeutics.[1]

  • Proteomics and Metabolomics: Serves as a reference standard for determining protein expression levels and understanding metabolic pathways.[2]

  • Clinical Mass Spectrometry: Employed in the development of diagnostic assays that require precise measurement of protein or peptide concentrations.

Experimental Protocols and Methodologies

The use of AILNYVANK-(Lys-13C6,15N2) is central to the Absolute Quantification (AQUA) methodology for targeted proteomics. A detailed workflow for a typical AQUA experiment is provided below.

Absolute Quantification (AQUA) Workflow

This protocol outlines the major steps for quantifying the native AILNYVANK peptide in a biological sample.

AQUA_Workflow AQUA Experimental Workflow cluster_prep Sample Preparation cluster_quant Quantification Steps A Biological Sample (e.g., cell lysate, plasma) B Protein Denaturation & Reduction A->B C Protein Alkylation B->C D Proteolytic Digestion (e.g., with Trypsin) C->D E Spike with known amount of AILNYVANK-(Lys-13C6,15N2) D->E F LC-MS/MS Analysis E->F G Data Analysis F->G H H G->H Calculate Absolute Concentration of endogenous AILNYVANK

Caption: A step-by-step workflow for the Absolute Quantification (AQUA) of a target peptide.

Detailed Methodological Steps:

  • Sample Collection and Lysis: Obtain the biological sample and lyse the cells or tissue to extract the proteins.

  • Protein Denaturation, Reduction, and Alkylation: The protein mixture is denatured to unfold the proteins, followed by reduction of disulfide bonds and alkylation to prevent them from reforming.

  • Proteolytic Digestion: A protease, most commonly trypsin, is added to digest the proteins into smaller peptides.

  • Spiking of the Internal Standard: A precisely known quantity of AILNYVANK-(Lys-13C6,15N2) is added to the peptide mixture.

  • LC-MS/MS Analysis: The sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The peptides are separated by chromatography and then ionized and analyzed by the mass spectrometer. The instrument is set to monitor for the specific mass-to-charge (m/z) ratios of both the light and heavy AILNYVANK peptides.

  • Data Analysis: The peak areas for the light and heavy peptides are integrated. The ratio of the peak area of the endogenous "light" peptide to the "heavy" internal standard is used to calculate the absolute concentration of the endogenous peptide.

Visualization of a Relevant Biological Context

While the specific protein from which the AILNYVANK peptide originates is not definitively identified in public databases, its application in quantifying proteins within signaling pathways is a primary use case. The following diagram illustrates a generic cell signaling pathway where quantitative proteomics would be applied to measure changes in protein abundance.

Signaling_Pathway Generic Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Adaptor Adaptor Protein Receptor->Adaptor activates Kinase1 MAP Kinase Kinase Kinase Adaptor->Kinase1 recruits Kinase2 MAP Kinase Kinase Kinase1->Kinase2 phosphorylates TargetProtein Target Protein (Source of AILNYVANK) Kinase2->TargetProtein phosphorylates TF Transcription Factor TargetProtein->TF activates Response Cellular Response (e.g., Proliferation, Survival) TF->Response Ligand Growth Factor Ligand->Receptor binds

Caption: A representative signaling cascade where AILNYVANK-(Lys-13C6,15N2) could quantify a target protein.

In this hypothetical pathway, the "Target Protein" could be the source of the AILNYVANK peptide. By using the labeled standard, a researcher could determine how the absolute amount of this protein changes in response to stimulation by the growth factor, providing critical insights into the dynamics of the signaling cascade.

References

A Technical Guide to Absolute Quantification Using AILNYVANK-(Lys-13C6,15N2) as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles and methodologies for absolute protein quantification utilizing the stable isotope-labeled (SIL) peptide, AILNYVANK-(Lys-13C6,15N2), as an internal standard. The methods described herein are broadly applicable to targeted proteomics and are essential for accurate protein quantification in complex biological matrices.

Introduction to Absolute Quantification with Stable Isotope-Labeled Peptides

Absolute quantification of proteins is a cornerstone of proteomics research, providing precise measurements of protein abundance. This is in contrast to relative quantification, which only describes the ratio of protein levels between samples.[1] One of the most accurate and widely adopted methods for absolute quantification is the stable isotope dilution mass spectrometry (ID-MS) approach, often referred to as the Absolute Quantification (AQUA) strategy.[2]

This technique relies on the use of synthetic stable isotope-labeled peptides, such as AILNYVANK-(Lys-13C6,15N2), as internal standards.[2][3] These SIL peptides are chemically identical to their endogenous counterparts but have a known mass difference due to the incorporation of heavy isotopes (e.g., 13C and 15N).[1] The labeled lysine (Lys-13C6,15N2) in AILNYVANK-(Lys-13C6,15N2) results in a predictable mass shift.

Because SIL peptides exhibit the same chemical and physical properties as the native peptides—including chromatographic retention time, ionization efficiency, and fragmentation patterns—they serve as ideal internal standards for mass spectrometry-based quantification.[2] By introducing a known amount of the SIL peptide into a biological sample, the absolute quantity of the corresponding endogenous peptide, and by extension the parent protein, can be accurately determined by comparing the mass spectrometry signal intensities of the light and heavy peptide pairs.[2][4]

The AILNYVANK-(Lys-13C6,15N2) Standard

The peptide with the sequence Alanine-Isoleucine-Leucine-Asparagine-Tyrosine-Valine-Alanine-Asparagine-Lysine (AILNYVANK) and a stable isotope-labeled Lysine at the C-terminus is a tool for targeted quantification. The labeling with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) on the lysine residue provides a distinct mass signature that allows it to be distinguished from the naturally occurring ("light") peptide by a mass spectrometer.

Table 1: Properties of AILNYVANK-(Lys-13C6,15N2)

PropertyDescription
Sequence AILNYVANK
Labeled Amino Acid Lysine (K)
Isotopes ⁶¹³C, ²¹⁵N
Mass Difference +8 Da
Purity Typically >95%
Application Internal standard for absolute quantification

Experimental Workflow for Absolute Quantification

The successful application of AILNYVANK-(Lys-13C6,15N2) for absolute quantification involves a multi-step workflow. The following is a generalized protocol that can be adapted to specific experimental needs.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis ProteinExtraction Protein Extraction from Biological Sample Quantification Protein Quantification (e.g., BCA Assay) ProteinExtraction->Quantification Spiking Spiking of Known Amount of AILNYVANK-(Lys-13C6,15N2) Quantification->Spiking Digestion Proteolytic Digestion (e.g., Trypsin) Spiking->Digestion LC Liquid Chromatography Separation Digestion->LC MS Mass Spectrometry (SRM/MRM) LC->MS PeakIntegration Peak Area Integration (Light & Heavy Peptides) MS->PeakIntegration RatioCalculation Ratio Calculation (Light/Heavy) PeakIntegration->RatioCalculation AbsoluteQuantification Absolute Quantification of Endogenous Peptide RatioCalculation->AbsoluteQuantification cluster_sample Biological Sample cluster_standard Internal Standard cluster_processing Sample Processing cluster_analysis Mass Spectrometry Analysis cluster_quantification Quantification TargetProtein Target Protein (Unknown Amount) Digestion Proteolytic Digestion TargetProtein->Digestion SIL_Peptide AILNYVANK-(Lys-13C6,15N2) (Known Amount) SIL_Peptide->Digestion MS MS Signal Intensity Digestion->MS Light & Heavy Peptides Result Absolute Amount of Target Protein MS->Result Ratio of Intensities

References

A Technical Guide to Quantitative Proteomics Using Stable Isotope-Labeled AILNYVANK-(Lys-13C6,15N2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling in combination with mass spectrometry has become an indispensable tool for accurate and reproducible quantification of proteins and peptides in complex biological samples. This technical guide provides an in-depth overview of the principles and applications of stable isotope-labeled peptides, using AILNYVANK-(Lys-13C6,15N2) as a representative example. While the specific biological function of the AILNYVANK peptide is not extensively documented in publicly available literature, this guide will treat it as a hypothetical peptide of interest to illustrate the workflow of a targeted quantitative proteomics experiment.

The core principle of this technique lies in the use of a "heavy" synthetic peptide, chemically identical to the endogenous "light" peptide of interest, but with one or more atoms replaced by their heavier stable isotopes. In the case of AILNYVANK-(Lys-13C6,15N2), the lysine (K) residue is synthesized with six Carbon-13 (¹³C) atoms and two Nitrogen-15 (¹⁵N) atoms. This results in a precise mass shift that allows the mass spectrometer to distinguish between the labeled internal standard and the endogenous peptide. By spiking a known concentration of the heavy peptide into a biological sample, it can be used as an internal standard to accurately quantify the amount of the endogenous, unlabeled AILNYVANK peptide.[1][2]

This method, often referred to as Stable Isotope Dilution (SID), is the gold standard for quantitative mass spectrometry, providing high accuracy and precision for applications such as biomarker validation, pharmacokinetic studies, and the characterization of cellular signaling pathways.[1]

Core Principles and Applications

The primary application of AILNYVANK-(Lys-13C6,15N2) is to serve as an internal standard for the precise quantification of its native counterpart in complex mixtures such as cell lysates, tissue homogenates, or biofluids.[3] The known concentration of the spiked-in heavy peptide allows for the correction of sample loss during preparation and variations in ionization efficiency during mass spectrometry analysis.

Key Applications Include:

  • Biomarker Discovery and Validation: Quantifying changes in the abundance of the AILNYVANK peptide in response to disease or drug treatment.

  • Pharmacokinetic (PK) Studies: Tracking the concentration of a peptide-based drug or its metabolic products over time.

  • Proteomic Profiling: Accurately measuring the absolute or relative abundance of the protein from which the AILNYVANK peptide is derived.

  • Pathway Analysis: Investigating how the quantity of the AILNYVANK peptide changes within specific signaling cascades.

Quantitative Data Presentation

The data generated from a targeted proteomics experiment using AILNYVANK-(Lys-13C6,15N2) is typically presented in tables that summarize the quantitative results across different samples or conditions. The key measurements include the peak areas of the light (endogenous) and heavy (labeled) peptides, their ratio, and the calculated concentration of the endogenous peptide.

Table 1: Quantification of Endogenous AILNYVANK in Cell Lysates

Sample IDLight Peptide Peak Area (AUC)Heavy Peptide Peak Area (AUC)Light/Heavy RatioCalculated Concentration (fmol/µg protein)
Control 11.25E+062.50E+070.0505.0
Control 21.35E+062.52E+070.0545.4
Control 31.30E+062.48E+070.0525.2
Treated 13.78E+062.51E+070.15115.1
Treated 23.95E+062.49E+070.15915.9
Treated 33.88E+062.53E+070.15315.3

Table 2: Mass Spectrometry Parameters for AILNYVANK Quantification

ParameterLight Peptide (AILNYVANK)Heavy Peptide (AILNYVANK-(Lys-13C6,15N2))
Precursor m/z (z=2)503.28507.29
Product Ion 1 (y7) m/z829.49829.49
Product Ion 2 (y6) m/z716.41716.41
Product Ion 3 (b2) m/z215.15215.15
Collision Energy (V)2525
Mass Shift (Da)-+8.014

Experimental Workflow and Methodologies

A typical experimental workflow for the quantification of the AILNYVANK peptide using its stable isotope-labeled counterpart involves several key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Cell Lysate) Spike Spike-in Heavy Peptide AILNYVANK-(Lys-13C6,15N2) Sample->Spike Known Amount Denature Denaturation, Reduction & Alkylation Spike->Denature Digest Tryptic Digestion Denature->Digest LC Liquid Chromatography Separation Digest->LC MS Mass Spectrometry (Targeted MRM/PRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Light/Heavy Ratio Integration->Ratio Quant Concentration Calculation Ratio->Quant

Caption: General workflow for targeted peptide quantification using a stable isotope-labeled internal standard.

Detailed Experimental Protocol

1. Sample Preparation and Protein Digestion

  • Cell Lysis: Culture cells to the desired confluency and treat with the compound of interest. Harvest cells by scraping and wash with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Spiking of Internal Standard: Based on preliminary experiments to estimate the approximate concentration of endogenous AILNYVANK, spike a known amount of AILNYVANK-(Lys-13C6,15N2) into each protein lysate. The goal is to have a light-to-heavy peptide ratio between 0.1 and 10.

  • Reduction and Alkylation: To 100 µg of protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Tryptic Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides and dry them down in a vacuum centrifuge.

2. LC-MS/MS Analysis

  • Chromatographic Separation: Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water). Inject the sample onto a reverse-phase HPLC column (e.g., C18 column) and separate the peptides using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry: Analyze the eluted peptides on a triple quadrupole or a high-resolution mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.

    • MRM/PRM Method Development: Optimize the collision energy for the fragmentation of the precursor ions of both the light and heavy AILNYVANK peptides to select for the most intense and specific product ions.

    • Acquisition Method: Create a targeted acquisition method that monitors the specific precursor-to-product ion transitions for both the light AILNYVANK and the heavy AILNYVANK-(Lys-13C6,15N2).

3. Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas of the selected transitions for both the light and heavy peptides using the instrument's software.

  • Ratio Calculation: For each sample, calculate the ratio of the peak area of the endogenous (light) peptide to the peak area of the internal standard (heavy) peptide.

  • Concentration Determination: Create a standard curve if absolute quantification is required by spiking varying known concentrations of the light peptide with a fixed amount of the heavy peptide. For relative quantification, the light/heavy ratio can be directly compared across different samples.

Signaling Pathway and Logical Relationship Visualization

The quantification of the AILNYVANK peptide can provide insights into the activity of cellular signaling pathways. For instance, if AILNYVANK is a downstream target of a particular kinase, its quantification can serve as a proxy for the activity of that pathway.

Signaling_Pathway cluster_pathway Hypothetical Signaling Cascade Stimulus External Stimulus (e.g., Growth Factor) Receptor Receptor Activation Stimulus->Receptor KinaseA Kinase A Phosphorylation Receptor->KinaseA KinaseB Kinase B Phosphorylation KinaseA->KinaseB TranscriptionFactor Transcription Factor Activation KinaseB->TranscriptionFactor Gene Gene Expression (Protein containing AILNYVANK) TranscriptionFactor->Gene Protein Protein Synthesis Gene->Protein Peptide AILNYVANK Peptide (Measured by MS) Protein->Peptide Digestion

References

Understanding the Mass Shift of AILNYVANK-(Lys-13C6,15N2): A Technical Guide for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass shift observed for the stable isotope-labeled peptide AILNYVANK-(Lys-13C6,15N2). This peptide is a key reagent in quantitative mass spectrometry-based proteomics, particularly for applications involving Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). Here, we delve into the principles of its mass shift, its biological context as a fragment of the Ankyrin-2 protein, detailed experimental protocols for its use, and its application in studying critical cellular signaling pathways.

The Principle of Mass Shift in SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy that enables the relative quantification of proteins between different cell populations. The core principle involves replacing a standard ("light") amino acid with a non-radioactive, heavy isotope-labeled counterpart in the cell culture medium. As cells grow and divide, they incorporate this heavy amino acid into all newly synthesized proteins.

When proteins from "light" and "heavy" cell populations are mixed and analyzed by mass spectrometry, each peptide from the heavy sample will have a precisely defined mass difference—or mass shift—compared to its light counterpart. This allows for the direct comparison of their respective signal intensities, reflecting the relative abundance of the protein in the original samples.

The peptide in focus, AILNYVANK-(Lys-13C6,15N2), utilizes a "heavy" lysine residue where all six carbon atoms are replaced by Carbon-13 (¹³C) and both nitrogen atoms are replaced by Nitrogen-15 (¹⁵N).

Quantitative Data: Calculating the Mass Shift

The precise mass shift is determined by the difference in the monoisotopic masses of the heavy and light isotopes. The incorporation of six ¹³C atoms and two ¹⁵N atoms in the lysine residue results in a predictable and readily identifiable mass increase. A common mass shift for this labeling scheme is +8.014199 Da.[1]

IsotopeStandard Atomic Mass (Da)Heavy IsotopeHeavy Atomic Mass (Da)Number of Atoms SubstitutedTotal Mass Difference (Da)
Carbon12.000000¹³C13.0033556+6.02013
Nitrogen14.003074¹⁵N15.0001092+1.99407
Total +8.01420

Note: Atomic masses are based on the most common isotopes, ¹²C and ¹⁴N, and their heavy counterparts.

This +8 Da shift is easily resolved by modern high-resolution mass spectrometers, allowing for accurate quantification.

Biological Context: The AILNYVANK Peptide and Ankyrin-2

A search of the UniProt protein sequence database reveals that the peptide sequence AILNYVANK is a tryptic peptide originating from Ankyrin-2 (UniProtKB - Q01484), also known as Ankyrin-B.

Ankyrin-2 is a vital scaffolding protein, highly expressed in cardiac muscle and the brain.[2][3] It acts as an anchor, linking the spectrin-actin cytoskeleton to various integral membrane proteins.[3] This anchoring function is critical for the proper localization and stabilization of ion channels and transporters.[2]

Mutations and dysregulation of Ankyrin-2 are associated with serious medical conditions, including:

  • Ankyrin-B Syndrome: A cardiac arrhythmia disorder that includes Long QT syndrome 4, sinus node dysfunction, atrial fibrillation, and risk of sudden cardiac death.[4][5]

  • Neurodevelopmental Disorders: Variants in the ANK2 gene have been linked to autism spectrum disorder and epilepsy.[6]

Given its crucial role in cellular function and disease, quantitative analysis of Ankyrin-2 expression and turnover using SILAC, and specifically tracking peptides like AILNYVANK, is of significant interest to researchers in cardiology, neurology, and drug development.

Experimental Protocols

A typical SILAC experiment to quantify Ankyrin-2 using the AILNYVANK peptide involves several key stages. The following protocol is a representative workflow.

Phase 1: Cell Culture and Metabolic Labeling (Adaptation)
  • Cell Line Selection: Choose two populations of a suitable cell line (e.g., human cardiomyocytes or a relevant neuronal cell line).

  • Media Preparation: Prepare two types of SILAC-compatible cell culture media (e.g., DMEM/F-12) that lack L-lysine and L-arginine.

    • Light Medium: Supplement with standard L-lysine and L-arginine.

    • Heavy Medium: Supplement with ¹³C₆,¹⁵N₂-L-lysine (Lys8) and, typically, ¹³C₆,¹⁵N₄-L-arginine (Arg10).

  • Cell Adaptation: Culture the cells for at least five to six cell divisions in their respective "light" or "heavy" media to ensure near-complete incorporation of the labeled amino acids.[6] Incorporation efficiency should be checked by mass spectrometry on a small sample of protein lysate.

Phase 2: Experimental Treatment and Sample Preparation
  • Experimental Perturbation: Apply the experimental treatment (e.g., drug candidate, growth factor, or stressor) to one of the cell populations (e.g., the "heavy" labeled cells), while the other population serves as a control.

  • Cell Lysis and Protein Quantification: Harvest both cell populations and lyse them using a suitable buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • Sample Pooling: Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion:

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.

    • Digest the combined protein sample into peptides using a sequence-specific protease, typically Trypsin/P, which cleaves after lysine and arginine residues.

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or equivalent solid-phase extraction method to remove contaminants before mass spectrometry analysis.

Phase 3: LC-MS/MS Analysis
  • Chromatographic Separation: Separate the peptides using a reverse-phase nano-liquid chromatography (LC) system.

  • Mass Spectrometry: Analyze the eluted peptides on a high-resolution Orbitrap mass spectrometer.

  • Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument cycles between a full MS scan (to detect the "light" and "heavy" peptide pairs) and several MS/MS scans (to fragment selected peptides for identification).

Phase 4: Data Analysis
  • Peptide Identification and Quantification: Use specialized software (e.g., MaxQuant) to process the raw mass spectrometry data.

  • Database Search: Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify the peptide sequences. The search parameters must include the variable modifications for the heavy lysine (+8.01420 Da).

  • Ratio Calculation: The software will identify the paired "light" and "heavy" isotopic peaks for each peptide and calculate the ratio of their intensities. This ratio directly reflects the relative abundance of the protein between the two experimental conditions.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

SILAC_Workflow SILAC Experimental Workflow for Ankyrin-2 Quantification cluster_Phase1 Phase 1: Adaptation cluster_Phase2 Phase 2: Experiment & Preparation cluster_Phase3 Phase 3: Analysis cluster_Phase4 Phase 4: Data Processing p1_light Cell Population A in 'Light' Medium (Std. Lysine) p2_control Control Condition p1_light->p2_control p1_heavy Cell Population B in 'Heavy' Medium (Lys-13C6,15N2) p2_treat Experimental Treatment p1_heavy->p2_treat p2_lyse Cell Lysis & Protein Quantification p2_control->p2_lyse p2_treat->p2_lyse p2_mix Mix Equal Protein Amounts (1:1) p2_lyse->p2_mix p2_digest In-solution Trypsin Digestion p2_mix->p2_digest p3_lcms nanoLC-MS/MS p2_digest->p3_lcms p3_data Data Acquisition p3_lcms->p3_data p4_quant Peptide ID & Ratio Quantification (e.g., MaxQuant) p3_data->p4_quant p4_result Relative Abundance of Ankyrin-2 (AILNYVANK) p4_quant->p4_result

Caption: High-level overview of the SILAC experimental workflow.

Ankyrin-2 Functional Pathway

Ankyrin2_Pathway Functional Role of Ankyrin-2 in Cardiomyocytes cluster_membrane Sarcolemma / T-tubule cluster_cytoskeleton Cytoskeleton cluster_function Cellular Function NCX Na+/Ca2+ Exchanger (NCX1) CaHomeostasis Calcium Homeostasis NCX->CaHomeostasis NKA Na+/K+ ATPase Signal Electrical Excitability NKA->Signal IP3R IP3 Receptor IP3R->CaHomeostasis Spectrin β-Spectrin Actin Actin Spectrin->Actin associates with Ank2 Ankyrin-2 (Scaffold Protein) Ank2->NCX anchors Ank2->NKA anchors Ank2->IP3R anchors Ank2->Spectrin links to

Caption: Ankyrin-2 as a scaffold for ion channels and transporters.

Data Presentation and Interpretation

Following data analysis, the quantitative results for the AILNYVANK peptide would be presented. The key metric is the Heavy/Light (H/L) ratio, which indicates the change in protein abundance in the experimental condition relative to the control.

Theoretical Mass-to-Charge (m/z) Values

This table shows the expected monoisotopic m/z values for the light and heavy AILNYVANK peptide, assuming a charge state of +2, which is common for tryptic peptides.

Peptide SequenceLabelMonoisotopic Mass (Da)m/z (z=2)Mass Shift (Da)
AILNYVANKLight1019.56510.78-
AILNYVANK *Heavy (¹³C₆,¹⁵N₂)1027.57514.79+8.01
Example Quantitative Results

This table illustrates how SILAC data for Ankyrin-2 might be presented after an experiment comparing a treated sample to a control.

Protein NameGene NameUniProt Acc.Peptide SequenceH/L RatioRegulation
Ankyrin-2ANK2Q01484AILNYVANK0.45Down-regulated
Ankyrin-2ANK2Q01484VLAEASPAAINK0.48Down-regulated
Tubulin alpha-1ATUBA1AQ71U36LISSIHSLGDSQVGQSGK1.02Unchanged
GAPDHGAPDHP04406VGPSAFLVSSER0.99Unchanged

An H/L ratio less than 1 indicates down-regulation of Ankyrin-2 in response to the treatment, while a ratio greater than 1 would indicate up-regulation. Ratios close to 1, as seen for the control proteins Tubulin and GAPDH, indicate no change in abundance.

By accurately measuring the mass shift of peptides like AILNYVANK-(Lys-13C6,15N2), researchers can gain precise quantitative insights into the dynamic regulation of Ankyrin-2, providing a deeper understanding of its role in both normal physiology and disease.

References

A Technical Guide to Targeted Proteomics Discovery with AILNYVANK-(Lys-13C6,15N2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of the stable isotope-labeled (SIL) peptide, AILNYVANK-(Lys-13C6,15N2), in targeted proteomics discovery. It covers the fundamental principles, detailed experimental protocols, data analysis, and visualization of workflows.

Introduction to Targeted Proteomics and Stable Isotope Labeling

Targeted proteomics has emerged as a powerful methodology for the precise quantification of specific proteins in complex biological samples. Unlike discovery proteomics, which aims to identify all proteins in a sample, targeted proteomics focuses on a predefined set of proteins, offering higher sensitivity, specificity, and quantitative accuracy. This approach is particularly valuable in biomarker validation, drug development, and clinical research.

A key component of many targeted proteomics workflows is the use of stable isotope-labeled (SIL) internal standards. These are synthetic peptides that are chemically identical to their endogenous counterparts but are heavier due to the incorporation of heavy isotopes, such as carbon-13 (¹³C) and nitrogen-15 (¹⁵N). AILNYVANK-(Lys-13C6,15N2) is one such SIL peptide, where the lysine (Lys) residue is labeled with six ¹³C atoms and two ¹⁵N atoms.

The fundamental principle of quantification using SIL peptides lies in the co-analysis of the labeled (heavy) peptide of a known concentration with the unlabeled (light) endogenous peptide from the biological sample. Since the heavy and light peptides have nearly identical physicochemical properties, they co-elute during liquid chromatography (LC) and are co-isolated and fragmented in the mass spectrometer (MS). The mass difference allows the mass spectrometer to distinguish between them. The ratio of the signal intensity of the endogenous peptide to that of the SIL peptide is then used to accurately determine the concentration of the target protein in the sample.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a targeted proteomics study using a SIL peptide like AILNYVANK-(Lys-13C6,15N2).

G Experimental Workflow for Targeted Proteomics with SIL Peptides cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Plasma Sample Collection ProteinExtraction 2. Protein Extraction & Denaturation SampleCollection->ProteinExtraction ReductionAlkylation 3. Reduction & Alkylation ProteinExtraction->ReductionAlkylation Digestion 4. Tryptic Digestion ReductionAlkylation->Digestion Spiking 5. Spiking of AILNYVANK-(Lys-13C6,15N2) Digestion->Spiking Cleanup 6. Peptide Cleanup (SPE) Spiking->Cleanup LC_Separation 7. LC Separation Cleanup->LC_Separation MS_Analysis 8. MS/MS Analysis (SRM/PRM) LC_Separation->MS_Analysis PeakIntegration 9. Peak Integration & Ratio Calculation MS_Analysis->PeakIntegration Quantification 10. Protein Quantification PeakIntegration->Quantification

Caption: A typical workflow for targeted proteomics using SIL peptides.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the quantification of a target protein in human plasma using AILNYVANK-(Lys-13C6,15N2) as an internal standard.

Plasma Sample Preparation
  • Blood Collection : Collect whole blood into tubes containing EDTA as an anticoagulant to prevent clotting.[1]

  • Plasma Separation : Centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) and store it at -80°C until use.[1]

  • Protein Denaturation and Reduction :

    • Thaw the plasma sample on ice.

    • To 50 µL of plasma, add 50 µL of a denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce the disulfide bonds.

  • Alkylation :

    • Add iodoacetamide (IAA) to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 45 minutes to alkylate the cysteine residues.

  • Digestion :

    • Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.

    • Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate at 37°C overnight (12-16 hours).

  • Spiking with SIL Peptide :

    • Add a known amount of AILNYVANK-(Lys-13C6,15N2) to the digested sample. The amount should be optimized to be within the linear dynamic range of the assay and comparable to the expected endogenous peptide concentration.

  • Peptide Cleanup :

    • Acidify the sample with 10% trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Use a solid-phase extraction (SPE) C18 cartridge to desalt and concentrate the peptides.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.

    • Dry the eluted peptides in a vacuum centrifuge.

    • Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis (Selected Reaction Monitoring - SRM)

The analysis is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

LC Parameters:

ParameterSetting
Column C18 reversed-phase column (e.g., 2.1 mm ID, 100 mm length, 1.8 µm particle size)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Flow Rate 300 µL/min
Gradient 2% to 35% B over 30 minutes, then to 90% B in 5 minutes, hold for 5 minutes
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters (SRM):

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Spray Voltage 3500 V
Capillary Temperature 320°C
Collision Gas Argon
Q1 and Q3 Resolution 0.7 FWHM

SRM Transitions:

For targeted analysis, specific precursor-to-product ion transitions are monitored for both the light (endogenous) and heavy (SIL) peptides. These transitions are determined empirically or from spectral libraries. For AILNYVANK, a hypothetical set of transitions is provided below.

PeptidePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
AILNYVANK (Light)495.78 (2+)y7: 848.4522
495.78 (2+)y6: 735.3725
495.78 (2+)y5: 622.2828
AILNYVANK-(Lys-13C6,15N2) (Heavy)499.78 (2+)y7: 856.4522
499.78 (2+)y6: 743.3725
499.78 (2+)y5: 630.2828

Data Presentation and Analysis

The data from the LC-MS/MS analysis is processed to obtain the peak areas for the selected transitions of both the light and heavy peptides. The ratio of these areas is then used for quantification.

Principle of Quantification

The following diagram illustrates the principle of quantification using a stable isotope-labeled internal standard.

G Principle of Quantification with SIL Peptides cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_quant Quantification LC Co-elution of Light and Heavy Peptides MS1 MS1: Detection of Precursor Ions (Light and Heavy) LC->MS1 Isolation Isolation of Precursor Ions MS1->Isolation Fragmentation Fragmentation (CID) Isolation->Fragmentation MS2 MS2: Detection of Product Ions Fragmentation->MS2 PeakArea Peak Area Integration MS2->PeakArea Ratio Calculate Peak Area Ratio (Light / Heavy) PeakArea->Ratio Concentration Determine Endogenous Peptide Concentration Ratio->Concentration

Caption: Quantification principle using SIL internal standards.

Quantitative Data Table

The results of a targeted proteomics experiment are typically summarized in a table. Below is an example of how the quantitative data for the AILNYVANK peptide across different samples could be presented.

Sample IDPeptide SequencePrecursor Ion (m/z)Fragment Ion (m/z)Retention Time (min)Light Peak AreaHeavy Peak AreaPeak Area Ratio (Light/Heavy)Calculated Concentration (fmol/µL)
Control_1AILNYVANK495.78y7: 848.4521.51.25E+052.50E+050.505.0
Control_2AILNYVANK495.78y7: 848.4521.61.30E+052.50E+050.525.2
Treated_1AILNYVANK495.78y7: 848.4521.52.50E+052.50E+051.0010.0
Treated_2AILNYVANK495.78y7: 848.4521.42.65E+052.50E+051.0610.6

Note: The calculated concentration is determined by multiplying the peak area ratio by the known concentration of the spiked-in heavy peptide.

Conclusion

The use of stable isotope-labeled peptides, such as AILNYVANK-(Lys-13C6,15N2), in targeted proteomics provides a robust and accurate method for the quantification of specific proteins in complex biological matrices. This technical guide outlines the essential steps, from sample preparation to data analysis, for conducting a successful targeted proteomics experiment. By following these detailed protocols and understanding the underlying principles, researchers can confidently apply this powerful technique to advance their scientific and drug development endeavors.

References

Decoding the Certificate of Analysis: A Technical Guide to AILNYVANK-(Lys-13C6,15N2)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CofA) for a stable isotope-labeled peptide like AILNYVANK-(Lys-13C6,15N2) is a critical document. It provides the essential data to ensure the quality, identity, and purity of the material, which is paramount for its use in quantitative proteomics and as a tracer in various stages of drug development. This guide offers an in-depth explanation of the typical data and methodologies presented in such a CofA.

Quantitative Data Summary

A typical Certificate of Analysis for AILNYVANK-(Lys-13C6,15N2) will present key quantitative data in a clear, tabular format. These tables summarize the analytical results for identity, purity, and concentration.

Table 1: General Information and Identification

ParameterSpecificationResult
Product Name AILNYVANK-(Lys-13C6,15N2)Conforms
Sequence Ala-Ile-Leu-Asn-Tyr-Val-Ala-Asn-{Lys(13C6,15N2)}Conforms
Molecular Formula C40¹³C6H76N10¹⁵N2O13Conforms
Molecular Weight 1013.11 g/mol 1013.10 g/mol
Appearance White to off-white powderConforms

Table 2: Purity and Impurity Profile

ParameterMethodSpecificationResult
Purity HPLC≥98%99.5%
Major Impurity HPLCReport0.3%
Other Impurities HPLCReport<0.2%

Table 3: Peptide Content and Concentration

ParameterMethodSpecificationResult
Peptide Content Amino Acid AnalysisReport85.2%
Net Peptide Weight CalculationReport0.852 mg (for a 1 mg vial)

Experimental Protocols

The quantitative data presented in the Certificate of Analysis are derived from rigorous experimental procedures. The following sections detail the methodologies for the key analyses performed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of peptides. It separates the desired peptide from any impurities based on their physicochemical properties.[1][2][3]

  • Sample Preparation: The lyophilized peptide is reconstituted in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile. The sample is then filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[2][3]

  • Instrumentation and Column: A standard HPLC system equipped with a UV detector is used. For most peptides, a reversed-phase C18 column is employed. The choice of column dimensions and particle size will depend on the specific separation requirements.[1][2]

  • Mobile Phase and Gradient: A binary gradient system is typically used.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile. The separation is achieved by applying a gradient of increasing Mobile Phase B, for example, from 5% to 60% over 30 minutes.

  • Detection: The peptide is detected by monitoring the UV absorbance at 214 nm, which corresponds to the peptide bonds.[3]

  • Data Analysis: The purity of the peptide is calculated by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.[1][3]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Reconstitution Reconstitute Peptide Filtration Filter Sample (0.22 µm) Reconstitution->Filtration Injection Inject Sample Filtration->Injection Separation C18 Column Separation (Acetonitrile Gradient) Injection->Separation Detection UV Detection (214 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (% Main Peak Area) Integration->Calculation

HPLC Purity Analysis Workflow
Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is employed to confirm the identity of the peptide by measuring its mass-to-charge ratio (m/z) and comparing it to the theoretical mass.[4]

  • Sample Preparation: The peptide sample is prepared similarly to the HPLC sample, often being diluted in a suitable solvent for direct infusion or LC-MS analysis.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used. The peptide can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common method for ionizing peptides.

  • Mass Analysis: The mass spectrometer measures the m/z of the intact peptide. The resulting spectrum will show a peak corresponding to the molecular weight of the AILNYVANK-(Lys-13C6,15N2) peptide.

  • Data Analysis: The experimentally determined molecular weight is compared to the calculated theoretical molecular weight of the peptide. A close match confirms the identity of the peptide.

MS_Identity_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Dilution Dilute Peptide Sample Introduction Introduce Sample (LC or Infusion) Dilution->Introduction Ionization Electrospray Ionization (ESI) Introduction->Ionization Analysis Mass Analysis (TOF or Orbitrap) Ionization->Analysis Spectrum Generate Mass Spectrum Analysis->Spectrum Comparison Compare Experimental MW with Theoretical MW Spectrum->Comparison Confirmation Confirm Peptide Identity Comparison->Confirmation

Mass Spectrometry Identity Confirmation Workflow
Amino Acid Analysis (AAA) for Peptide Quantification

Amino acid analysis is the gold standard for determining the absolute quantity of a peptide in a sample.[5][6] This method involves hydrolyzing the peptide into its constituent amino acids and then quantifying each amino acid.

  • Acid Hydrolysis: The peptide sample is hydrolyzed in 6 M hydrochloric acid at approximately 110°C for 24 hours. This process breaks the peptide bonds, releasing the individual amino acids.[5][7]

  • Amino Acid Separation and Quantification: The resulting amino acid mixture is then analyzed. This is often done using liquid chromatography coupled with mass spectrometry (LC-MS) or by derivatizing the amino acids and using HPLC with UV or fluorescence detection.[5] Stable isotope-labeled amino acids are used as internal standards for accurate quantification.[5][8]

  • Data Analysis: The concentration of each amino acid is determined. The total peptide concentration is then calculated based on the known amino acid sequence of the peptide. The peptide content is reported as a percentage of the total weight of the lyophilized powder.

AAA_Quantification_Workflow cluster_hydrolysis Peptide Hydrolysis cluster_analysis Amino Acid Analysis cluster_calculation Data Calculation AcidHydrolysis Acid Hydrolysis (6M HCl, 110°C) Separation LC Separation of Amino Acids AcidHydrolysis->Separation Quantification Quantification (e.g., MS with Isotope-Labeled Standards) Separation->Quantification AminoAcidConc Determine Individual Amino Acid Concentrations Quantification->AminoAcidConc PeptideContent Calculate Total Peptide Content Based on Sequence AminoAcidConc->PeptideContent

Amino Acid Analysis for Peptide Quantification Workflow

References

Methodological & Application

Application Note: Quantitative Analysis of AILNYVANK Peptide Using a Stable Isotope-Labeled Internal Standard in a Selected Reaction Monitoring (SRM) Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the absolute quantification of the peptide AILNYVANK using its stable isotope-labeled (SIL) analogue, AILNYVANK-(Lys-13C6,15N2), as an internal standard in a Selected Reaction Monitoring (SRM) assay. The SRM technique, performed on a triple quadrupole mass spectrometer, offers high sensitivity and specificity for targeted peptide quantification in complex biological matrices.[1][2][3] The use of a SIL internal standard, which is chemically identical to the analyte but mass-shifted, corrects for variability during sample preparation and analysis, enabling precise and accurate results.[4][5] This protocol outlines the procedures for SRM assay development, sample preparation, LC-MS analysis, and data interpretation.

Principle of the Method

Selected Reaction Monitoring (SRM) is a targeted mass spectrometry technique ideal for quantifying specific analytes within a complex mixture.[6] The method relies on the unique capabilities of a triple quadrupole (QQQ) mass spectrometer to act as two mass filters.[2]

  • Q1 (First Quadrupole): Isolates the specific precursor ion (the peptide of interest) based on its mass-to-charge ratio (m/z).

  • q2 (Second Quadrupole): Acts as a collision cell where the isolated precursor ion is fragmented.

  • Q3 (Third Quadrupole): Isolates specific, predefined fragment ions (product ions) from the fragmented precursor.

The combination of a specific precursor ion and its unique product ions is called a "transition." Monitoring one or more of these transitions over the chromatographic elution time provides a highly specific and sensitive signal for the target peptide.[2]

The Absolute QUAntitation (AQUA) strategy involves adding a known amount of a synthetic, heavy isotope-labeled peptide (e.g., AILNYVANK-(Lys-13C6,15N2)) to the sample at the beginning of the workflow.[7] This SIL internal standard (SIL-IS) co-elutes with the endogenous, "light" peptide and is distinguished by the mass spectrometer due to its mass difference.[1] By comparing the peak area of the endogenous peptide to that of the SIL-IS, one can accurately determine the absolute quantity of the target peptide in the original sample.[8][9]

Experimental Protocol

This protocol provides a comprehensive workflow for the quantification of the AILNYVANK peptide.

Materials and Reagents
  • SIL Peptide: AILNYVANK-(Lys-13C6,15N2) (purity >95%)

  • Analyte Peptide (for calibration): AILNYVANK (purity >95%)

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade), Methanol

  • Sample Preparation Reagents:

    • Lysis Buffer (e.g., RIPA buffer)

    • Dithiothreitol (DTT)

    • Iodoacetamide (IAM)

    • Trypsin (mass spectrometry grade)

    • Ammonium Bicarbonate

    • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Instrumentation:

    • Triple Quadrupole Mass Spectrometer

    • High-Performance Liquid Chromatography (HPLC) system

    • Analytical Balance

    • Centrifuge

Step 1: SRM Assay Development and Transition Selection

The initial step is to identify the optimal precursor-to-product ion transitions for both the light (endogenous) and heavy (SIL-IS) peptides.

  • Prepare Peptide Solutions: Reconstitute the light and heavy peptides in an appropriate solvent (e.g., 20% acetonitrile with 0.1% formic acid) to a concentration of ~1 pmol/µL.

  • Direct Infusion or LC-MS/MS:

    • Infuse the heavy peptide solution directly into the mass spectrometer or perform an LC-MS/MS analysis in full scan and product ion scan mode.

    • The heavy lysine (¹³C₆,¹⁵N₂) introduces a mass increase of 8.014 Da compared to the light peptide.

    • Identify the most intense precursor charge state (typically 2+ or 3+ for peptides).

    • Acquire a product ion spectrum for the most intense precursor.

  • Select Transitions:

    • From the product ion spectrum, select the 3-5 most intense, singly-charged y- and b-ions.

    • Ensure selected fragment ions have an m/z greater than the precursor m/z to minimize background noise.

    • The corresponding transitions for the light peptide will have the same fragment ions, but their precursor and any fragment containing the labeled lysine will be 8.014 Da lighter.

  • Optimize Collision Energy (CE): For each selected transition, perform a CE optimization experiment to find the voltage that produces the most intense product ion signal.

Table 1: Representative SRM Transitions for AILNYVANK (Note: Exact m/z values should be confirmed experimentally. Assuming a 2+ precursor ion state. The heavy peptide has a Lysine labeled with ¹³C₆,¹⁵N₂, resulting in an +8 Da mass shift.)

PeptidePrecursor Ion (m/z)Product IonProduct Ion (m/z)Suggested Collision Energy (V)
Light 510.78y7808.4422
510.78y6709.3720
510.78y5596.2918
510.78y4482.2516
Heavy 514.79y7816.4522
514.79y6717.3820
514.79y5604.3018
514.79y4490.2616
Step 2: Sample Preparation

This is a general protocol for protein extraction and digestion from cell culture or tissue.

  • Cell Lysis/Homogenization: Lyse cells or homogenize tissue in a suitable buffer to extract proteins. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the total protein concentration using a standard method (e.g., BCA assay).

  • Reduction and Alkylation:

    • To an aliquot containing a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAM to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Proteolytic Digestion:

    • Dilute the sample with 100 mM ammonium bicarbonate to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Spike-in SIL-IS: Add a known, fixed amount of the AILNYVANK-(Lys-13C6,15N2) peptide to the digested sample. The amount should be optimized to be within the linear range of the assay and comparable to the expected endogenous peptide levels.

  • Sample Cleanup: Acidify the sample with formic acid. Desalt the peptide mixture using a C18 SPE cartridge, elute with an organic solvent (e.g., 80% acetonitrile, 0.1% formic acid), and dry the sample in a vacuum centrifuge. Reconstitute in a suitable volume of LC-MS loading buffer.

Step 3: LC-SRM Analysis
  • Prepare Calibration Curve: Create a calibration curve by spiking varying known concentrations of the light AILNYVANK peptide into a representative blank matrix (e.g., digested lysate from a source known not to contain the target protein). Add the same fixed amount of the heavy SIL-IS to each calibrator as used in the samples.

  • LC Method: Use a C18 reverse-phase column with a gradient of mobile phase A (water, 0.1% formic acid) and mobile phase B (acetonitrile, 0.1% formic acid). The gradient should be optimized to ensure good separation and peak shape for the AILNYVANK peptide.

  • MS Method: Set up the SRM method on the triple quadrupole instrument using the optimized transitions and collision energies from Step 1. Schedule the transitions to be monitored only around the expected retention time of the AILNYVANK peptide to maximize sensitivity and the number of points across the peak.

  • Acquisition: Inject the calibration curve samples, quality control (QC) samples, and the unknown biological samples for analysis.

Data Analysis and Presentation

  • Peak Integration: Use appropriate software (e.g., Skyline, vendor-specific software) to integrate the chromatographic peak areas for each transition of both the light and heavy peptides.

  • Calculate Ratios: For each sample, calculate the peak area ratio of the light (endogenous) peptide to the heavy (internal standard) peptide.

  • Generate Calibration Curve: Plot the peak area ratios of the calibrators against their known concentrations. Perform a linear regression to generate a standard curve and determine the R² value (should be >0.99 for a good fit).

  • Quantify Unknown Samples: Use the regression equation from the calibration curve to calculate the concentration of the endogenous AILNYVANK peptide in the unknown samples based on their measured peak area ratios.

Quantitative Data Summary

Table 2: Representative Calibration Curve Data

CalibratorLight Peptide Conc. (fmol/µL)Heavy Peptide Conc. (fmol/µL)Peak Area Ratio (Light/Heavy)
11.0500.021
25.0500.105
325.0500.498
4100.0502.01
5250.0505.15
6500.0509.98
Linear Regression y = 0.0201x + 0.001 R² = 0.998

Table 3: Representative Sample Quantification Data

Sample IDPeak Area Ratio (Light/Heavy)Calculated Conc. (fmol/µL)Conc. in original sample (pmol/mg protein)%CV (n=3)
Control 10.25412.62.525.8
Control 20.28914.32.866.1
Treated 11.15057.211.444.9
Treated 21.22360.812.165.3

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for quantitative analysis using a stable isotope-labeled peptide in an SRM assay.

SRM_Workflow cluster_prep Assay Development & Sample Preparation cluster_analysis LC-MS Analysis & Data Processing protein_source Biological Sample (Cells, Tissue, Plasma) lysis 2. Protein Extraction & Digestion protein_source->lysis assay_dev 1. SRM Assay Development (Transition Selection & Optimization) lc_srm 5. LC-SRM Analysis on Triple Quadrupole MS assay_dev->lc_srm Method Parameters spike_in 3. Spike-in Known Amount of AILNYVANK-(Lys-13C6,15N2) lysis->spike_in cleanup 4. Sample Cleanup (SPE) spike_in->cleanup cleanup->lc_srm data_proc 6. Peak Integration & Ratio Calculation (Light/Heavy) lc_srm->data_proc quant 7. Concentration Determination via Calibration Curve data_proc->quant result Final Result: Absolute Quantity of AILNYVANK quant->result

Caption: Workflow for SRM-based absolute quantification.

References

Application Notes and Protocols: Targeted Protein Quantification Using AILNYVANK-(Lys-¹³C₆,¹⁵N₂)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of proteins is critical for understanding disease mechanisms, identifying biomarkers, and assessing therapeutic efficacy. This document provides a detailed guide to the application of the stable isotope-labeled peptide, AILNYVANK-(Lys-¹³C₆,¹⁵N₂), in a targeted protein quantification workflow.

While the peptide sequence AILNYVANK is not found in major public protein databases such as NCBI, a custom-synthesized, heavy isotope-labeled version of this peptide serves as an ideal internal standard for the precise and accurate quantification of a target protein containing this specific sequence. This targeted mass spectrometry-based approach is invaluable for proteins that are novel, of low abundance, or for which reliable antibodies are not available.

Introduction to Targeted Protein Quantification

Targeted proteomics focuses on the accurate measurement of a predetermined set of proteins. This is often achieved using synthetic, stable isotope-labeled peptides as internal standards. These standards are chemically identical to their endogenous counterparts but have a greater mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N).

The AILNYVANK-(Lys-¹³C₆,¹⁵N₂) peptide is an internal standard for the tryptic peptide AILNYVANK. The labeled lysine residue (Lys-¹³C₆,¹⁵N₂) results in a predictable mass shift. When a biological sample is spiked with a known amount of this heavy peptide, the ratio of the mass spectrometry signal intensities of the endogenous "light" peptide to the "heavy" standard allows for precise quantification of the target protein.

Experimental Workflow

The overall workflow for targeted protein quantification using a stable isotope-labeled peptide standard is a multi-step process that requires careful execution to ensure accurate and reproducible results.

G cluster_sample_prep Sample Preparation cluster_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis cell_lysis Cell Lysis & Protein Extraction protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant denature Denaturation, Reduction & Alkylation protein_quant->denature digestion Tryptic Digestion denature->digestion spike_in Spike-in AILNYVANK-(Lys-13C6,15N2) digestion->spike_in cleanup Peptide Cleanup (e.g., SPE) spike_in->cleanup lc_separation Liquid Chromatography Separation cleanup->lc_separation ms_acquisition Mass Spectrometry (Targeted MS/MS) lc_separation->ms_acquisition peak_integration Peak Integration (Light & Heavy Peptides) ms_acquisition->peak_integration ratio_calc Calculate Light/Heavy Ratio peak_integration->ratio_calc quantification Absolute/Relative Quantification ratio_calc->quantification

Caption: Targeted protein quantification workflow.

Experimental Protocols

Cell Lysis and Protein Extraction
  • Cell Harvest: Harvest cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Sonication: Sonicate the lysate on ice to ensure complete cell disruption and to shear DNA.

  • Centrifugation: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

Protein Digestion
  • Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Denaturation: Take a desired amount of protein (e.g., 100 µg) and denature by heating at 95°C for 5 minutes in the presence of a denaturing agent.

  • Reduction: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 60°C for 1 hour.

  • Alkylation: Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature.

  • Digestion: Dilute the sample to reduce the denaturant concentration and add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio. Incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

Peptide Quantification using LC-MS/MS
  • Spike-in Standard: Add a known amount of AILNYVANK-(Lys-¹³C₆,¹⁵N₂) to the digested peptide sample. The amount should be optimized to be within the linear range of detection and comparable to the expected endogenous peptide concentration.

  • LC Separation: Inject the spiked sample onto a reverse-phase liquid chromatography system to separate the peptides.

  • MS Analysis: Analyze the eluting peptides using a high-resolution mass spectrometer operating in a targeted MS/MS mode (e.g., Parallel Reaction Monitoring - PRM, or Selected Reaction Monitoring - SRM).

    • Precursor Ions: Monitor for the precursor m/z values of both the light (AILNYVANK) and heavy (AILNYVANK-(Lys-¹³C₆,¹⁵N₂)) peptides.

    • Fragment Ions: Select specific, high-intensity fragment ions for both the light and heavy peptides for quantification.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in a table for easy comparison across different conditions. The following is an example of a quantitative dataset for a hypothetical target protein under different treatment conditions.

Treatment GroupReplicateLight Peptide AreaHeavy Peptide AreaLight/Heavy Ratio
Control11.25E+062.50E+060.50
Control21.30E+062.50E+060.52
Control31.28E+062.50E+060.51
Average 1.28E+06 2.50E+06 0.51
Treatment A12.55E+062.50E+061.02
Treatment A22.60E+062.50E+061.04
Treatment A32.58E+062.50E+061.03
Average 2.58E+06 2.50E+06 1.03
Treatment B16.10E+052.50E+060.24
Treatment B26.30E+052.50E+060.25
Treatment B36.25E+052.50E+060.25
Average 6.22E+05 2.50E+06 0.25

Signaling Pathway Visualization

In drug development and biological research, it is often crucial to understand how the expression of a target protein is regulated. The following diagram illustrates a hypothetical signaling pathway where the expression of our target protein is modulated by an upstream kinase cascade, which could be the subject of investigation using the described quantification method.

G cluster_pathway Hypothetical Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds and activates kinase1 Kinase 1 receptor->kinase1 Phosphorylates kinase2 Kinase 2 kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylates and activates target_gene Target Gene (encoding protein with AILNYVANK) transcription_factor->target_gene Induces transcription target_protein Target Protein target_gene->target_protein Translation

Caption: A hypothetical signaling pathway.

Conclusion

The use of the custom stable isotope-labeled peptide AILNYVANK-(Lys-¹³C₆,¹⁵N₂) provides a robust and precise method for the targeted quantification of a specific protein of interest. This approach overcomes the limitations of antibody-based methods and is particularly powerful for the analysis of novel or low-abundance proteins in complex biological samples. The detailed protocols and workflow presented here offer a comprehensive guide for researchers and scientists to implement this powerful quantitative proteomics strategy in their own studies.

Application Note: Quantitative Analysis of the Ankyrin-2 Peptide AILNYVANK using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the peptide AILNYVANK, a tryptic peptide derived from the human protein Ankyrin-2. The method utilizes a stable isotope-labeled internal standard (SIL-IS), AILNYVANK-(Lys-13C6,15N2), to ensure high accuracy and precision. This assay is intended for researchers, scientists, and drug development professionals investigating the role of Ankyrin-2 in cellular function and disease, particularly in the context of cardiac physiology.

Introduction

Ankyrin-2 (Ank-B) is a crucial scaffolding protein that links the spectrin-based cytoskeleton to various membrane proteins, including ion channels and transporters.[1][2][3] In cardiomyocytes, Ankyrin-2 is essential for the proper localization and stabilization of key proteins involved in cardiac electrophysiology, such as the Na+/Ca2+ exchanger and the Na+/K+ ATPase.[1][3][4] Mutations in the ANK2 gene can lead to Ankyrin-B syndrome, a cardiac arrhythmia disorder characterized by an increased risk of sudden cardiac death.[1][5]

Accurate quantification of Ankyrin-2 protein levels is vital for understanding its role in both normal physiology and pathological conditions. Targeted mass spectrometry of proteotypic peptides, such as AILNYVANK, offers a highly specific and sensitive approach for this purpose. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte peptide, corrects for variability in sample preparation and matrix effects, leading to reliable quantification.[6][7][8][9]

Experimental

Materials
  • Analytes: Synthetic peptide AILNYVANK (purity >95%) and stable isotope-labeled internal standard AILNYVANK-(Lys-13C6,15N2) (isotopic purity >99%).

  • Reagents: HPLC-grade water, acetonitrile, and formic acid. Sequencing-grade trypsin. Dithiothreitol (DTT) and iodoacetamide (IAM).

  • Sample Matrix: Human cell lysate or plasma.

Sample Preparation Protocol
  • Protein Extraction: Proteins are extracted from cell pellets or plasma using a suitable lysis buffer.

  • Protein Quantification: The total protein concentration of the extract is determined using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation: To a 100 µg aliquot of protein, DTT is added to a final concentration of 10 mM and incubated at 60°C for 30 minutes. After cooling to room temperature, IAM is added to a final concentration of 20 mM and incubated in the dark for 30 minutes.

  • Tryptic Digestion: The protein solution is diluted with 50 mM ammonium bicarbonate to reduce the denaturant concentration. Sequencing-grade trypsin is added at a 1:50 (w/w) enzyme-to-protein ratio and incubated overnight at 37°C.

  • Internal Standard Spiking: A known amount of AILNYVANK-(Lys-13C6,15N2) is spiked into the digested sample.

  • Peptide Cleanup: The digested sample is desalted and concentrated using a C18 solid-phase extraction (SPE) cartridge. The peptides are eluted with a solution of 80% acetonitrile and 0.1% formic acid.

  • Final Sample Preparation: The eluate is dried under vacuum and reconstituted in a solution of 2% acetonitrile and 0.1% formic acid for LC-MS/MS analysis.

LC-MS/MS Method

A triple quadrupole mass spectrometer equipped with a high-performance liquid chromatography (HPLC) system is used for the analysis.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC SystemStandard High-Performance Liquid Chromatography System
ColumnC18 reversed-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-40% B over 15 minutes
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume10 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM)See Table 3
Dwell Time100 ms
Gas Temperature350°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
Capillary Voltage4000 V
MRM Transitions

The following MRM transitions are monitored for the quantification of AILNYVANK and its internal standard. The transitions are selected based on the most intense and specific product ions.

Table 3: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
AILNYVANK500.28887.4825Quantifier
AILNYVANK500.28774.4028Qualifier
AILNYVANK-(Lys-13C6,15N2)504.29895.5025Internal Standard

Results and Discussion

This method provides a linear response over a defined concentration range with high precision and accuracy. The use of a stable isotope-labeled internal standard effectively corrects for any variations during sample processing and analysis, ensuring reliable quantification of the AILNYVANK peptide. The chromatographic conditions are optimized to achieve good peak shape and separation from other matrix components.

Ankyrin-2 Signaling Pathway

Ankyrin-2 acts as a critical anchor, connecting various ion channels and transporters to the spectrin-based cytoskeleton within cardiomyocytes. This ensures their proper localization at key cellular domains like the T-tubules and sarcoplasmic reticulum. Disruption of this network can lead to improper ion channel function, resulting in cardiac arrhythmias.

Ankyrin-2 Signaling Pathway Ankyrin-2 Signaling Pathway in Cardiomyocytes cluster_membrane Sarcolemma / T-tubule cluster_cytoskeleton Cytoskeleton cluster_function Cellular Function Ank2 Ankyrin-2 NCX1 Na+/Ca2+ Exchanger (NCX1) Ank2->NCX1 Anchors NaK_ATPase Na+/K+ ATPase Ank2->NaK_ATPase Anchors IP3R IP3 Receptor Ank2->IP3R Anchors Spectrin β-Spectrin Ank2->Spectrin Binds to Ca_Homeostasis Calcium Homeostasis NCX1->Ca_Homeostasis Action_Potential Action Potential Regulation NaK_ATPase->Action_Potential IP3R->Ca_Homeostasis

Caption: Ankyrin-2 scaffolding of ion channels in cardiomyocytes.

Experimental Workflow

The overall workflow for the quantitative analysis of the AILNYVANK peptide is depicted below.

Caption: Workflow for AILNYVANK peptide quantification.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reproducible assay for the quantification of the Ankyrin-2 peptide AILNYVANK. This application note provides a comprehensive protocol that can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation. The ability to accurately measure AILNYVANK levels will facilitate further research into the role of Ankyrin-2 in health and disease, and may aid in the development of novel therapeutic strategies for conditions such as cardiac arrhythmias.

References

Application Notes and Protocols for AILNYVANK-(Lys-13C6,15N2) in Biomarker Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of proteomics plays a pivotal role in the discovery and validation of biomarkers critical for disease diagnosis, prognosis, and the development of targeted therapies. A key technology in quantitative proteomics is the use of stable isotope-labeled (SIL) peptides as internal standards in mass spectrometry-based assays.[1][2][3] This document provides detailed application notes and protocols for the use of the stable isotope-labeled peptide AILNYVANK-(Lys-13C6,15N2) as an internal standard for the accurate quantification of its native counterpart, AILNYVANK, in complex biological samples.

The AILNYVANK-(Lys-13C6,15N2) peptide is a synthetic peptide identical in sequence to the endogenous AILNYVANK peptide, but with one of its lysine (K) residues labeled with carbon-13 (¹³C) and nitrogen-15 (¹⁵N) isotopes. This labeling results in a known mass shift without altering its chemical and physical properties, making it an ideal internal standard for targeted mass spectrometry.[3]

Disclaimer: The specific biological function, protein origin, and signaling pathway associated with the AILNYVANK peptide are presented here as a hypothetical example to illustrate the application of its stable isotope-labeled counterpart in biomarker discovery. As of the latest information available, the specific biological context for this peptide is not publicly documented.

Application Notes

Principle of the Assay

The use of AILNYVANK-(Lys-13C6,15N2) is based on the principle of stable isotope dilution mass spectrometry. A known amount of the heavy-labeled peptide is spiked into a biological sample containing the endogenous (light) AILNYVANK peptide.[4] The heavy and light peptides are chemically identical and thus exhibit similar behavior during sample preparation and analysis, including extraction, digestion, and ionization.[3]

During mass spectrometry analysis, the light and heavy peptides are distinguished by their mass-to-charge (m/z) ratio. By comparing the signal intensity of the endogenous AILNYVANK to that of the spiked AILNYVANK-(Lys-13C6,15N2), precise and accurate quantification of the endogenous peptide can be achieved.[4] This method corrects for variability in sample preparation and matrix effects, leading to highly reproducible results.

Applications in Biomarker Discovery

The precise quantification of peptides like AILNYVANK can be instrumental in various stages of biomarker research:

  • Biomarker Validation: Confirming the differential expression of the parent protein of AILNYVANK in large patient cohorts.

  • Pharmacodynamic (PD) Biomarker: Monitoring the effect of a drug on a specific biological pathway by quantifying changes in AILNYVANK levels.

  • Disease Monitoring: Tracking the progression of a disease or the response to therapy by measuring AILNYVANK concentrations over time.

  • Clinical Diagnostics: Developing quantitative assays for AILNYVANK as a potential diagnostic or prognostic marker.[1]

Hypothetical Biological Context and Signaling Pathway

For the purpose of these application notes, we will hypothesize that the AILNYVANK peptide is a tryptic fragment of a novel protein, "Kinase Regulatory Protein X" (KRPX). KRPX is postulated to be a key downstream effector in the "Growth Factor Receptor Y" (GFRY) signaling pathway, which is implicated in cellular proliferation and survival. Dysregulation of the GFRY-KRPX pathway is hypothesized to be involved in the pathogenesis of a specific type of cancer. In this context, quantifying the AILNYVANK peptide can serve as a surrogate for the abundance of KRPX.

GFRY_KRPX_Signaling_Pathway cluster_membrane Cell Membrane GFRY Growth Factor Receptor Y (GFRY) P1 Signaling Protein 1 GFRY->P1 Growth_Factor Growth Factor Growth_Factor->GFRY P2 Signaling Protein 2 P1->P2 KRPX Kinase Regulatory Protein X (KRPX) P2->KRPX Proliferation Cell Proliferation and Survival KRPX->Proliferation

Hypothetical GFRY-KRPX Signaling Pathway.

Experimental Protocols

Sample Preparation

This protocol describes the preparation of plasma samples for the quantification of the AILNYVANK peptide.

Materials:

  • Human plasma samples

  • AILNYVANK-(Lys-13C6,15N2) internal standard stock solution (1 mg/mL in 50% acetonitrile)

  • Urea (8 M) in 50 mM Tris-HCl, pH 8.0

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, add 10 µL of plasma.

  • Spike the sample with a known amount of AILNYVANK-(Lys-13C6,15N2) internal standard. The final concentration should be optimized based on the expected endogenous levels.

  • Add 90 µL of 8 M urea solution to denature the proteins. Vortex briefly.

  • Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce disulfide bonds.

  • Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.

  • Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to 2 M.

  • Add trypsin at a 1:50 (trypsin:protein) ratio. Incubate at 37°C overnight for protein digestion.

  • Quench the digestion by adding formic acid to a final concentration of 1%.

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any precipitate.

  • Clean up the peptide sample using an SPE cartridge according to the manufacturer's instructions.

  • Dry the eluted peptides in a vacuum centrifuge and reconstitute in 100 µL of 0.1% formic acid in water for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol provides a general method for targeted quantification using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 40% mobile phase B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Positive ESI

  • Analysis Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)

  • Transitions: At least two to three specific precursor-to-product ion transitions should be monitored for both the light and heavy AILNYVANK peptides. These transitions need to be empirically determined by direct infusion of the synthetic peptides.

Hypothetical SRM Transitions:

PeptidePrecursor m/zProduct m/zCollision Energy (eV)
AILNYVANK (Light)503.3699.422
503.3812.520
AILNYVANK-(Lys-13C6,15N2) (Heavy)507.3707.422
507.3820.520
Data Analysis and Quantification
  • Integrate the peak areas for the selected transitions for both the light (endogenous) and heavy (internal standard) peptides.

  • Calculate the peak area ratio (light/heavy) for each sample.

  • Generate a calibration curve using known concentrations of the light peptide spiked into a representative matrix (e.g., stripped plasma) with a constant amount of the heavy internal standard.

  • Determine the concentration of the endogenous AILNYVANK in the samples by interpolating their peak area ratios from the calibration curve.

Targeted_Proteomics_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with AILNYVANK-(Lys-13C6,15N2) Sample->Spike Preparation Sample Preparation (Denaturation, Reduction, Alkylation, Digestion) Spike->Preparation Cleanup Peptide Cleanup (SPE) Preparation->Cleanup LCMS LC-MS/MS Analysis (SRM/PRM) Cleanup->LCMS Data Data Analysis (Peak Integration, Ratio Calculation) LCMS->Data Quantification Absolute Quantification Data->Quantification

Targeted Proteomics Workflow.

Data Presentation

Quantitative Performance

The performance of the quantitative assay should be characterized by determining the linearity, lower limit of quantification (LLOQ), and precision.

Table 1: Assay Performance Characteristics (Hypothetical Data)

ParameterValue
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 20%
Example Study Data

The following table illustrates how data from a hypothetical study comparing AILNYVANK levels in healthy controls and diseased patients could be presented.

Table 2: AILNYVANK Concentration in Healthy vs. Diseased Plasma (Hypothetical Data)

Sample GroupNMean AILNYVANK Conc. (ng/mL)Standard Deviationp-value
Healthy Controls 5012.53.1< 0.001
Diseased Patients 5035.89.7

References

Application Notes: Quantitative Analysis of Apolipoprotein B-100 in Human Plasma using AILNYVANK-(Lys-13C6,15N2)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Apolipoprotein B-100 (ApoB-100) is the primary protein component of low-density lipoproteins (LDL) and their precursors, very-low-density lipoproteins (VLDL).[1][2] Each of these atherogenic lipoprotein particles contains a single molecule of ApoB-100, making its concentration in plasma a direct measure of the number of circulating atherogenic particles.[3] Elevated levels of ApoB-100 are a key risk factor for cardiovascular disease (CVD), as they are directly involved in the formation of atherosclerotic plaques.[1][2][4] Accurate and precise quantification of ApoB-100 in clinical samples is therefore crucial for cardiovascular risk assessment and for monitoring the efficacy of lipid-lowering therapies.

Traditional immunoassays for ApoB-100 can be limited by antibody specificity and lot-to-lot variability. Targeted proteomics utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive alternative for the absolute quantification of proteins in complex biological matrices like human plasma.[5][6][7] This method relies on the use of proteotypic peptides, which are unique peptide fragments generated by the enzymatic digestion of the target protein.

This application note describes a robust and reproducible LC-MS/MS method for the absolute quantification of ApoB-100 in human plasma. The method employs the stable isotope-labeled (SIL) peptide, AILNYVANK-(Lys-13C6,15N2), as an internal standard for the corresponding endogenous proteotypic peptide AILNYVANK derived from ApoB-100.

Principle of the Method

The quantitative proteomics workflow involves the enzymatic digestion of plasma proteins, typically with trypsin, to generate a complex mixture of peptides. A known amount of the heavy isotope-labeled synthetic peptide, AILNYVANK-(Lys-13C6,15N2), is spiked into the sample prior to analysis. This SIL peptide is chemically identical to its endogenous counterpart but has a greater mass due to the incorporation of 13C and 15N isotopes in the lysine residue.

During LC-MS/MS analysis, the endogenous (light) and isotope-labeled (heavy) peptides co-elute from the liquid chromatography column and are detected by the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode, where specific precursor-to-product ion transitions for both the light and heavy peptides are monitored.[8] The ratio of the peak area of the endogenous peptide to the peak area of the SIL internal standard is used to calculate the precise concentration of the endogenous peptide, and by inference, the concentration of the parent ApoB-100 protein in the original plasma sample.[5]

Experimental Protocols

Materials and Reagents
  • AILNYVANK-(Lys-13C6,15N2) stable isotope-labeled peptide standard

  • Human plasma (collected in K2-EDTA tubes)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges

Sample Preparation
  • Plasma Aliquoting: Thaw frozen human plasma samples on ice. Vortex briefly and aliquot 10 µL of plasma into a clean microcentrifuge tube.

  • Denaturation and Reduction: Add 40 µL of 8 M urea in 100 mM ammonium bicarbonate to each plasma aliquot. Vortex and incubate at 37°C for 30 minutes. Add 5 µL of 100 mM DTT and incubate at 37°C for 60 minutes to reduce disulfide bonds.

  • Alkylation: Add 5 µL of 200 mM IAA and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

  • Internal Standard Spiking: Spike in a known amount of AILNYVANK-(Lys-13C6,15N2) internal standard solution. The final concentration should be optimized based on the expected endogenous levels of the AILNYVANK peptide.

  • Digestion: Dilute the sample with 150 µL of 100 mM ammonium bicarbonate to reduce the urea concentration to below 1 M. Add trypsin at a 1:20 enzyme-to-protein ratio and incubate at 37°C overnight (16-18 hours).

  • Quenching and Desalting: Stop the digestion by adding 10 µL of 10% formic acid. Centrifuge the samples to pellet any precipitate. Desalt the peptide mixture using SPE cartridges according to the manufacturer's protocol. Elute the peptides and dry them down in a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried peptides in an appropriate volume of 0.1% formic acid in water for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column suitable for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the AILNYVANK peptide from other plasma peptides. For example, a linear gradient from 5% to 40% mobile phase B over 15 minutes.

  • Mass Spectrometer: A triple quadrupole or QTRAP mass spectrometer capable of MRM/SRM analysis.

  • Ion Source: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Optimized precursor and product ion transitions for both the light (endogenous) and heavy (internal standard) AILNYVANK peptides. A minimum of two to three transitions should be monitored for each peptide to ensure specificity.

Data Analysis
  • Peak Integration: Integrate the peak areas for each MRM transition of the light and heavy peptides using the instrument's software.

  • Ratio Calculation: Calculate the peak area ratio of the light peptide to the heavy internal standard for each sample.

  • Calibration Curve: Prepare a calibration curve by analyzing a series of known concentrations of the light peptide spiked into a surrogate matrix (e.g., digested plasma from which ApoB-100 has been depleted) with a fixed concentration of the heavy internal standard. Plot the peak area ratio versus the concentration of the light peptide.

  • Quantification: Determine the concentration of the endogenous AILNYVANK peptide in the unknown samples by interpolating their peak area ratios on the calibration curve.

  • Protein Concentration Calculation: Convert the peptide concentration to the protein concentration of ApoB-100 using the molecular weights of the peptide and the protein.

Quantitative Data Presentation

The following table represents illustrative data from a validation study for the quantification of ApoB-100 in human plasma using the AILNYVANK-(Lys-13C6,15N2) internal standard. This data is representative of typical performance for such an assay.

Sample IDEndogenous AILNYVANK Peak AreaAILNYVANK-(Lys-13C6,15N2) Peak AreaPeak Area Ratio (Light/Heavy)Calculated ApoB-100 Concentration (mg/dL)Intra-assay CV (%)Inter-assay CV (%)
Control 11.25E+062.50E+060.5075.24.56.8
Control 21.88E+062.52E+060.75112.83.85.9
Patient A2.50E+062.49E+061.00150.44.16.2
Patient B1.00E+062.51E+060.4060.15.27.1
Patient C3.13E+062.50E+061.25188.03.55.5

Visualizations

Targeted_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Human Plasma Sample Denature Denaturation, Reduction, Alkylation Plasma->Denature Spike Spike in AILNYVANK-(Lys-13C6,15N2) Denature->Spike Digest Tryptic Digestion Spike->Digest Desalt SPE Desalting Digest->Desalt LC Liquid Chromatography Separation Desalt->LC MS Tandem Mass Spectrometry (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Light/Heavy) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify ApoB-100 Concentration Calibrate->Quantify

Caption: General workflow for targeted quantification of ApoB-100.

SIL_Quantification_Principle cluster_sample Biological Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Quantification Endogenous Endogenous ApoB-100 (Unknown Concentration) Mix Mix and Process (Digestion, LC-MS/MS) Endogenous->Mix SIL AILNYVANK-(Lys-13C6,15N2) (Known Concentration) SIL->Mix Result Peak Area Ratio (Endogenous / SIL) Determines Endogenous Concentration Mix->Result

Caption: Principle of stable isotope dilution for absolute quantification.

ApoB100_Metabolism_Pathway cluster_liver Liver cluster_circulation Circulation cluster_tissue Peripheral Tissues cluster_athero Arterial Wall ApoB100_Synth ApoB-100 Synthesis VLDL_Assembly VLDL Assembly ApoB100_Synth->VLDL_Assembly VLDL VLDL VLDL_Assembly->VLDL LPL Lipoprotein Lipase (LPL) VLDL->LPL IDL IDL LPL->IDL HL Hepatic Lipase (HL) IDL->HL LDL LDL HL->LDL LDL_Receptor LDL Receptor LDL->LDL_Receptor LDL_Ox Oxidized LDL LDL->LDL_Ox Uptake LDL Uptake LDL_Receptor->Uptake Macrophage Macrophage Uptake LDL_Ox->Macrophage Foam_Cell Foam Cell Formation Macrophage->Foam_Cell Plaque Atherosclerotic Plaque Foam_Cell->Plaque

Caption: Simplified pathway of ApoB-100 metabolism and atherosclerosis.

References

AILNYVANK-(Lys-13C6,15N2) reconstitution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the reconstitution and storage of the isotopically labeled peptide AILNYVANK-(Lys-13C6,15N2). Adherence to these protocols is crucial for maintaining the peptide's integrity, ensuring accurate experimental results, and maximizing its shelf-life.

Peptide Characteristics

The peptide with the sequence AILNYVANK features a combination of hydrophobic and polar amino acids. The presence of Lysine (K) and Asparagine (N) residues, along with the N-terminus, provides some degree of polarity. However, the abundance of hydrophobic residues such as Alanine (A), Isoleucine (I), Leucine (L), Valine (V), and Tyrosine (Y) suggests that this peptide may have limited solubility in purely aqueous solutions.

To determine the best reconstitution strategy, an analysis of the peptide's overall charge at a neutral pH is necessary.

  • Basic residue: Lysine (K) has a positive charge.

  • Acidic residues: None.

  • N-terminus: Contributes a positive charge.

  • C-terminus: Contributes a negative charge.

The overall net charge of the peptide at neutral pH is +1, making it a slightly basic peptide.

Reconstitution Protocol

It is imperative to handle the lyophilized peptide with care to prevent contamination and degradation.

2.1. Materials Required

  • Vial of lyophilized AILNYVANK-(Lys-13C6,15N2)

  • Sterile, high-purity water

  • 0.1% Acetic acid solution in sterile water (optional, for enhanced solubility)

  • Dimethyl sulfoxide (DMSO) (optional, for very hydrophobic peptides)

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Microcentrifuge

2.2. Step-by-Step Reconstitution Procedure

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can compromise the stability of the peptide.[1][2]

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

  • Solvent Selection: Based on the peptide's slightly basic nature, sterile water is the recommended initial solvent. If solubility is limited, a dilute acidic solution can be used. For highly hydrophobic peptides that do not dissolve in aqueous solutions, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with an aqueous buffer.

  • Initial Solubility Test (Recommended): Before reconstituting the entire sample, it is prudent to test the solubility of a small aliquot.

  • Reconstitution:

    • Carefully open the vial.

    • Using a sterile pipette tip, add the desired volume of the chosen solvent to the vial. To prepare a stock solution, a common starting concentration is 1-2 mg/mL.[3]

    • Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation.[4]

    • If the peptide does not fully dissolve, sonication for a few minutes may aid in dissolution.

Storage Conditions

Proper storage is critical to prevent degradation and maintain the biological activity of the peptide.

3.1. Lyophilized Peptide

For long-term storage, the lyophilized peptide should be stored at -20°C or preferably at -80°C.[1][2] It should be kept in a tightly sealed container with a desiccant to minimize exposure to moisture.[1] Under these conditions, the peptide can be stable for several years.

3.2. Reconstituted Peptide Solution

The stability of peptides in solution is limited.[5] Therefore, it is recommended to prepare fresh solutions before use. If storage of the reconstituted peptide is necessary, the following guidelines should be followed:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to peptide degradation, the stock solution should be aliquoted into smaller, single-use volumes in low-protein-binding polypropylene tubes.[5][6]

  • Storage Temperature: Store the aliquots at -20°C for short-term storage and -80°C for long-term storage.[2][7]

Data Summary

ConditionStorage TemperatureDurationNotes
Lyophilized -20°C or -80°CSeveral yearsStore in a desiccated, airtight container.[1][2]
Reconstituted -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
(in solution) -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.

Experimental Workflow Diagram

G AILNYVANK-(Lys-13C6,15N2) Reconstitution Workflow cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage & Use Receive Receive Lyophilized Peptide Equilibrate Equilibrate Vial to Room Temp Receive->Equilibrate Centrifuge Centrifuge Vial Equilibrate->Centrifuge AddSolvent Add Sterile Water or 0.1% Acetic Acid Centrifuge->AddSolvent Dissolve Gently Vortex/Swirl to Dissolve AddSolvent->Dissolve Check Visually Inspect for Complete Dissolution Dissolve->Check Aliquot Aliquot into Single-Use Tubes Check->Aliquot If Dissolved Store Store at -20°C or -80°C Aliquot->Store Use Ready for Experimental Use Store->Use

References

Troubleshooting & Optimization

Technical Support Center: AILNYVANK-(Lys-13C6,15N2) Signal Intensity Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address poor signal intensity issues encountered during the LC-MS/MS analysis of the isotopically labeled peptide AILNYVANK-(Lys-13C6,15N2). This resource is intended for researchers, scientists, and drug development professionals.

Understanding the Analyte: AILNYVANK-(Lys-13C6,15N2)

The peptide AILNYVANK is inherently hydrophobic due to the presence of multiple nonpolar amino acid residues (Alanine, Isoleucine, Leucine, Valine, and Tyrosine). This hydrophobicity is a critical factor to consider when troubleshooting poor signal intensity, as it can affect solubility, chromatographic behavior, and ionization efficiency. The C-terminal lysine is labeled with 13C6 and 15N2 isotopes for use as an internal standard in quantitative mass spectrometry assays.

Physicochemical Properties
PropertyValue/CharacteristicImplication for LC-MS Analysis
Sequence Ala-Ile-Leu-Asn-Tyr-Val-Ala-Asn-Lys-(13C6,15N2)The high proportion of hydrophobic residues can lead to poor solubility in aqueous solutions and strong retention on reversed-phase columns.
Hydrophobicity HighCan cause issues with sample preparation, peak shape, and carryover. May require organic solvents for solubilization.
Isotopic Label Lysine (+8 Da)The heavy isotope label allows for differentiation from the endogenous peptide in mass spectrometry. Incomplete labeling or isotopic impurities can affect quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address common problems leading to poor signal intensity.

Sample Preparation & Handling

Q1: My AILNYVANK-(Lys-13C6,15N2) peptide won't dissolve properly. Could this be the cause of low signal?

A1: Yes, poor solubility is a primary cause of low signal intensity for hydrophobic peptides. If the peptide is not fully dissolved, the concentration of the injected sample will be lower than expected.

  • Troubleshooting Steps:

    • Solvent Choice: Avoid dissolving the peptide in purely aqueous solutions. Start by reconstituting the lyophilized peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), acetonitrile (ACN), or methanol.[1] Once dissolved, slowly add your aqueous buffer to the desired final concentration.

    • Solvent Concentration: For hydrophobic peptides, a higher percentage of organic solvent in the final sample solution (e.g., 30-50% ACN) can improve solubility and reduce adsorption to vial surfaces.[2]

    • Sonication: Gentle sonication in a water bath can help to break up aggregates and improve dissolution.[1]

    • Vial Selection: Hydrophobic peptides can adsorb to plastic surfaces.[3] Using low-binding tubes or glass vials is recommended to minimize sample loss.[3]

Q2: I'm observing a gradual decrease in signal intensity over a series of injections. What could be the issue?

A2: This is likely due to sample instability or carryover from previous injections.

  • Troubleshooting Steps:

    • Storage: Lyophilized peptides should be stored at -20°C or lower.[4][5] Once in solution, store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][5]

    • Carryover: Hydrophobic peptides are prone to carryover on the autosampler and LC column.

      • Injector Wash: Use a strong solvent in your injector wash solution, such as a high percentage of acetonitrile or isopropanol, to effectively clean the injection needle and loop between runs.

      • Blank Injections: Run blank injections (injecting only the mobile phase) after high-concentration samples to check for and clear any residual peptide.

      • Column Wash: Implement a thorough column wash with a high percentage of organic solvent at the end of each chromatographic run.

Liquid Chromatography (LC)

Q3: I'm seeing a very broad or split peak for my peptide. How can I improve the peak shape?

A3: Poor peak shape for hydrophobic peptides is often related to the choice of column, mobile phase, or gradient conditions.

  • Troubleshooting Steps:

    • Column Chemistry: A standard C18 column is a good starting point. However, for very hydrophobic peptides, a C8 or C4 column may provide better peak shape and retention.

    • Mobile Phase Additives: Using 0.1% formic acid in both mobile phases (A: water, B: acetonitrile) is standard for good ionization in positive mode ESI. While trifluoroacetic acid (TFA) can improve peak shape, it is known to cause ion suppression in the mass spectrometer. If using TFA, keep the concentration low (e.g., 0.01-0.05%).[6]

    • Gradient Optimization: A shallow gradient (a slow increase in the percentage of organic mobile phase) can improve the separation and peak shape of hydrophobic peptides.[7] You may also need to start the gradient at a higher initial percentage of organic solvent to ensure the peptide remains soluble on the column.

    • Flow Rate: For large, hydrophobic peptides, reducing the flow rate can sometimes improve peak shape by allowing for better mass transfer within the column.[7]

Q4: My peptide elutes very late in the gradient, or not at all.

A4: This is a common issue with highly hydrophobic peptides on reversed-phase columns.

  • Troubleshooting Steps:

    • Increase Organic Content: Increase the final percentage of acetonitrile or isopropanol in your gradient to ensure the peptide elutes from the column.

    • Change Column: As mentioned, a less retentive column like a C8 or C4 may be more suitable.

    • Use a Different Organic Solvent: In some cases, using isopropanol instead of or in addition to acetonitrile as the organic mobile phase can improve the elution of very hydrophobic peptides.

Mass Spectrometry (MS)

Q5: I have optimized my sample preparation and chromatography, but the signal in the mass spectrometer is still low. What MS parameters should I check?

A5: Several MS parameters can be optimized to enhance the signal for your specific peptide.

  • Troubleshooting Steps:

    • Ionization Source Parameters:

      • Electrospray Voltage: Optimize the capillary voltage to ensure stable and efficient ionization.

      • Gas Flow and Temperature: Adjust the nebulizing gas, drying gas, and source temperature to promote efficient desolvation of the droplets containing your peptide.

    • Precursor Ion Selection: Ensure you are targeting the correct precursor ion for AILNYVANK-(Lys-13C6,15N2). The peptide will likely exist in a doubly or triply charged state ([M+2H]2+ or [M+3H]3+). Calculate the theoretical m/z values for these charge states and look for them in your full scan data.

    • Fragmentation (Collision Energy): The collision energy (CE) is critical for generating product ions with good intensity. This parameter is peptide- and instrument-dependent.

      • Prediction: Use the instrument software's default CE calculation based on the precursor m/z as a starting point.[8]

      • Optimization: If possible, perform a CE optimization experiment by infusing the peptide directly into the mass spectrometer and varying the collision energy to find the value that produces the most intense fragment ions.[8]

    • Product Ion Selection (MRM Transitions): For quantitative experiments using Multiple Reaction Monitoring (MRM), the choice of product ions is crucial.

      • Prediction: Use peptide fragmentation prediction software to identify the most likely y- and b-ions. For tryptic peptides ending in lysine, y-ions are often the most intense.

      • Empirical Determination: Acquire a full product ion scan (MS/MS) of your peptide to experimentally identify the most abundant and stable fragment ions. Select the top 3-4 most intense product ions for your MRM method.

Q6: Are there any specific issues related to the Lys-13C6,15N2 label that could cause low signal?

A6: While generally robust, there are a few potential issues with stable isotope-labeled peptides.

  • Troubleshooting Steps:

    • Isotopic Purity: Ensure the isotopic purity of your labeled peptide standard is high (>99%).[2] Contamination with unlabeled ("light") peptide can lead to inaccurate quantification and may contribute to what appears as a lower signal for the heavy peptide.[9]

    • Incomplete Labeling: If the peptide was synthesized with incompletely labeled lysine, this can result in a distribution of masses and a lower signal for the fully labeled peptide. This should be checked by the manufacturer.

    • Metabolic Conversion (in biological samples): In cell-based experiments where labeled amino acids are incorporated metabolically, issues like arginine-to-proline conversion can occur, but this is not relevant for a synthetically labeled peptide standard.[10]

Experimental Protocols

Generic Protocol for LC-MS/MS Analysis of AILNYVANK-(Lys-13C6,15N2)

This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and application.

  • Sample Preparation:

    • Reconstitute the lyophilized peptide in 100% DMSO to a stock concentration of 1 mg/mL.

    • Vortex gently and sonicate for 5-10 minutes if necessary to ensure complete dissolution.

    • Dilute the stock solution to the desired working concentration using a solution of 50:50 acetonitrile:water with 0.1% formic acid.

  • LC Method:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size (or similar).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 70% B (shallow gradient)

      • 15-16 min: 70% to 95% B (column wash)

      • 16-18 min: 95% B

      • 18-18.1 min: 95% to 30% B (re-equilibration)

      • 18.1-22 min: 30% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Method (Triple Quadrupole in MRM mode):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion (Q1): Calculate the m/z for [M+2H]2+ of AILNYVANK-(Lys-13C6,15N2).

    • Product Ions (Q3):

      • Perform a product ion scan to identify the most intense fragment ions.

      • Select the 3-4 most intense y- and b-ions for the MRM transitions.

    • Collision Energy: Start with the instrument's default calculation and optimize empirically if possible.

    • Source Parameters: Optimize gas flows, temperatures, and voltages for your specific instrument.

Visualizations

Troubleshooting Workflow for Poor Signal Intensity

Caption: Troubleshooting workflow for poor signal intensity.

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_Preparation Sample Preparation cluster_LC_Separation LC Separation cluster_MS_Analysis MS Analysis cluster_Data Data Analysis Prep Reconstitute AILNYVANK-(Lys-13C6,15N2) in organic solvent, then dilute Inject Inject Sample onto Reversed-Phase Column (e.g., C18) Prep->Inject Gradient Apply Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) Inject->Gradient Ionize Electrospray Ionization (ESI+) Gradient->Ionize Select Select Precursor Ion (Q1) [M+2H]2+ Ionize->Select Fragment Fragment in Collision Cell (Q2) (Collision-Induced Dissociation) Select->Fragment Detect Detect Product Ions (Q3) (MRM) Fragment->Detect Analyze Integrate Peak Area and Quantify Detect->Analyze

Caption: General workflow for LC-MS/MS analysis.

References

Technical Support Center: Optimizing AILNYVANK-(Lys-13C6,15N2) Spike-in Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for optimizing the spike-in concentration of the heavy-labeled peptide AILNYVANK-(Lys-13C6,15N2) for targeted proteomics applications.

Frequently Asked Questions (FAQs)

Q1: What is the ideal ratio of heavy-labeled internal standard to endogenous (light) peptide?

A1: The ideal ratio of the heavy-labeled internal standard to the endogenous light peptide is 1:1.[1] This ratio generally provides the most accurate and precise quantification. However, if the endogenous peptide signal is very low, a ratio of up to 1:10 (light:heavy) can be used to ensure a robust signal from the heavy-labeled standard.[1]

Q2: How do I determine the endogenous concentration of the AILNYVANK peptide in my sample?

A2: If the endogenous concentration is unknown, a preliminary experiment is recommended. This can be done by spiking in a range of known concentrations of the heavy-labeled peptide into your sample matrix and analyzing them via mass spectrometry. This will help you to estimate the approximate concentration of the endogenous peptide and determine the appropriate concentration range for your calibration curve.

Q3: What should I do if I'm not getting a good signal for my heavy-labeled peptide?

A3: Low signal intensity can be due to several factors, including incorrect concentration, degradation of the peptide, or issues with the mass spectrometer settings. First, verify the concentration of your stock solution. Ensure that the peptide has been stored correctly to prevent degradation. Check the mass spectrometer parameters, such as collision energy and cone voltage, to ensure they are optimized for this specific peptide.

Q4: My calibration curve is not linear. What are the possible causes?

A4: A non-linear calibration curve can be caused by several factors. At high concentrations, detector saturation can lead to a plateau in the signal. At very low concentrations, you might be operating below the limit of quantification (LOQ), where the signal-to-noise ratio is too low for accurate measurement. It is also possible that the peptide is interacting with the sample matrix in a concentration-dependent manner. Ensure you are working within the linear dynamic range of the instrument for that peptide.

Q5: What are some key physicochemical properties of peptides to consider in mass spectrometry?

Experimental Protocols

Determining the Optimal Spike-in Concentration using a Calibration Curve

This protocol describes how to create a calibration curve to determine the linear dynamic range and the optimal spike-in concentration for the AILNYVANK-(Lys-13C6,15N2) peptide.

1. Preparation of Stock Solutions:

  • Prepare a 1 mg/mL stock solution of the light AILNYVANK peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Prepare a 1 mg/mL stock solution of the heavy AILNYVANK-(Lys-13C6,15N2) peptide in the same solvent.

2. Preparation of Calibration Standards:

  • Create a series of calibration standards by serially diluting the light AILNYVANK stock solution into a representative blank matrix (a sample matrix that does not contain the endogenous peptide).

  • Spike a constant, known concentration of the heavy AILNYVANK-(Lys-13C6,15N2) peptide into each calibration standard. The concentration of the heavy peptide should be chosen based on the expected concentration of the endogenous peptide in your actual samples. If this is unknown, a good starting point is in the low to mid-fmol range.[4]

3. Sample Preparation:

  • Prepare your unknown samples and spike them with the same constant concentration of the heavy AILNYVANK-(Lys-13C6,15N2) peptide used in the calibration standards.

4. LC-MS/MS Analysis:

  • Analyze the calibration standards and the unknown samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode.

  • Monitor the transitions for both the light and heavy AILNYVANK peptides.

5. Data Analysis:

  • For each calibration standard, calculate the peak area ratio of the light peptide to the heavy peptide.

  • Plot the peak area ratio (y-axis) against the known concentration of the light peptide (x-axis).

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.

  • Use the equation of the line to calculate the concentration of the endogenous AILNYVANK peptide in your unknown samples from their measured peak area ratios.

Data Presentation

Table 1: Representative Calibration Curve Data for AILNYVANK

Light AILNYVANK Concentration (fmol/µL)Heavy AILNYVANK Concentration (fmol/µL)Peak Area (Light)Peak Area (Heavy)Peak Area Ratio (Light/Heavy)
0.1105,000500,0000.01
0.51025,000510,0000.05
11052,000505,0000.10
510260,000515,0000.50
1010510,000508,0001.00
50102,550,000512,0004.98
100105,200,000510,00010.20

Note: This is a representative dataset to illustrate the expected results. Actual peak areas will vary depending on the instrument and experimental conditions.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no signal from heavy peptide - Incorrect stock concentration- Peptide degradation- Suboptimal MS parameters- Verify stock concentration with a fresh dilution series.- Ensure proper storage conditions (-20°C or -80°C) and avoid multiple freeze-thaw cycles.- Optimize MS parameters (e.g., collision energy, source temperature) for the specific peptide.
High variability in heavy peptide signal - Inconsistent pipetting- Matrix effects- Autosampler issues- Use calibrated pipettes and low-binding tubes.- Perform a matrix effect study by comparing the signal in solvent versus the sample matrix.- Check the autosampler for any signs of malfunction.
Non-linear calibration curve - Detector saturation at high concentrations- Operating below the LOQ at low concentrations- Non-specific binding- Extend the dilution series to find the linear range.- Determine the LOQ and ensure your lowest standard is above this value.- Use carrier proteins or detergents in your sample buffer to reduce non-specific binding.
Poor peak shape for light or heavy peptide - Chromatographic issues- Co-eluting interferences- Optimize the LC gradient and column chemistry.- Check for and resolve any co-eluting species by adjusting the chromatography or MS parameters.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification stock_light Prepare Light Peptide Stock Solution cal_standards Prepare Calibration Standards (Serial Dilution of Light + Constant Heavy) stock_light->cal_standards stock_heavy Prepare Heavy Peptide Stock Solution stock_heavy->cal_standards samples Prepare Unknown Samples (+ Constant Heavy) stock_heavy->samples lcms LC-MS/MS Analysis (MRM/PRM) cal_standards->lcms samples->lcms data_proc Data Processing (Peak Integration) lcms->data_proc ratio Calculate Peak Area Ratio (Light/Heavy) data_proc->ratio cal_curve Generate Calibration Curve ratio->cal_curve concentration Determine Concentration in Unknowns cal_curve->concentration

Caption: Experimental workflow for optimizing spike-in concentration.

troubleshooting_workflow cluster_signal Signal Issues cluster_curve Calibration Curve Issues cluster_solutions Potential Solutions start Problem Encountered low_signal Low/No Signal start->low_signal high_variability High Variability start->high_variability non_linear Non-Linearity start->non_linear poor_r2 Poor R-squared start->poor_r2 check_conc Verify Stock Concentration low_signal->check_conc check_storage Check Peptide Storage low_signal->check_storage optimize_ms Optimize MS Parameters low_signal->optimize_ms check_pipetting Verify Pipetting Accuracy high_variability->check_pipetting matrix_study Perform Matrix Effect Study high_variability->matrix_study extend_dilution Extend Dilution Series non_linear->extend_dilution optimize_lc Optimize LC Method non_linear->optimize_lc poor_r2->check_pipetting poor_r2->optimize_lc

Caption: Troubleshooting decision tree for spike-in optimization.

References

Technical Support Center: AILNYVANK-(Lys-13C6,15N2) Isotopic Interference Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting isotopic interference when using the heavy-labeled peptide AILNYVANK-(Lys-13C6,15N2) as an internal standard in quantitative mass spectrometry experiments. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern when using AILNYVANK-(Lys-13C6,15N2)?

A1: Isotopic interference occurs when the signal from the naturally occurring isotopes of the light (endogenous) AILNYVANK peptide overlaps with the signal of the heavy-labeled internal standard, AILNYVANK-(Lys-13C6,15N2). This can lead to inaccurate quantification of your target peptide. The primary cause is the contribution of the natural abundance of 13C isotopes in the light peptide, which can result in a signal at the same mass-to-charge ratio (m/z) as the heavy standard.

Q2: I am observing a signal in my heavy channel even when I only inject the light AILNYVANK peptide. What could be the cause?

A2: This phenomenon, often referred to as isotopic crosstalk, is a clear indication of isotopic interference. The M+8 isotope peak of the light AILNYVANK, resulting from the natural abundance of heavy isotopes, can contribute to the signal of your AILNYVANK-(Lys-13C6,15N2) internal standard. The extent of this interference depends on the concentration of the light peptide and the resolution of your mass spectrometer.

Q3: My quantitation results show high variability. Could isotopic interference be the culprit?

A3: Yes, high variability in quantitative results can be a symptom of uncorrected isotopic interference. If the level of the endogenous (light) peptide varies significantly between your samples, the contribution to the heavy channel will also fluctuate, leading to inconsistent and unreliable quantification.

Q4: How can I determine the extent of isotopic interference in my assay?

A4: A systematic evaluation is necessary. This involves analyzing samples containing only the light peptide at various concentrations and measuring the signal response in the MRM transitions set for the heavy standard. A detailed protocol for this assessment is provided in the "Experimental Protocols" section below.

Q5: What are the primary strategies to mitigate isotopic interference?

A5: The main strategies include:

  • Chromatographic Separation: Ensuring baseline separation between the light and heavy peptides can help, although this is often challenging as they are chemically identical.

  • High-Resolution Mass Spectrometry: Using a high-resolution instrument can help distinguish between the isotopic peak of the light peptide and the monoisotopic peak of the heavy standard.

  • Selection of Optimal MRM Transitions: Choosing product ions that are less prone to isotopic overlap can significantly reduce interference.

  • Mathematical Correction: A correction factor can be experimentally determined and applied to the measured heavy peptide signal to subtract the contribution from the light peptide.[1]

Troubleshooting Guides

Issue 1: Unexpected Signal in the Heavy Channel for a Light Peptide-Only Sample

Symptoms:

  • A detectable peak is present in the MRM transition for AILNYVANK-(Lys-13C6,15N2) when a sample containing only the unlabeled AILNYVANK is analyzed.

  • The intensity of this interfering peak increases with higher concentrations of the light peptide.

Troubleshooting Workflow:

start Start: Signal in Heavy Channel (Light Peptide Only Sample) confirm_purity Step 1: Confirm Purity of Light Peptide Standard start->confirm_purity assess_crosstalk Step 2: Quantify Isotopic Crosstalk confirm_purity->assess_crosstalk If purity is confirmed optimize_mrm Step 3: Optimize MRM Transitions assess_crosstalk->optimize_mrm mathematical_correction Step 4: Apply Mathematical Correction optimize_mrm->mathematical_correction If crosstalk persists end Resolution: Accurate Quantification mathematical_correction->end

Caption: Troubleshooting workflow for unexpected signals.

Detailed Steps:

  • Confirm Purity of Light Peptide Standard: Ensure that the unlabeled AILNYVANK standard is not contaminated with the heavy-labeled version. Analyze the light standard alone and check for any signal at the m/z of the heavy precursor.

  • Quantify Isotopic Crosstalk: Follow the "Protocol for Assessing Isotopic Crosstalk" below to determine the percentage of signal from the light peptide that is contributing to the heavy channel.

  • Optimize MRM Transitions: If significant crosstalk is observed, re-evaluate your choice of product ions. Use in-silico fragmentation tools and experimental verification to select transitions that minimize overlap. Refer to the "Predicted MRM Transitions" table for guidance.

  • Apply Mathematical Correction: If crosstalk cannot be eliminated through optimization, calculate a correction factor based on your crosstalk assessment data and apply it to your quantitative calculations.

Issue 2: Inaccurate and Imprecise Quantification Results

Symptoms:

  • Poor linearity in the calibration curve.

  • High coefficient of variation (%CV) for quality control (QC) samples.

  • Inconsistent results across different sample batches.

Troubleshooting Signaling Pathway:

start Start: Inaccurate Quantification check_interference Investigate Isotopic Interference start->check_interference check_matrix Evaluate Matrix Effects start->check_matrix check_standard Verify Internal Standard Integrity start->check_standard resolve_interference Address Crosstalk (See Issue 1) check_interference->resolve_interference resolve_matrix Optimize Sample Prep & Chromatography check_matrix->resolve_matrix resolve_standard Confirm IS Concentration & Purity check_standard->resolve_standard end Resolution: Reliable Quantification resolve_interference->end resolve_matrix->end resolve_standard->end

Caption: Logical relationships in troubleshooting inaccurate quantification.

Detailed Steps:

  • Investigate Isotopic Interference: Follow the steps outlined in "Issue 1" to determine if isotopic crosstalk is a contributing factor.

  • Evaluate Matrix Effects: Biological matrices can cause ion suppression or enhancement, affecting quantification. Prepare QC samples in the actual study matrix and in a surrogate matrix (e.g., buffer) to assess the impact of the matrix.

  • Verify Internal Standard Integrity:

    • Purity: Confirm the isotopic and chemical purity of your AILNYVANK-(Lys-13C6,15N2) stock. Contamination with the light form can lead to inaccurate results.

    • Concentration: Accurately determine the concentration of your internal standard stock solution. Errors in the IS concentration will directly impact the final calculated concentrations of your analyte.

    • Stability: Ensure the internal standard is stable under your experimental conditions (e.g., sample preparation, storage).

Data Presentation

Predicted Fragmentation of AILNYVANK

The primary fragmentation of peptides in collision-induced dissociation (CID) occurs at the peptide bonds, resulting in b- and y-type ions. The predicted monoisotopic masses for the most common fragment ions of AILNYVANK are listed below.

Table 1: Predicted b and y ions for AILNYVANK

#Amino Acidb-ion m/zy-ion m/z
1A72.041079.59
2I185.131008.55
3L298.21895.47
4N412.25782.38
5Y575.31668.34
6V674.38505.28
7A745.42406.21
8N859.46335.17
9K987.56221.13
Predicted MRM Transitions for AILNYVANK and AILNYVANK-(Lys-13C6,15N2)

The following table provides predicted precursor and product ion m/z values for use in a multiple reaction monitoring (MRM) assay. These should be experimentally verified and optimized for your specific instrument and conditions.

Table 2: Predicted MRM Transitions

AnalytePrecursor Ion (m/z) [M+2H]2+Product IonProduct Ion (m/z) [y-ion]
AILNYVANK (Light)539.80y7895.47
y6782.38
y5668.34
AILNYVANK-(Lys-13C6,15N2) (Heavy)543.80y7903.47
y6790.38
y5676.34
Example Data: Isotopic Crosstalk Assessment

The following table illustrates example data from an isotopic crosstalk experiment.

Table 3: Isotopic Crosstalk from Light to Heavy Channel

Concentration of Light AILNYVANK (ng/mL)Peak Area in Light Channel (cps)Peak Area in Heavy Channel (cps)% Crosstalk
10500,0002,5000.5%
1005,000,00026,0000.52%
100050,000,000265,0000.53%

Calculation of % Crosstalk: (% Crosstalk) = (Peak Area in Heavy Channel / Peak Area in Light Channel) * 100

Experimental Protocols

Protocol 1: Assessment of Isotopic Crosstalk

Objective: To quantify the percentage of signal from the light AILNYVANK peptide that interferes with the heavy AILNYVANK-(Lys-13C6,15N2) channel.

Materials:

  • Stock solution of unlabeled (light) AILNYVANK of known concentration.

  • Blank matrix (e.g., plasma from a species not containing the endogenous peptide, or a buffer solution).

  • LC-MS/MS system configured with the MRM transitions for both light and heavy peptides.

Procedure:

  • Prepare a Dilution Series: Prepare a series of calibration standards of the light AILNYVANK in the blank matrix. The concentration range should cover the expected physiological or experimental concentrations.

  • LC-MS/MS Analysis: Inject each standard from the dilution series onto the LC-MS/MS system.

  • Data Acquisition: Monitor the MRM transitions for both the light and heavy peptides.

  • Data Analysis:

    • Integrate the peak areas for the light peptide in its designated MRM transition.

    • Integrate the peak areas for any signal detected in the MRM transition of the heavy peptide.

    • For each concentration, calculate the % crosstalk using the formula provided above.

  • Evaluation: If the % crosstalk is consistent across the concentration range and is above an acceptable threshold (e.g., >0.1%), a mathematical correction should be considered.

Protocol 2: Mathematical Correction for Isotopic Interference

Objective: To apply a correction factor to the measured peak area of the heavy internal standard to account for interference from the light peptide.

Procedure:

  • Determine the Average Crosstalk Factor (CF): From the data generated in Protocol 1, calculate the average % crosstalk. This value is your Correction Factor (CF).

    • CF = Average % Crosstalk

  • Apply the Correction: For each experimental sample, use the following equation to calculate the corrected peak area of the heavy internal standard:

    Corrected Heavy Peak Area = Measured Heavy Peak Area - (Measured Light Peak Area * CF)

  • Quantification: Use the "Corrected Heavy Peak Area" in your final concentration calculations.

This technical support guide provides a framework for identifying and mitigating isotopic interference when using AILNYVANK-(Lys-13C6,15N2). For further assistance, please consult your instrument manufacturer's guidelines or contact our technical support team.

References

Technical Support Center: AILNYVANK-(Lys-13C6,15N2) Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of the isotopically labeled peptide AILNYVANK-(Lys-13C6,15N2) in various biological matrices. The following information is presented in a question-and-answer format to address common issues and provide troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of AILNYVANK-(Lys-13C6,15N2) in plasma and serum?

Currently, there is no publicly available data specifically detailing the stability of AILNYVANK-(Lys-13C6,15N2) in biological matrices such as human, rat, or mouse plasma and serum. Peptide stability is highly dependent on its amino acid sequence and the specific conditions of the biological matrix.[1][2][3][4] Generally, peptides can be susceptible to degradation by proteases present in plasma and serum.[5][6] Therefore, it is crucial to perform an empirical stability study to determine the half-life of this peptide in your specific experimental context.

Q2: What are the primary factors that can affect the stability of my peptide in a biological matrix?

Several factors can influence peptide stability in plasma or serum:

  • Proteases: Plasma and serum contain numerous proteases (e.g., serine proteases, metalloproteases) that can cleave peptide bonds.[5][6][7] The type and concentration of these enzymes can vary between species and even between individuals.

  • Anticoagulant: The choice of anticoagulant for plasma collection can impact proteolytic activity. For instance, EDTA can inhibit metalloproteases, potentially increasing the stability of certain peptides compared to plasma collected with heparin or citrate.[5][8]

  • Sample Handling and Storage: Repeated freeze-thaw cycles of plasma samples can lead to changes in the matrix and potentially increase peptide degradation. Long-term storage conditions (temperature) are also critical.

  • pH: The pH of the incubation mixture can affect both the activity of proteases and the chemical stability of the peptide itself.

Q3: How do I design an experiment to measure the stability of AILNYVANK-(Lys-13C6,15N2) in plasma?

A typical in vitro plasma stability assay involves incubating the peptide in the plasma of interest and measuring its concentration at various time points. A detailed protocol is provided in the "Experimental Protocols" section below. The general workflow is also illustrated in the diagram under the "Visualizations" section.

Experimental Protocols

Protocol: In Vitro Peptide Stability Assay in Plasma

This protocol outlines a general procedure for determining the in vitro stability of AILNYVANK-(Lys-13C6,15N2) in a biological matrix like plasma or serum.

1. Materials and Reagents:

  • AILNYVANK-(Lys-13C6,15N2) peptide stock solution (e.g., in DMSO or an appropriate buffer)

  • Biological matrix (e.g., human plasma with a chosen anticoagulant like K2-EDTA)

  • Incubator or water bath set to 37°C

  • Quenching/Precipitation solution (e.g., acetonitrile with 1% formic acid or trichloroacetic acid)

  • Internal Standard (IS) for LC-MS/MS analysis (a stable, isotopically labeled peptide that is not the analyte)

  • LC-MS/MS system for quantification

2. Experimental Procedure:

  • Thawing: Thaw the frozen plasma and the peptide stock solution on ice.
  • Incubation Setup: In microcentrifuge tubes, pre-warm the required volume of plasma at 37°C for 5-10 minutes.
  • Initiation of Reaction: Spike the AILNYVANK-(Lys-13C6,15N2) stock solution into the pre-warmed plasma to achieve the desired final concentration. Vortex briefly to mix. This is your T=0 starting point for the time course.
  • Time Points: Incubate the samples at 37°C. At each designated time point (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
  • Quenching: Immediately mix the aliquot with a cold quenching solution (e.g., 3 volumes of acetonitrile with 1% formic acid) to stop enzymatic degradation and precipitate plasma proteins.
  • Internal Standard Addition: Add the internal standard to all samples, including calibration standards and quality controls.
  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated proteins.
  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to determine the concentration of the remaining AILNYVANK-(Lys-13C6,15N2).[9][10][11]

3. Data Analysis:

  • Plot the percentage of remaining AILNYVANK-(Lys-13C6,15N2) against time.
  • Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.

Data Presentation

Since specific stability data for AILNYVANK-(Lys-13C6,15N2) is not available, the following table outlines typical parameters for setting up a stability study.

ParameterHuman PlasmaRat PlasmaMouse PlasmaSerum
Anticoagulant K2-EDTAK2-EDTAK2-EDTANone
Peptide Conc. 1 µM1 µM1 µM1 µM
Incubation Temp. 37°C37°C37°C37°C
Time Points (min) 0, 5, 15, 30, 60, 1200, 5, 15, 30, 60, 1200, 5, 15, 30, 60, 1200, 5, 15, 30, 60, 120
Quenching Solution Acetonitrile + 1% FAAcetonitrile + 1% FAAcetonitrile + 1% FAAcetonitrile + 1% FA
Analytical Method LC-MS/MSLC-MS/MSLC-MS/MSLC-MS/MS

Troubleshooting Guide

Issue 1: Rapid degradation of the peptide observed at T=0.

  • Possible Cause: The peptide may be unstable during the sample preparation process, or there might be very rapid enzymatic degradation.

  • Troubleshooting Steps:

    • Ensure the quenching solution is cold and added immediately at the T=0 time point.

    • Check for peptide adsorption to plasticware. Using low-retention tubes may help.

    • Consider that some peptides are inherently very unstable in plasma.

Issue 2: High variability between replicate samples.

  • Possible Cause: Inconsistent sample handling, inaccurate pipetting, or issues with the analytical method.

  • Troubleshooting Steps:

    • Ensure precise and consistent timing for each step of the protocol.

    • Verify the calibration of pipettes.

    • Optimize the LC-MS/MS method for reproducibility. Ensure the internal standard is performing correctly.[12]

Issue 3: Peptide appears more stable in plasma with EDTA compared to serum.

  • Possible Cause: This is an expected outcome for peptides susceptible to metalloproteases. EDTA chelates divalent cations like Zn2+ and Ca2+, which are essential cofactors for many metalloproteases, thereby inhibiting their activity.[5][8] Serum, which is generated after coagulation, can have higher proteolytic activity.[5][7]

  • Action: This observation provides insight into the class of enzymes responsible for the peptide's degradation.

Visualizations

Peptide_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis peptide_stock Peptide Stock (AILNYVANK-Lys*) spike Spike Peptide (T=0) peptide_stock->spike plasma Biological Matrix (e.g., Plasma) pre_warm Pre-warm Plasma (37°C) plasma->pre_warm reagents Reagents (Quenching Solution, IS) quench Quench & Precipitate (Stop Reaction) reagents->quench pre_warm->spike incubate Incubate at 37°C spike->incubate sampling Sample at Time Points (T=0, T=x, T=y...) incubate->sampling sampling->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing (Calculate % Remaining) lcms->data half_life Determine Half-Life (t½) data->half_life

Caption: Workflow for in vitro peptide stability assessment.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start High Peptide Degradation Observed enzymatic Enzymatic Degradation (Proteases) start->enzymatic chemical Chemical Instability (pH, Oxidation) start->chemical adsorption Adsorption to Surfaces start->adsorption inhibitors Use Protease Inhibitors enzymatic->inhibitors anticoagulant Change Anticoagulant (e.g., to EDTA) enzymatic->anticoagulant optimize_ph Optimize Buffer pH chemical->optimize_ph low_binding Use Low-Binding Tubes adsorption->low_binding

Caption: Troubleshooting logic for peptide degradation issues.

References

minimizing variability with AILNYVANK-(Lys-13C6,15N2) standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the AILNYVANK-(Lys-13C6,15N2) stable isotope-labeled (SIL) peptide standard. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered during quantitative proteomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of the AILNYVANK-(Lys-13C6,15N2) standard?

A1: The AILNYVANK-(Lys-13C6,15N2) standard is a "heavy" labeled internal standard used in mass spectrometry-based quantitative proteomics. Its chemical and physical properties are nearly identical to the endogenous ("light") AILNYVANK peptide, allowing it to be spiked into a biological sample in a known amount.[1][2] It serves to normalize for variability introduced during sample preparation, chromatography, and mass spectrometric analysis, thereby enabling accurate and precise quantification of the target peptide.[3][4][5]

Q2: When is the optimal time to add the SIL peptide standard to my sample?

A2: For the most accurate results that account for variability in proteolytic digestion, it is recommended to add the SIL peptide standard concurrently with the proteolytic enzyme (e.g., trypsin).[6] Adding the standard after digestion will not account for variations in digestion efficiency, a major source of experimental error.[1][6]

Q3: What are "matrix effects" and how can they affect my results?

A3: Matrix effects are a significant challenge in LC-MS analysis and refer to the alteration of the ionization efficiency of your target analyte by co-eluting components from the sample matrix (e.g., salts, lipids, other peptides).[7][8] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise quantitative accuracy.[7][8][9] The use of a co-eluting SIL internal standard like AILNYVANK-(Lys-13C6,15N2) is a primary strategy to correct for these effects, as the standard is affected similarly to the endogenous analyte.[3][8]

Q4: I'm observing high variability between my sample replicates. What are the likely causes?

A4: High variability can stem from several sources. The most common include:

  • Inconsistent Protein Digestion: Incomplete or variable digestion efficiency between samples is a major contributor to irreproducibility.[3][6]

  • Matrix Effects: Differential ion suppression or enhancement across samples can lead to significant variations.[3][7][9]

  • Peptide Loss During Sample Preparation: Peptides can be lost due to adsorption to plasticware or during cleanup steps.[4][10]

  • Inaccurate Pipetting: Errors in pipetting the SIL standard or the sample itself will directly impact final quantification.

  • Instrument Instability: Fluctuations in the performance of the LC-MS system can also introduce variability.

Q5: My heavy (labeled) and light (endogenous) peptides are not co-eluting perfectly. What could be the reason?

A5: While SIL peptides are designed to co-elute with their light counterparts, slight shifts in retention time can occur. Potential reasons include issues with the synthesis of the heavy peptide, such as incorrect stereoisomers of amino acids.[11] It is also possible that post-translational modifications on the endogenous peptide, which are not present on the synthetic standard, could cause a shift in retention time.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Poor or No Signal for the SIL Standard
Possible Cause Troubleshooting Step Expected Outcome
Incorrect Storage or Handling Verify that the standard was stored as recommended (-20°C or -80°C, protected from moisture).[12][13] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[4] Use low-binding tubes and pipette tips.[4]Restoration of expected signal intensity in subsequent experiments.
Degradation of the Peptide Prepare a fresh stock solution from lyophilized powder. Analyze the new stock directly via infusion into the mass spectrometer to confirm its integrity and signal.A strong signal from the freshly prepared standard confirms the degradation of the previous stock.
Inaccurate Concentration The concentration of the SIL peptide standard must be accurately determined.[14] Consider re-quantifying your stock solution using a reliable method like amino acid analysis (AAA) or a UV-based method if the peptide contains a UV-active tag.[15]Accurate standard concentration leading to reliable spike-in amounts and predictable signal intensity.
Instrument Issues Check the mass spectrometer's sensitivity and calibration with a known standard. Ensure that the correct transitions for the heavy peptide are included in your acquisition method.The instrument passes performance qualification, and the standard is detected with the expected intensity.
Issue 2: Inconsistent Light-to-Heavy Ratios Across Replicates
Possible Cause Troubleshooting Step Expected Outcome
Variable Digestion Efficiency Optimize your digestion protocol.[16] Ensure complete denaturation of proteins and test different enzyme-to-substrate ratios and digestion times.[17] Use of a denaturant like RapiGest SF, which is later cleaved, can improve digestion.[16]A lower coefficient of variation (%CV) in the light-to-heavy ratio across technical and biological replicates.
Differential Matrix Effects Improve sample cleanup to remove interfering substances.[9] Optimize the chromatographic gradient to better separate the analyte from matrix components.[8][18]More consistent peak areas and ratios for the analyte across different samples.
Inconsistent Sample/Standard Addition Add the SIL standard at the earliest possible stage where it can account for downstream variability, ideally concurrently with the digestion enzyme.[6] Ensure precise and consistent pipetting of both the standard and the sample.Reduced variability in the final calculated concentrations.
Issue 3: Unexpected Peaks or Interferences
Possible Cause Troubleshooting Step Expected Outcome
Light Contamination in SIL Standard Analyze the pure SIL standard solution by LC-MS/MS to check for the presence of the unlabeled ("light") version.[14][19] High-resolution mass spectrometry can help to quantify the level of impurity.[14]Knowledge of the impurity level allows for correction during data analysis, preventing overestimation of the endogenous peptide.
Co-eluting Isobaric Interferences Use multiple MRM transitions for both the light and heavy peptides. The ratio of these transitions should be consistent across all samples. A deviating ratio for one transition may indicate an interference.[4]Selection of interference-free transitions for accurate quantification.
Cross-Contamination Thoroughly clean the autosampler and LC system between runs, especially when analyzing samples with vastly different concentrations of the analyte.Elimination of carryover and false-positive signals in blank injections.

Experimental Protocols

Protocol 1: Sample Preparation and Digestion
  • Protein Quantification: Accurately determine the total protein concentration of your sample lysate using a standard method (e.g., BCA assay).

  • Denaturation, Reduction, and Alkylation:

    • Take a defined amount of protein (e.g., 50 µg) from each sample.

    • Add a denaturing agent such as 8 M urea or RapiGest SF to unfold the proteins.[17]

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 56°C for 30 minutes.[20]

    • Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 10 mM and incubating in the dark at room temperature for 45 minutes.[20]

  • Dilution and Standard Spiking:

    • Dilute the sample with an appropriate buffer (e.g., 50 mM Tris-HCl) to reduce the urea concentration to less than 2 M, which is compatible with trypsin activity.[20]

    • Spike in the AILNYVANK-(Lys-13C6,15N2) standard at a concentration expected to be similar to the endogenous peptide.

  • Enzymatic Digestion:

    • Add sequencing-grade trypsin. An enzyme-to-substrate ratio of 1:50 (w/w) is a good starting point.[20] Optimization may be required.

    • Incubate overnight at 37°C.[20]

  • Digestion Quenching and Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.[21]

    • Clean up the peptide mixture using a solid-phase extraction (SPE) method, such as C18 StageTips, to remove salts and detergents.[20]

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Reconstitute the peptides in an appropriate solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Protein_Quant Protein Quantification Denaturation Denaturation, Reduction, Alkylation Protein_Quant->Denaturation Spike_In Spike-in SIL Standard Denaturation->Spike_In Digestion Trypsin Digestion Spike_In->Digestion Cleanup Peptide Cleanup (SPE) Digestion->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Light/Heavy Ratio) Data_Processing->Quantification

Caption: Standard workflow for quantitative proteomics using a SIL peptide.

troubleshooting_logic cluster_digestion Digestion Optimization cluster_matrix Matrix Effect Mitigation cluster_handling Handling & Storage Start High Variability in L/H Ratio Check_Digestion Review Digestion Protocol Start->Check_Digestion Check_Matrix Assess Matrix Effects Start->Check_Matrix Check_Handling Evaluate Peptide Handling Start->Check_Handling Opt_Enzyme Optimize Enzyme:Substrate Ratio Check_Digestion->Opt_Enzyme Opt_Time Test Digestion Time Check_Digestion->Opt_Time Improve_Cleanup Enhance Sample Cleanup Check_Matrix->Improve_Cleanup Opt_Chroma Optimize Chromatography Check_Matrix->Opt_Chroma Use_Low_Bind Use Low-Bind Consumables Check_Handling->Use_Low_Bind Aliquot_Standard Aliquot Standard Check_Handling->Aliquot_Standard Result Reduced Variability Opt_Enzyme->Result Opt_Time->Result Improve_Cleanup->Result Opt_Chroma->Result Use_Low_Bind->Result Aliquot_Standard->Result

References

AILNYVANK-(Lys-13C6,15N2) peak shape and chromatography problems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AILNYVANK-(Lys-13C6,15N2). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the chromatographic analysis of this stable isotope-labeled peptide. Our aim is to assist researchers, scientists, and drug development professionals in resolving common issues related to peak shape and chromatography to ensure high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the expected chromatographic properties of AILNYVANK-(Lys-13C6,15N2)?

A1: The chromatographic behavior of AILNYVANK-(Lys-13C6,15N2) is primarily dictated by its amino acid sequence. Stable isotope labeling with 13C6 and 15N2 on the lysine residue results in a mass shift detectable by mass spectrometry but generally has a negligible effect on its chromatographic retention time and peak shape compared to its unlabeled counterpart.[1][2][3] Key physicochemical properties that influence its chromatography are its hydrophobicity and isoelectric point (pI).

Based on its amino acid composition (Ala, Ile, Leu, Asn, Tyr, Val, Lys), AILNYVANK is a relatively hydrophobic peptide. Its isoelectric point (pI) is predicted to be basic due to the presence of a lysine residue. These characteristics suggest that reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable analytical method.

Q2: My heavy (labeled) and light (unlabeled) peptides are not co-eluting perfectly. Why is this happening?

A2: Ideally, stable isotope-labeled and unlabeled peptides should co-elute.[3] However, slight differences in retention time can occasionally be observed. Potential reasons for this include:

  • Synthesis-related issues: The problem may stem from the synthesis of the labeled peptide, such as the unintended incorporation of a stereoisomer (e.g., a D-amino acid instead of an L-amino acid), which can alter the peptide's three-dimensional structure and its interaction with the stationary phase.[4]

  • Post-synthesis modifications: Modifications during peptide cleavage from the resin or subsequent handling, such as deamidation of the asparagine (Asn) residue, can introduce different species with altered chromatographic properties.[5]

  • Mobile phase conditions: In some cases, the mobile phase composition can subtly influence the interaction of the labeled and unlabeled peptides with the stationary phase differently.

If co-elution is a significant issue, it is recommended to confirm the molecular weight and fragmentation pattern of the synthetic peptide via mass spectrometry to rule out modifications.[4]

Q3: I am observing significant peak tailing with my AILNYVANK-(Lys-13C6,15N2) peptide. What are the common causes?

A3: Peak tailing is a common issue in peptide chromatography and can be caused by several factors:

  • Secondary interactions: The basic lysine residue in AILNYVANK can interact with residual acidic silanols on the surface of silica-based C18 columns, leading to tailing.[6]

  • Low mobile phase modifier concentration: An insufficient concentration of an ion-pairing agent, such as trifluoroacetic acid (TFA) or formic acid (FA), in the mobile phase may not effectively mask these secondary interaction sites.[2]

  • Column overload: Injecting too much peptide can saturate the stationary phase, resulting in tailing.[7][8]

  • Column degradation: Over time, the column packing can degrade, or the inlet frit can become partially blocked, leading to poor peak shapes.[9]

Q4: What is the recommended starting mobile phase for the analysis of AILNYVANK-(Lys-13C6,15N2)?

A4: For RP-HPLC of peptides, a common starting point is a mobile phase system consisting of:

  • Mobile Phase A: 0.1% Formic Acid (FA) in water.

  • Mobile Phase B: 0.1% Formic Acid (FA) in acetonitrile.

Formic acid is a volatile mobile phase additive compatible with mass spectrometry.[7] For improved peak shape, especially if tailing is observed, 0.1% trifluoroacetic acid (TFA) can be used instead of formic acid.[6][7] However, TFA is an ion-pairing agent that can suppress the MS signal.[4]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing, Fronting, Splitting)

Poor peak shape can compromise resolution and the accuracy of quantification. The following table outlines potential causes and solutions.

Symptom Potential Cause Recommended Solution
Peak Tailing Secondary interactions with the column.Increase the concentration of the mobile phase modifier (e.g., from 0.1% to 0.2% TFA).[2] Consider using a column with a different chemistry or a newer generation of silica with better end-capping.[6]
Column overload.Reduce the amount of sample injected onto the column.[10]
Blocked column frit.Backflush the column according to the manufacturer's instructions. If the problem persists, replace the column.[9]
Peak Fronting Sample solvent stronger than the mobile phase.Dissolve the peptide in the initial mobile phase or a weaker solvent.[9]
Column collapse or void.This is often irreversible. Replace the column. Ensure mobile phase pH is within the column's stable range.[11]
Split Peaks Partially clogged inlet frit.Backflush the column. If unresolved, replace the column.[9]
Sample dissolved in an incompatible solvent.Ensure the sample solvent is miscible with the mobile phase and is of a similar or weaker elution strength.[12]
Co-elution of isomers or impurities.Optimize the gradient to improve separation. Confirm peptide purity.
Problem 2: Poor Resolution and Sensitivity

Low resolution and sensitivity can hinder the detection and quantification of your peptide.

Symptom Potential Cause Recommended Solution
Poor Resolution Inappropriate mobile phase pH.The ionization state of a peptide affects its retention. Adjusting the mobile phase pH can alter selectivity.[1][13]
Gradient is too steep.Decrease the gradient slope (e.g., from a 5-minute to a 10-minute gradient) to improve the separation of closely eluting peaks.
Inefficient column.Use a column with a smaller particle size (if system pressure allows) or a longer column to increase peak capacity.[14]
Low Sensitivity Ion suppression from mobile phase additives.If using TFA, consider switching to formic acid, which generally causes less ion suppression in the mass spectrometer.[4][6]
Peptide adsorption.Peptides can adsorb to surfaces in the LC system. Consider using bio-inert hardware or adding a small amount of a carrier protein to your sample.[15]
Suboptimal MS parameters.Optimize mass spectrometer settings for your specific peptide, including spray voltage, capillary temperature, and collision energy.

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Method for AILNYVANK-(Lys-13C6,15N2)

This protocol provides a general starting point for the chromatographic analysis of AILNYVANK-(Lys-13C6,15N2).

  • Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 40% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the peptide in Mobile Phase A.

Protocol 2: High-Resolution Method for Resolving Impurities

This protocol is designed to provide higher resolution for separating the target peptide from closely eluting impurities.

  • Column: C18, 2.1 mm x 150 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 10% to 35% B over 20 minutes

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 50 °C

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the peptide in Mobile Phase A.

Visualizations

Troubleshooting_Workflow start Problem Encountered: Poor Peak Shape or Resolution check_peak_shape Assess Peak Shape: Tailing, Fronting, or Split? start->check_peak_shape check_resolution Assess Resolution: Co-elution with other peaks? start->check_resolution is_tailing Tailing? check_peak_shape->is_tailing optimize_gradient Optimize Gradient: Decrease slope (longer gradient). check_resolution->optimize_gradient is_fronting Fronting? is_tailing->is_fronting No tailing_solutions Tailing Solutions: 1. Increase mobile phase modifier. 2. Reduce sample load. 3. Check/replace column. is_tailing->tailing_solutions Yes is_split Split? is_fronting->is_split No fronting_solutions Fronting Solutions: 1. Match sample solvent to mobile phase. 2. Replace column if voided. is_fronting->fronting_solutions Yes split_solutions Split Peak Solutions: 1. Check for clogged frit (backflush). 2. Ensure sample solvent compatibility. is_split->split_solutions Yes end Problem Resolved tailing_solutions->end fronting_solutions->end split_solutions->end change_ph Change Mobile Phase pH: Alter selectivity. optimize_gradient->change_ph change_column Change Column: Longer column or smaller particles. change_ph->change_column change_column->end

Caption: Troubleshooting workflow for peak shape and resolution issues.

Mobile_Phase_Selection cluster_0 Goal: Good Peak Shape cluster_1 Goal: High MS Sensitivity cluster_2 Decision Logic shape_tfa 0.1% TFA (Trifluoroacetic Acid) shape_fa 0.1% Formic Acid shape_tfa->shape_fa If MS sensitivity is low sens_fa 0.1% Formic Acid sens_tfa 0.1% TFA sens_fa->sens_tfa If peak shape is poor start Select Primary Goal start->shape_tfa Peak Shape start->sens_fa MS Sensitivity

Caption: Logic for selecting a mobile phase modifier.

References

Technical Support Center: AILNYVANK-(Lys-13C6,15N2) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of AILNYVANK-(Lys-13C6,15N2) quantification experiments.

Frequently Asked Questions (FAQs)

Q1: What is AILNYVANK-(Lys-13C6,15N2) and why is it used?

A1: AILNYVANK-(Lys-13C6,15N2) is a stable isotope-labeled (SIL) peptide. The lysine (K) residue is labeled with six Carbon-13 (13C) and two Nitrogen-15 (15N) isotopes. This "heavy" peptide is chemically identical to its corresponding "light" (natural isotope abundance) counterpart but has a greater mass. It is used as an internal standard in mass spectrometry-based quantitative proteomics for the precise and accurate measurement of the endogenous AILNYVANK peptide in complex biological samples. The use of a SIL internal standard is considered the gold standard for quantitative proteomics as it accounts for variability in sample preparation and mass spectrometry analysis.[1]

Q2: How does the use of a stable isotope-labeled peptide improve quantification accuracy?

A2: Stable isotope dilution (SID) is a highly accurate method for quantification.[1] The SIL peptide is spiked into a sample at a known concentration.[1] During sample processing and LC-MS/MS analysis, the heavy and light peptides behave almost identically. By comparing the signal intensity of the heavy peptide to the light peptide, precise quantification of the endogenous peptide can be achieved, correcting for sample loss during preparation and variations in instrument response. This technique helps to eliminate bias that can be introduced when comparing different samples.[2]

Q3: What are the most common sources of error in SIL peptide quantification?

A3: The most common sources of error include:

  • Matrix Effects: Components of the biological sample can suppress or enhance the ionization of the target peptide, leading to inaccurate measurements.[3][4][5][6]

  • Inaccurate Internal Standard Concentration: The precise concentration of the SIL peptide stock solution must be known for accurate absolute quantification.[7]

  • Incomplete Proteolytic Digestion: If the AILNYVANK peptide is generated from a larger protein, incomplete or variable digestion efficiency between samples can lead to quantification errors.[3][8]

  • Poor Chromatographic Resolution: Co-elution of interfering species can impact the accuracy of peak integration.[9]

  • Non-Specific Binding: Peptides can adhere to surfaces of vials and chromatography columns, leading to sample loss and reduced sensitivity.[10]

Q4: Should I use a stable isotope-labeled peptide or a full-length stable isotope-labeled protein as an internal standard?

A4: Both approaches have their merits. A SIL peptide is often more commercially available and cost-effective. However, a full-length SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) protein standard can better account for variability in the proteolytic digestion step.[11] For targeted quantification of a specific peptide like AILNYVANK, a high-purity, accurately quantified SIL peptide is generally sufficient, provided that digestion efficiency is consistent.[11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of AILNYVANK-(Lys-13C6,15N2).

Issue 1: High Variability in Quantification Results Between Replicates
Potential Cause Troubleshooting Step Recommended Action
Inconsistent Sample Preparation Review sample handling and processing steps.Ensure consistent timing and conditions for all steps, including protein digestion, peptide purification (e.g., solid-phase extraction), and reconstitution.
Matrix Effects Assess the impact of the sample matrix.Prepare a dilution series of the sample to see if the measured concentration changes non-linearly. If matrix effects are significant, consider more extensive sample cleanup or using a different chromatographic method.[3][4][5][6]
LC-MS/MS System Instability Check system performance.Run system suitability tests with a standard mixture to ensure consistent retention times, peak shapes, and signal intensities.
Non-Specific Binding Evaluate for sample loss.Use low-binding tubes and vials. Consider adding a small amount of organic solvent or a carrier protein to the sample to reduce non-specific binding.[10]
Issue 2: Poor Sensitivity or Inability to Detect AILNYVANK
Potential Cause Troubleshooting Step Recommended Action
Suboptimal MS Parameters Optimize instrument settings.Perform a direct infusion of the AILNYVANK-(Lys-13C6,15N2) standard to determine the optimal precursor and fragment ions (MRM transitions) and collision energy.
Inefficient Ionization Adjust mobile phase composition.Ensure the mobile phase pH is appropriate for positive ion mode ESI (typically acidic, e.g., with 0.1% formic acid).[12]
Poor Chromatographic Peak Shape Optimize the LC method.Experiment with different gradients, flow rates, and column chemistries to achieve better peak focusing. For basic peptides, ion-pairing agents may be necessary, but can suppress MS signal.[9][12]
Sample Degradation Check sample stability.Ensure samples are stored properly and minimize freeze-thaw cycles. Consider adding protease inhibitors if degradation is suspected.
Issue 3: Discrepancy Between Expected and Measured Ratios of Heavy to Light Peptide
Potential Cause Troubleshooting Step Recommended Action
Inaccurate Concentration of SIL Standard Verify the concentration of the internal standard.Use amino acid analysis (AAA) or another absolute quantification method to confirm the concentration of the SIL peptide stock solution.[13]
Isotopic Impurity of the SIL Standard Check the isotopic purity of the heavy peptide.Analyze the SIL standard by high-resolution mass spectrometry to ensure it has high isotopic enrichment (>99%) and is free from significant unlabeled peptide.[7][13]
Interference from Co-eluting Species Examine the chromatograms for interfering peaks.Ensure that the selected MRM transitions are highly specific to AILNYVANK. If interference is present, adjust the chromatographic separation or select different fragment ions.
Detector Saturation Review the signal intensity of the peaks.If the signal is too high, dilute the sample to bring the peak intensities within the linear dynamic range of the detector.

Experimental Protocols

Protocol 1: Sample Preparation and Digestion
  • Protein Extraction: Lyse cells or tissues in a suitable buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Internal Standard Spiking: Add a known amount of AILNYVANK-(Lys-13C6,15N2) to each sample. The amount should be optimized to be within the linear range of the assay and ideally close to the expected endogenous level.

  • Reduction and Alkylation: Reduce disulfide bonds with DTT (10 mM) and alkylate cysteine residues with iodoacetamide (25 mM).[14]

  • Proteolytic Digestion: Dilute the sample to reduce the concentration of denaturants (e.g., urea to <1.5 M).[14] Add sequencing-grade trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.[14]

  • Digestion Quenching: Stop the digestion by adding an acid (e.g., formic acid or trifluoroacetic acid to a final concentration of 0.1-1%).

  • Peptide Cleanup: Use solid-phase extraction (SPE) with a C18 cartridge to desalt and concentrate the peptides. Elute the peptides with a solution containing a high percentage of organic solvent (e.g., 80% acetonitrile, 0.1% formic acid).

  • Sample Reconstitution: Dry the eluted peptides in a vacuum centrifuge and reconstitute in a mobile phase-compatible solution (e.g., 2% acetonitrile, 0.1% formic acid).

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: Use a C18 reversed-phase column suitable for peptide separations (e.g., 1.7-3 µm particle size, 100-300 Å pore size).[12]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to separate AILNYVANK from other peptides and matrix components. A typical gradient might run from 5% to 40% B over 20-40 minutes.

    • Flow Rate: Adjust based on the column diameter (e.g., 200-400 nL/min for nanoLC or 0.2-0.4 mL/min for analytical scale).

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

    • MRM Transitions: Determine the optimal precursor-to-fragment ion transitions for both the light and heavy AILNYVANK peptides by direct infusion of the standards. Select at least 2-3 intense and specific transitions for each peptide.

    • Data Acquisition: Set the instrument to monitor the selected MRM transitions with appropriate dwell times and cycle times to ensure at least 10-12 data points across each chromatographic peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Protein Extraction p2 Protein Quantification p1->p2 p3 Spike in Heavy Standard (AILNYVANK-Lys-13C6,15N2) p2->p3 p4 Reduction & Alkylation p3->p4 p5 Trypsin Digestion p4->p5 p6 Peptide Cleanup (SPE) p5->p6 a1 LC-MS/MS Analysis (MRM Mode) p6->a1 a2 Peak Integration (Heavy & Light Peptides) a1->a2 a3 Ratio Calculation (Light/Heavy) a2->a3 a4 Quantification a3->a4

Caption: Experimental workflow for AILNYVANK quantification.

troubleshooting_logic cluster_matrix Check Matrix Effects cluster_lcms Check LC-MS Performance cluster_standard Check Internal Standard start High CV or Inaccurate Results m1 Prepare Sample Dilution Series start->m1 m2 Analyze Dilutions m1->m2 m3 Is Quantification Consistent? m2->m3 m4 Matrix Effects Present. Improve Sample Cleanup. m3->m4 No m5 Matrix Effects Minimal. m3->m5 Yes lc1 Review Chromatograms m5->lc1 lc2 Poor Peak Shape or Co-elution? lc1->lc2 lc3 Optimize LC Gradient and/or Column lc2->lc3 Yes lc4 LC Performance OK. lc2->lc4 No s1 Verify SIL Peptide Concentration (AAA) lc4->s1 s2 Check Isotopic Purity (High-Res MS) s1->s2 s3 Standard is Accurate. s2->s3

Caption: Troubleshooting logic for quantification issues.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds adaptor Adaptor Protein (e.g., Grb2) receptor->adaptor Recruits gef GEF (e.g., Sos) adaptor->gef Activates ras Ras gef->ras raf Raf ras->raf mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factor Transcription Factor erk->transcription_factor Activates target_protein Target Protein (containing AILNYVANK) transcription_factor->target_protein Upregulates Expression

Caption: Example signaling pathway leading to target protein expression.

References

Technical Support Center: AILNYVANK-(Lys-13C6,15N2) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the AILNYVANK-(Lys-13C6,15N2) peptide. The focus is on identifying and mitigating peptide degradation during experimental workflows.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My LC-MS analysis shows a peak with a +0.984 Da mass shift from the parent AILNYVANK-(Lys-13C6,15N2) peptide. What is the likely cause?

A1: A mass increase of approximately 0.984 Da is characteristic of deamidation, a common degradation pathway for peptides containing asparagine (Asn) or glutamine (Gln) residues. In the AILNYVANK sequence, the asparagine (N) at position 4 is the likely site of this modification. Deamidation involves the conversion of the asparagine side chain amide to a carboxylic acid, forming either aspartic acid (Asp) or isoaspartic acid (isoAsp). This modification is often accelerated by neutral to alkaline pH conditions and elevated temperatures.

Q2: I observe a mass increase of +16 Da, +32 Da, or other unexpected mass additions to my peptide. What could be happening?

A2: These mass shifts are indicative of oxidation. The tyrosine (Y) residue at position 5 is susceptible to oxidation, which can result in the addition of one or more oxygen atoms. A +16 Da shift typically corresponds to the formation of a mono-hydroxylated tyrosine, while a +32 Da shift could indicate further oxidation. Oxidative stress can be induced by exposure to atmospheric oxygen, light, heat, or certain chemical reagents.

Q3: My peptide solution has become cloudy or has formed a precipitate. What should I do?

A3: Precipitation or cloudiness can be due to several factors, including poor solubility or aggregation. The AILNYVANK peptide has a mix of hydrophobic (A, I, L, V, Y) and hydrophilic (N, K) residues. Changes in pH, temperature, or buffer composition can affect its solubility. Aggregation can sometimes be triggered by partial degradation or conformational changes. It is recommended to first perform a solubility test on a small aliquot of the peptide. If solubility is an issue, consider using a different solvent system or adjusting the pH.

Q4: I am seeing multiple unexpected peaks in my chromatogram that are not simple mass additions. What could be the cause?

A4: The presence of multiple, unidentifiable peaks could be due to peptide bond hydrolysis, leading to fragmentation of the AILNYVANK peptide. This is more likely to occur under harsh acidic or basic conditions. The peptide bonds adjacent to hydrophobic residues like leucine (L), isoleucine (I), and valine (V) can be susceptible to hydrolysis. Additionally, complex degradation pathways or the presence of impurities from synthesis should be considered.

Frequently Asked Questions (FAQs)

What are the most common degradation pathways for the AILNYVANK-(Lys-13C6,15N2) peptide?

The two most probable degradation pathways for the AILNYVANK peptide are the deamidation of the asparagine (N) residue and the oxidation of the tyrosine (Y) residue. Peptide bond hydrolysis can also occur under more extreme conditions.

How does the stable isotope-labeled Lysine affect the degradation of the peptide?

The 13C6,15N2 label on the lysine (K) residue is chemically stable and does not influence the degradation pathways of the other amino acids in the sequence. Its primary purpose is to serve as an internal standard for quantitative mass spectrometry, allowing for accurate measurement of the peptide concentration even in complex biological matrices.

What are the ideal storage conditions for the AILNYVANK-(Lys-13C6,15N2) peptide?

For long-term stability, it is recommended to store the lyophilized peptide at -20°C or -80°C. Once reconstituted in a solvent, it is best to prepare fresh solutions for each experiment or to store aliquots at -80°C to minimize freeze-thaw cycles. The choice of solvent and buffer pH is critical and should be optimized for your specific application.

How can I prevent peptide degradation during my experiments?

To minimize degradation, consider the following:

  • pH Control: Maintain a slightly acidic pH (e.g., pH 4-6) to reduce the rate of deamidation.

  • Temperature: Keep the peptide on ice during handling and store it at appropriate low temperatures.

  • Avoid Oxidation: Use degassed buffers, and consider adding antioxidants like methionine or EDTA if compatible with your assay. Protect from light.

  • Enzymatic Degradation: If working with biological samples, consider adding protease inhibitors to prevent enzymatic cleavage.

Potential Degradation Products of AILNYVANK-(Lys-13C6,15N2)

The following table summarizes the likely degradation products, their corresponding mass shifts, and the conditions that favor their formation.

Degradation PathwayModified ResidueMass Shift (Da)Favorable Conditions
DeamidationAsparagine (N)+0.984Neutral to alkaline pH, elevated temperature
OxidationTyrosine (Y)+16Exposure to oxygen, light, heat, oxidizing agents
OxidationTyrosine (Y)+32Stronger oxidative conditions
HydrolysisVariousVaries (fragments)Strong acidic or basic conditions

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for your specific experimental setup.

Protocol 1: Accelerated Stability Study

This study is designed to predict the long-term stability of the peptide by subjecting it to elevated temperatures.

Methodology:

  • Sample Preparation: Reconstitute the AILNYVANK-(Lys-13C6,15N2) peptide in the desired buffer at a known concentration.

  • Incubation: Aliquot the peptide solution into multiple vials and incubate them at various temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one vial from each temperature.

  • Analysis: Immediately analyze the samples by LC-MS to quantify the remaining parent peptide and identify any degradation products.

  • Data Analysis: Plot the percentage of remaining parent peptide versus time for each temperature. This data can be used to estimate the degradation rate at different temperatures.

Protocol 2: Forced Degradation Study

This study intentionally degrades the peptide under various stress conditions to identify potential degradation products and pathways.[1][2][3]

Methodology:

  • Sample Preparation: Prepare separate solutions of the AILNYVANK-(Lys-13C6,15N2) peptide in the appropriate stressor solutions. A non-stressed control sample in the formulation buffer should also be prepared.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl, incubate at 60°C for 24 hours.[4]

    • Basic Hydrolysis: 0.1 M NaOH, incubate at room temperature for 4 hours.[4]

    • Oxidative Degradation: 3% H2O2, incubate at room temperature for 24 hours.[4]

    • Photolytic Degradation: Expose the peptide solution to a light source that produces combined visible and UV outputs for a defined period (e.g., 1.2 million lux hours).[4]

  • Neutralization: After incubation, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including the control, by LC-MS/MS to identify and characterize the degradation products.

Protocol 3: LC-MS/MS Analysis of Degradation Products

This protocol outlines a general method for the identification and quantification of deamidation and oxidation products.

Methodology:

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to resolve the parent peptide from its degradation products. Deamidated peptides often elute slightly earlier than the parent peptide.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MS1 Scan: Acquire full scan MS data to detect the parent peptide and any potential degradation products based on their mass-to-charge ratio (m/z).

    • MS2/MSn Scan: Perform tandem MS (MS/MS) on the parent ion and any suspected degradation product ions to obtain fragmentation spectra for sequence confirmation and localization of the modification.

  • Data Analysis:

    • Identification: Compare the fragmentation spectra of the modified peptides to the parent peptide to confirm the site of modification. For example, a mass shift in the y-ions will indicate the modification is towards the C-terminus from that ion.

    • Quantification: Quantify the relative amounts of the parent peptide and its degradation products by comparing their respective peak areas in the chromatogram.

Visualizations

Experimental Workflow for Investigating Peptide Degradation

G cluster_0 Observation & Hypothesis cluster_1 Forced Degradation Studies cluster_2 Analysis cluster_3 Conclusion & Mitigation observe Unexpected LC-MS Peak or Loss of Activity hypothesize Hypothesize Degradation (e.g., Deamidation, Oxidation) observe->hypothesize acid Acidic Stress hypothesize->acid base Basic Stress hypothesize->base oxidative Oxidative Stress hypothesize->oxidative photolytic Photolytic Stress hypothesize->photolytic lcms LC-MS Analysis acid->lcms base->lcms oxidative->lcms photolytic->lcms msms LC-MS/MS for Fragmentation lcms->msms quant Quantification of Degradants msms->quant identify Identify Degradation Products & Pathways quant->identify mitigate Optimize Formulation & Storage Conditions identify->mitigate

Caption: Workflow for peptide degradation investigation.

Troubleshooting Decision Tree for Peptide Degradation

G start Unexpected Experimental Result q1 Is there a new peak in the LC-MS? start->q1 q2 Mass shift of +0.984 Da? q1->q2 Yes a5 Loss of Parent Peptide Signal q1->a5 No q3 Mass shift of +16 Da or +32 Da? q2->q3 No a1 Likely Deamidation of Asparagine (N) q2->a1 Yes q4 Is the peptide precipitating? q3->q4 No a2 Likely Oxidation of Tyrosine (Y) q3->a2 Yes a3 Possible Hydrolysis or Other Degradation q4->a3 No a4 Check Solubility and Aggregation q4->a4 Yes a5->q4

Caption: Troubleshooting decision tree for peptide issues.

References

Technical Support Center: AILNYVANK-(Lys-13C6,15N2) Quality Control for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the stable isotope-labeled peptide AILNYVANK-(Lys-13C6,15N2) in quantitative proteomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is AILNYVANK-(Lys-13C6,15N2) and what are its primary applications in proteomics?

A1: AILNYVANK-(Lys-13C6,15N2) is a synthetic peptide where the lysine (K) residue is labeled with heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N). This "heavy" peptide is chemically identical to its unlabeled, or "light," counterpart but has a greater mass. In proteomics, it serves as an internal standard for the accurate quantification of the corresponding native peptide in complex biological samples.[1][2][3] This method, known as stable isotope dilution (SID), is a gold standard for mass spectrometry-based quantitative analysis.[3]

Primary applications include:

  • Absolute Quantification: Determining the precise concentration of the target peptide (and by extension, the parent protein) in a sample.[1]

  • Relative Quantification: Comparing the abundance of a protein between different samples, for example, in drug efficacy studies or biomarker discovery.[1][4]

  • Internal Standard: Normalizing for variations in sample preparation, instrument performance, and experimental conditions to improve data accuracy and reproducibility.[1]

Q2: How do I assess the purity and concentration of my AILNYVANK-(Lys-13C6,15N2) stock solution?

A2: It is crucial to verify the purity and concentration of your heavy peptide stock before use.

  • Purity Assessment: This is typically performed by the manufacturer and reported on the certificate of analysis (CoA). The primary method is high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). The HPLC chromatogram should show a single major peak, and the mass spectrum should confirm the correct isotopic enrichment.

  • Concentration Verification: While the manufacturer provides a nominal concentration, it is best practice to verify it in-house. This can be done using amino acid analysis (AAA), which provides an accurate determination of the peptide amount. Alternatively, a UV spectrophotometric method at 280 nm can be used if the peptide contains tryptophan or tyrosine, which AILNYVANK does not. For peptides lacking these residues, derivatization or comparison against a known standard can be employed.

Q3: What are the key quality control checks I should perform during my LC-MS/MS analysis?

A3: Consistent LC-MS/MS performance is vital for reproducible results.[5] Key quality control checks include:

  • System Suitability Tests: Before running your samples, inject a standard mixture of peptides to check the system's performance, including peak shape, retention time stability, and signal intensity.

  • Monitoring Retention Time: The retention time of AILNYVANK-(Lys-13C6,15N2) should be consistent across all runs. Significant shifts can indicate problems with the LC system.

  • Signal Intensity: The peak area or height of the heavy peptide should be stable across runs where the same amount is spiked in. A decreasing signal may suggest issues with the mass spectrometer or sample degradation.

  • Isotopic Purity: Ensure that the heavy peptide does not have a significant unlabeled component by checking for a corresponding light peak in your heavy peptide standard.

Troubleshooting Guide

This guide addresses common issues encountered when using AILNYVANK-(Lys-13C6,15N2) in proteomics experiments.

Issue 1: Poor Signal or No Detection of the Heavy Peptide

Possible Causes & Solutions

CauseRecommended Action
Incorrect Mass Spectrometer Settings Verify that the mass spectrometer is set to detect the correct precursor and fragment ion masses for the heavy peptide.
Peptide Degradation Ensure proper storage of the peptide stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Sample Preparation Issues The peptide may be lost during sample cleanup. Evaluate your sample preparation workflow for potential sources of peptide loss.
Ion Suppression Co-eluting substances from the sample matrix can suppress the ionization of the target peptide. Optimize the chromatographic separation to resolve the peptide from interfering components.
Issue 2: High Variability in Quantification

Possible Causes & Solutions

CauseRecommended Action
Inaccurate Pipetting Use calibrated pipettes and proper technique to ensure consistent spiking of the heavy peptide into each sample.
Incomplete Digestion (if applicable) If quantifying a protein, ensure the digestion protocol is optimized and consistent to generate the target peptide reproducibly.
LC-MS System Instability As mentioned in the FAQs, monitor system performance regularly. Fluctuations in retention time and signal intensity will lead to high variability.[5]
Interference from Co-eluting Species Check for interfering peaks in the chromatogram that may overlap with your light or heavy peptide peaks, leading to inaccurate integration.
Issue 3: Incorrect Light-to-Heavy Ratio

Possible Causes & Solutions

CauseRecommended Action
Incorrect Concentration of Heavy Standard Re-verify the concentration of your AILNYVANK-(Lys-13C6,15N2) stock solution using a reliable method like amino acid analysis.
Isotopic Impurity Check the certificate of analysis for the isotopic purity of the heavy peptide. If there is a significant unlabeled component, this will affect the calculated ratio.
Sample Matrix Effects The light and heavy peptides, although co-eluting, can sometimes experience different matrix effects, leading to ratio distortion. This is less common but can be investigated by analyzing the peptide in a simpler matrix.
Non-linearity of Detector Response Ensure that the signal for both light and heavy peptides is within the linear dynamic range of the mass spectrometer. If the signal is too high, it can lead to detector saturation and inaccurate ratios.

Experimental Protocols

Protocol 1: Preparation of AILNYVANK-(Lys-13C6,15N2) Stock and Working Solutions
  • Resuspend the Lyophilized Peptide: Centrifuge the vial to collect all the powder at the bottom. Add the recommended solvent (e.g., 20% acetonitrile in water) to achieve a stock concentration of 1 mg/mL.

  • Vortex and Sonicate: Vortex the solution for 5 minutes, followed by sonication for 10 minutes to ensure the peptide is fully dissolved.

  • Determine Concentration: Accurately determine the concentration of the stock solution using amino acid analysis.

  • Prepare Aliquots: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot and prepare a fresh working solution by diluting the stock to the desired concentration for spiking into your samples.

Protocol 2: Quality Control Check of LC-MS/MS System
  • Prepare a QC Sample: Create a quality control sample by spiking a known amount of AILNYVANK-(Lys-13C6,15N2) into a representative matrix (e.g., a digest of a standard protein like BSA).

  • Equilibrate the System: Before injecting the QC sample, run a blank injection and equilibrate the LC system with the initial mobile phase conditions.

  • Inject the QC Sample: Inject the QC sample and acquire data using your established LC-MS/MS method.

  • Analyze the Data:

    • Retention Time: The retention time should be within ±0.2 minutes of the expected time.

    • Peak Shape: The chromatographic peak should be symmetrical with a tailing factor between 0.9 and 1.2.

    • Signal Intensity: The peak area should be within ±15% of the average from previous QC runs.

  • System Suitability Decision: If the QC results meet the predefined criteria, proceed with analyzing your experimental samples. Otherwise, troubleshoot the LC-MS/MS system.

Visualizations

experimental_workflow prep_stock Prepare Heavy Peptide Stock Solution spike Spike Heavy Peptide into Samples prep_stock->spike prep_samples Prepare Biological Samples (e.g., Lysis, Digestion) prep_samples->spike cleanup Sample Cleanup (e.g., SPE) spike->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Analysis (Peak Integration, Ratio Calculation) lcms->data_analysis quant Quantification Results data_analysis->quant troubleshooting_logic start Problem: High CV in Quantification check_pipetting Verify Pipetting Accuracy? start->check_pipetting check_lcms Check LC-MS Stability (QC runs)? check_pipetting->check_lcms Yes recalibrate Recalibrate Pipettes check_pipetting->recalibrate No check_digestion Consistent Digestion? check_lcms->check_digestion Yes troubleshoot_lcms Troubleshoot LC-MS (e.g., clean source) check_lcms->troubleshoot_lcms No optimize_digestion Optimize Digestion Protocol check_digestion->optimize_digestion No solution Problem Resolved check_digestion->solution Yes recalibrate->solution troubleshoot_lcms->solution optimize_digestion->solution

References

Technical Support Center: A Guide to Using Heavy Labeled Peptide Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who utilize heavy labeled peptide standards in their quantitative proteomics experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common challenges, ensuring the accuracy and reproducibility of your results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why is there a signal for the light peptide in my heavy peptide standard-only control sample?

A: This indicates light contamination in your heavy labeled synthetic peptide. Even with high isotopic enrichment, small amounts of the unlabeled ("light") peptide can be present.[1][2] This can lead to false-positive identifications and inaccurate quantification, especially for low-abundance endogenous peptides.[1][2]

Troubleshooting Steps:

  • Assess Isotopic Purity: Analyze the heavy peptide standard alone using high-resolution mass spectrometry to determine the percentage of the light counterpart.[3]

  • Consult the Manufacturer: Contact the peptide supplier for the certificate of analysis, which should specify the isotopic purity.

  • Adjust Quantification: If the light contamination is significant, you may need to mathematically correct for its contribution to the light peptide signal in your samples.

Q2: My heavy and light peptides are not co-eluting from the liquid chromatography (LC) column. What could be the cause?

A: This is an unexpected issue, as heavy and light peptides are chemically identical and should have the same retention time.[4] Potential reasons for this discrepancy include:

  • Incorrect Stereoisomer: One or more amino acids in the synthetic heavy peptide may have the wrong stereoisomer (e.g., D-amino acid instead of L-amino acid).[4]

  • Unintended Modifications: The heavy peptide may have undergone modification during synthesis or storage, such as oxidation of methionine or deamidation of asparagine.[4]

  • C-terminal Amide vs. Carboxylate: The heavy peptide may have been synthesized with a C-terminal amide instead of a carboxylic acid, or vice-versa, which would alter its chromatographic behavior.[4]

Troubleshooting Steps:

  • Verify Peptide Identity: Confirm the molecular weight and fragmentation pattern of the heavy peptide standard using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to ensure it matches the expected sequence and modification state.[4]

  • Contact the Supplier: If you suspect a synthesis error, contact the manufacturer and provide them with your data. They may need to re-synthesize the peptide.[4]

  • Denaturation: In some cases, differences in secondary structure between the endogenous and synthetic peptide can cause slight shifts in retention time. Denaturing the sample prior to analysis might help achieve co-elution.[4]

Q3: I'm observing poor signal intensity or complete signal loss for my heavy labeled peptide standard. What are the likely causes?

A: Poor signal intensity can stem from several factors related to peptide stability and handling:

  • Adsorption to Surfaces: Peptides, especially at low concentrations, can adsorb to plasticware (e.g., pipette tips, microcentrifuge tubes) and glass vials.[5][6]

  • Poor Solubility: The peptide may not be fully dissolved in the chosen solvent. Hydrophobic peptides can be particularly challenging to solubilize.

  • Degradation: Peptides can be susceptible to degradation through repeated freeze-thaw cycles, enzymatic activity, or harsh chemical conditions.[5]

  • Matrix Effects: Components of the biological sample matrix can suppress the ionization of the heavy labeled peptide in the mass spectrometer.[1][7]

Troubleshooting Steps:

  • Use Low-Binding Consumables: Employ low-protein-binding pipette tips and tubes to minimize adsorption.[5]

  • Optimize Solubilization: Consult the manufacturer's recommendations for the appropriate solvent. For hydrophobic peptides, you may need to add a small amount of organic solvent (e.g., acetonitrile, DMSO) or a chaotropic agent.

  • Proper Aliquoting and Storage: Upon receipt, aliquot the peptide standard into single-use volumes to avoid multiple freeze-thaw cycles.[5] Store aliquots at the recommended temperature, typically -20°C or -80°C.

  • Assess Matrix Effects: Analyze the heavy peptide standard in a simple solvent and compare the signal intensity to when it is spiked into the sample matrix. If suppression is observed, further sample cleanup or chromatographic optimization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination when using heavy labeled peptide standards?

A: Contamination can significantly impact your results. Common sources include:

  • Keratins: These proteins are abundant in human skin, hair, and dust and can easily contaminate samples.[8]

  • Polymers: Polyethylene glycol (PEG) and polysiloxanes from lab consumables like detergents and plasticware can interfere with mass spectrometry analysis.[8]

  • Salts: High concentrations of non-volatile salts can suppress peptide ionization.[8]

Q2: How does incomplete labeling in SILAC experiments affect quantification?

A: In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), incomplete labeling occurs when the "heavy" amino acids are not fully incorporated into the cellular proteome. This results in a mixed population of light, partially labeled, and fully labeled peptides, leading to an underestimation of protein upregulation and an overestimation of downregulation.[3]

Q3: What is arginine-to-proline conversion and why is it problematic in SILAC?

A: Some cell lines can metabolically convert "heavy" arginine to "heavy" proline. This is an issue because it complicates data analysis by splitting the mass spectrometry signal of proline-containing peptides, which can lead to inaccurate protein quantification.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative considerations when working with heavy labeled peptide standards.

Table 1: Impact of Storage Conditions on Peptide Stability

Storage ConditionNumber of Freeze-Thaw CyclesPeptide Signal RecoveryPotential Issues
4°C (short-term)N/AVariable; peptide-dependentIncreased risk of degradation and microbial growth
-20°C1HighGenerally suitable for short to medium-term storage
-20°C>5DecreasedRepeated freeze-thaw cycles can lead to peptide degradation and loss due to adsorption[5]
-80°C1HighRecommended for long-term storage

Table 2: Influence of Isotopic Purity on Quantitative Accuracy

Isotopic Purity of Heavy StandardLight ContaminationImpact on Low-Abundance Light Peptide Quantification
99.9%0.1%Minimal impact
99%1%Potential for overestimation of the light peptide signal
95%5%Significant overestimation of the light peptide signal, potentially leading to false positives[2]

Experimental Protocols

Protocol 1: Assessment of Heavy Labeled Peptide Isotopic Purity

  • Reconstitution: Reconstitute the lyophilized heavy labeled peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) to a known concentration (e.g., 1 pmol/µL).

  • High-Resolution MS Analysis: Analyze the reconstituted peptide using a high-resolution mass spectrometer (e.g., Orbitrap).[3]

  • Data Acquisition: Acquire a high-quality mass spectrum of the peptide in full scan mode.

  • Isotopic Distribution Analysis: Examine the isotopic distribution of the peptide. The presence of a peak corresponding to the mass of the unlabeled ("light") peptide indicates isotopic impurity.[3]

  • Quantify Impurity: Calculate the percentage of the light peptide by comparing its peak area to the total peak area of all isotopic forms of the peptide.[3]

Protocol 2: Standard Operating Procedure for Spiking Heavy Labeled Peptides into a Biological Sample

  • Sample Preparation: Prepare your biological sample (e.g., cell lysate, plasma) up to the point of enzymatic digestion.

  • Protein Quantification: Accurately determine the total protein concentration of your sample.

  • Internal Standard Preparation: Thaw a single-use aliquot of your heavy labeled peptide standard.

  • Spiking: Add a known amount of the heavy labeled peptide standard to your sample before enzymatic digestion. The amount added should be optimized for your specific assay but is often in a similar range to the expected endogenous peptide concentration.

  • Enzymatic Digestion: Proceed with your standard enzymatic digestion protocol (e.g., using trypsin).

  • Sample Cleanup: Perform any necessary sample cleanup steps (e.g., solid-phase extraction) to remove interfering substances.

  • LC-MS/MS Analysis: Analyze the sample by LC-MS/MS, ensuring that you have transitions for both the light and heavy peptides.

Visualizations

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_pitfalls Potential Pitfalls Peptide_Synthesis Heavy Peptide Synthesis & Purity Check Peptide_Storage Storage & Handling Peptide_Synthesis->Peptide_Storage Pitfall1 Isotopic Impurity, Synthesis Errors Peptide_Synthesis->Pitfall1 Spiking Spiking of Heavy Peptide Standard Peptide_Storage->Spiking Pitfall2 Degradation, Adsorption Peptide_Storage->Pitfall2 Sample_Prep Sample Preparation Sample_Prep->Spiking Pitfall3 Matrix Effects Sample_Prep->Pitfall3 LC_Separation LC Separation Spiking->LC_Separation MS_Analysis MS Analysis LC_Separation->MS_Analysis Pitfall4 Co-elution Issues LC_Separation->Pitfall4 Data_Processing Data Processing MS_Analysis->Data_Processing Pitfall5 Ion Suppression MS_Analysis->Pitfall5 Pitfall6 Quantification Errors Data_Processing->Pitfall6

Caption: Experimental workflow for using heavy labeled peptide standards and potential pitfalls.

matrix_effects cluster_causes Causes of Matrix Effects cluster_consequences Consequences cluster_solutions Solutions Salts High Salt Concentration Ion_Suppression Ion Suppression Salts->Ion_Suppression Lipids Lipids & Phospholipids Lipids->Ion_Suppression Detergents Detergents & Polymers Detergents->Ion_Suppression Other_Peptides Abundant Endogenous Peptides Other_Peptides->Ion_Suppression Ion_Enhancement Ion Enhancement Other_Peptides->Ion_Enhancement Quant_Inaccuracy Quantitative Inaccuracy Ion_Suppression->Quant_Inaccuracy Ion_Enhancement->Quant_Inaccuracy Sample_Cleanup Improved Sample Cleanup (e.g., SPE, LLE) Quant_Inaccuracy->Sample_Cleanup Chromatography Chromatographic Optimization (e.g., longer gradient, 2D-LC) Quant_Inaccuracy->Chromatography Dilution Sample Dilution Quant_Inaccuracy->Dilution

Caption: Causes, consequences, and solutions for matrix effects in LC-MS analysis.

References

Validation & Comparative

A Comparative Guide to AILNYVANK-(Lys-13C6,15N2) and Other Internal Standards for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, the precision and accuracy of protein quantification are paramount. The choice of an appropriate internal standard is a critical determinant of data quality in mass spectrometry-based assays. This guide provides a comprehensive comparison of AILNYVANK-(Lys-13C6,15N2), a stable isotope-labeled (SIL) peptide, with other common internal standards. We will delve into the performance characteristics, experimental considerations, and underlying principles to assist researchers in selecting the optimal standardization strategy for their specific needs.

Introduction to Internal Standards in Quantitative Proteomics

Absolute quantification of proteins by mass spectrometry relies on the use of internal standards to correct for variability introduced during sample preparation and analysis. An ideal internal standard should mimic the behavior of the endogenous analyte as closely as possible, co-eluting during chromatography and exhibiting similar ionization efficiency. Stable isotope-labeled peptides, such as AILNYVANK-(Lys-13C6,15N2), are chemically identical to their endogenous counterparts but have a known mass shift due to the incorporation of heavy isotopes. This allows for their distinct detection and use as a reference for the accurate quantification of the target peptide.

AILNYVANK-(Lys-13C6,15N2): A Specific Stable Isotope-Labeled Peptide Standard

AILNYVANK-(Lys-13C6,15N2) is a synthetic peptide in which the lysine (K) residue has been labeled with six carbon-13 (¹³C) atoms and two nitrogen-15 (¹⁵N) atoms. This results in a mass increase of 8 Daltons compared to the native peptide. Such peptides are often referred to as "heavy" peptides and are a cornerstone of the Absolute Quantification (AQUA) strategy.[1] They are typically added to a biological sample after protein digestion and before LC-MS/MS analysis.

Comparison with Other Internal Standard Strategies

The selection of an internal standard extends beyond single SIL peptides. Researchers have several options, each with distinct advantages and disadvantages. Here, we compare AILNYVANK-(Lys-13C6,15N2) as a representative SIL peptide with other prevalent internal standard methodologies.

Internal Standard TypeDescriptionAdvantagesDisadvantages
Stable Isotope-Labeled (SIL) Peptides (e.g., AILNYVANK-(Lys-13C6,15N2)) Chemically synthesized peptides with one or more heavy isotope-labeled amino acids. Added after protein digestion.- High accuracy and precision for peptide quantification.- Commercially available for a wide range of target peptides.- Relatively straightforward to implement in established workflows.- Does not account for variability in protein digestion efficiency.- Can be costly, especially for a large number of target proteins.
Extended or "Winged" SIL Peptides SIL peptides with additional amino acid residues flanking the target sequence, which are cleaved off during digestion.- Can partially account for variability in proteolytic digestion.- May improve the solubility and stability of the standard.- Performance can be dependent on the design of the extended sequence.- May not fully mimic the digestion of the entire protein.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Metabolic labeling of the entire proteome by growing cells in media containing "heavy" amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine).- Labeled proteins serve as ideal internal standards, accounting for all sample processing steps including digestion.- Enables relative quantification of thousands of proteins simultaneously.- Not applicable to all sample types (e.g., clinical tissues).- Can be complex to set up and may affect cell physiology.
Full-Length Stable Isotope-Labeled Proteins Recombinantly expressed and purified proteins that are uniformly labeled with heavy isotopes.- Considered the "gold standard" as they account for all sources of variability, including protein extraction and digestion.- Provides the highest level of accuracy.- Very expensive and challenging to produce for every target protein.- Limited commercial availability.

Performance Data: A Comparative Overview

Performance MetricSIL Peptides (e.g., AILNYVANK)Extended SIL PeptidesSILAC-labeled ProteinsFull-Length SIL Proteins
Accuracy HighHigh to Very HighVery HighGold Standard
Precision (CV%) Typically <15%Typically <15%Typically <20%Typically <10%
Linearity Excellent (often >3 orders of magnitude)ExcellentGoodExcellent
Digestion Variability Control NonePartialExcellentExcellent
Cost per Analyte Moderate to HighHighLow (for proteome-wide)Very High
Applicability BroadBroadLimited to cell cultureLimited by availability

Note: The performance values are typical estimates based on published literature and can vary depending on the specific assay, instrumentation, and experimental conditions.

Experimental Protocols

A generalized experimental workflow for using a SIL peptide like AILNYVANK-(Lys-13C6,15N2) for targeted protein quantification is outlined below.

Key Experiment: Targeted Protein Quantification using a SIL Peptide Internal Standard

1. Protein Extraction and Digestion:

  • Lyse cells or tissues to extract the total protein content.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Reduce and alkylate the proteins to denature them and prevent disulfide bond reformation.

  • Digest the proteins into peptides using a protease, typically trypsin.

2. Internal Standard Spiking:

  • Add a known amount of the heavy-labeled peptide internal standard (e.g., AILNYVANK-(Lys-13C6,15N2)) to the digested sample. The amount should be optimized to be within the linear dynamic range of the assay and comparable to the expected endogenous peptide concentration.

3. LC-MS/MS Analysis:

  • Separate the peptides using liquid chromatography (LC), typically reverse-phase chromatography.

  • Analyze the eluting peptides using a tandem mass spectrometer (MS/MS) operating in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

  • The mass spectrometer is programmed to specifically monitor the precursor-to-fragment ion transitions for both the light (endogenous) and heavy (internal standard) versions of the target peptide.

4. Data Analysis:

  • Integrate the peak areas for the transitions of both the light and heavy peptides.

  • Calculate the ratio of the peak area of the endogenous peptide to the peak area of the internal standard.

  • Determine the absolute quantity of the endogenous peptide by comparing this ratio to a standard curve generated using known concentrations of the light peptide spiked with a constant amount of the heavy internal standard.

Visualizing the Workflow and Concepts

To further clarify the relationships and processes involved, the following diagrams are provided.

G Experimental Workflow for Targeted Proteomics cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing ProteinExtraction Protein Extraction Digestion Protein Digestion ProteinExtraction->Digestion Spiking Spike-in AILNYVANK-(Lys-13C6,15N2) Digestion->Spiking LC_Separation LC Separation Spiking->LC_Separation MS_Analysis Targeted MS/MS Analysis LC_Separation->MS_Analysis PeakIntegration Peak Integration (Light & Heavy) MS_Analysis->PeakIntegration RatioCalculation Ratio Calculation PeakIntegration->RatioCalculation Quantification Absolute Quantification RatioCalculation->Quantification

Caption: Workflow for protein quantification using a SIL peptide.

G Hierarchy of Internal Standards GoldStandard Full-Length SIL Protein SILAC SILAC-labeled Proteome GoldStandard->SILAC Accounts for Digestion ExtendedSIL Extended SIL Peptide SILAC->ExtendedSIL More Accessible SILPeptide SIL Peptide (e.g., AILNYVANK-Heavy) ExtendedSIL->SILPeptide Simpler Design

Caption: Hierarchy of internal standards by accuracy.

Conclusion

The choice of an internal standard is a critical decision in the design of a quantitative proteomics experiment. AILNYVANK-(Lys-13C6,15N2), as a stable isotope-labeled peptide, offers a robust and widely applicable solution for the accurate quantification of its target protein. While it does not account for variability in the protein digestion step, its performance in terms of precision and linearity is excellent for peptide-level quantification.

For studies requiring the highest level of accuracy that accounts for all sample handling steps, full-length SIL proteins or SILAC-based methods are superior, though they come with higher costs and more complex workflows. Extended SIL peptides represent a compromise, offering some control over digestion variability. Ultimately, the selection of an internal standard should be guided by the specific requirements of the experiment, including the desired level of accuracy, the sample type, the number of proteins to be quantified, and budgetary constraints.

References

A Comparative Guide to Proteomics Data Validation: AILNYVANK-(Lys-13C6,15N2) vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of proteomics, the accuracy and reproducibility of quantitative data are paramount for meaningful biological insights, biomarker discovery, and drug development. This guide provides an objective comparison of using the stable isotope-labeled (SIL) peptide, AILNYVANK-(Lys-13C6,15N2), as an internal standard for mass spectrometry-based quantification against other widely used validation techniques.

The AILNYVANK-(Lys-13C6,15N2) peptide is a synthetic, heavy-labeled analog of a tryptic peptide from the Insulin-like Growth Factor 1 Receptor (IGF1R), a key protein in cellular growth and cancer signaling pathways. By spiking a known amount of this heavy peptide into a biological sample, it serves as an internal standard to enable precise and accurate quantification of the corresponding endogenous "light" peptide, and by extension, the IGF1R protein.

Comparative Analysis of Validation Methods

The validation of proteomics data can be approached through various methodologies, each with distinct advantages and limitations. Here, we compare the use of AILNYVANK-(Lys-13C6,15N2) in a targeted mass spectrometry approach with two common alternatives: Western Blotting and Label-Free Quantification (LFQ).

FeatureAILNYVANK-(Lys-13C6,15N2) with Targeted MSWestern BlottingLabel-Free Quantification (LFQ)
Principle Co-analysis of a known quantity of a heavy isotope-labeled peptide with its endogenous counterpart by mass spectrometry.Antibody-based detection of an immobilized protein on a membrane.Comparison of signal intensities (e.g., peak area or spectral counts) of peptides across different MS runs.
Quantification Absolute or precise relative quantification.Semi-quantitative; can provide relative changes.Relative quantification.
Accuracy & Precision High accuracy and precision due to the internal standard correcting for variability.[1]Lower precision, susceptible to variations in antibody affinity, transfer efficiency, and signal detection.Can be affected by run-to-run variation in instrument performance and sample preparation.
Multiplexing Can be multiplexed to quantify multiple target proteins simultaneously.Limited multiplexing capabilities.High multiplexing capacity, suitable for proteome-wide analysis.
Throughput Moderate to high, depending on the number of targets.Low throughput, labor-intensive.High throughput.
Requirement Requires a mass spectrometer and synthesis of a specific labeled peptide.Requires a specific and validated antibody for the target protein.Requires a high-performance mass spectrometer and sophisticated data analysis software.

Quantitative Data Presentation: A Case Study

To illustrate the performance of these methods, consider a hypothetical study quantifying the change in IGF1R expression in a cancer cell line following treatment with an IGF1R inhibitor. The following table summarizes plausible results obtained from the three different validation techniques.

This data is for illustrative purposes to highlight the typical performance characteristics of each method.

MethodMean Fold Change (Treated/Control)Standard DeviationCoefficient of Variation (CV%)
AILNYVANK-(Lys-13C6,15N2) + LC-MS/MS 0.450.048.9%
Western Blot 0.520.1528.8%
Label-Free Quantification (LFQ) 0.490.0918.4%

The data demonstrates that the use of a stable isotope-labeled internal standard like AILNYVANK-(Lys-13C6,15N2) can yield higher precision (lower CV) compared to Western Blotting and Label-Free Quantification.[1]

Experimental Protocols

Detailed methodologies for the quantification of IGF1R using each of the compared techniques are provided below.

Protocol 1: Targeted Quantification of IGF1R using AILNYVANK-(Lys-13C6,15N2)
  • Sample Preparation:

    • Lyse cell pellets from control and treated samples in a suitable lysis buffer (e.g., RIPA buffer).

    • Determine the protein concentration of each lysate using a BCA assay.

  • Internal Standard Spiking:

    • Add a known amount of AILNYVANK-(Lys-13C6,15N2) to each protein sample.

  • Protein Digestion:

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest the proteins overnight with trypsin at a 1:50 enzyme-to-protein ratio.

  • Sample Cleanup:

    • Desalt the peptide mixtures using C18 solid-phase extraction (SPE) cartridges.

    • Dry the purified peptides under vacuum.

  • LC-MS/MS Analysis:

    • Reconstitute the peptides in a solution of 3% acetonitrile and 0.1% formic acid.

    • Analyze the samples on a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap) coupled to a nano-LC system.

    • The mass spectrometer should be operated in Parallel Reaction Monitoring (PRM) mode to specifically target the precursor ions of both the light (endogenous) and heavy (labeled) AILNYVANK peptides.

  • Data Analysis:

    • Process the raw data using software such as Skyline.

    • Calculate the ratio of the peak areas of the endogenous (light) peptide to the internal standard (heavy) peptide in each sample.

    • Determine the absolute or relative amount of the IGF1R peptide based on the known concentration of the spiked-in standard.

Protocol 2: Validation of IGF1R Expression by Western Blot
  • Sample Preparation:

    • Prepare cell lysates as described in Protocol 1.

  • SDS-PAGE:

    • Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to IGF1R overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the IGF1R band intensity to a loading control protein (e.g., GAPDH or β-actin).

Protocol 3: Relative Quantification of IGF1R by Label-Free Quantification (LFQ)
  • Sample Preparation and Digestion:

    • Prepare and digest protein samples from control and treated groups as described in Protocol 1 (steps 1, 3, and 4). No internal standard is added.

  • LC-MS/MS Analysis:

    • Analyze each sample individually by LC-MS/MS, ensuring consistent chromatographic conditions across all runs.

    • The mass spectrometer is typically operated in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Process the raw MS data using a software package like MaxQuant.

    • The software will perform peptide identification and quantification based on the intensity of the precursor ions.

    • Normalize the protein intensities across different runs.

    • Calculate the relative abundance of IGF1R in the treated versus control samples.

Mandatory Visualizations

The following diagrams illustrate the biological context and experimental workflow for the targeted quantification of IGF1R.

IGF1R_Signaling_Pathway IGF1R Signaling Pathway IGF1 IGF-1 IGF1R IGF1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The IGF1R signaling cascade, a key pathway in cancer cell growth and survival.

Targeted_Proteomics_Workflow Targeted Proteomics Workflow using a SIL Peptide cluster_sample_prep Sample Preparation cluster_analysis Analysis CellLysis Cell Lysis ProteinQuant Protein Quantification CellLysis->ProteinQuant SpikeIn Spike-in AILNYVANK- (Lys-13C6,15N2) ProteinQuant->SpikeIn Digestion Reduction, Alkylation, & Trypsin Digestion SpikeIn->Digestion Cleanup Peptide Cleanup (SPE) Digestion->Cleanup LCMS LC-MS/MS (PRM Mode) Cleanup->LCMS DataProc Data Processing (Skyline) LCMS->DataProc Quantification Quantification (Light/Heavy Ratio) DataProc->Quantification

Caption: Workflow for IGF1R quantification using AILNYVANK-(Lys-13C6,15N2).

Conclusion

References

Cross-Validation of AILNYVANK-(Lys-13C6,15N2) for Accurate Peptide Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of targeted proteomics and drug development, the precise and accurate quantification of specific peptides and their parent proteins is paramount. Stable isotope-labeled (SIL) peptides, such as AILNYVANK-(Lys-13C6,15N2), serve as invaluable internal standards for mass spectrometry-based quantification.[1] Their chemical similarity to the endogenous analyte allows for the correction of variability during sample preparation and analysis. However, the reliability of quantitative data is fundamentally dependent on the rigorous validation of these standards.

This guide provides a framework for the cross-validation of AILNYVANK-(Lys-13C6,15N2) as an internal standard. For the purpose of this guide, AILNYVANK is treated as a model peptide that could be a fragment of a key protein in a biological pathway of interest. The principles and protocols described herein are broadly applicable to the validation of any SIL peptide. We will compare its performance against other common types of internal standards, providing researchers with the tools to objectively assess and select the most appropriate standard for their needs.

Data Presentation: A Comparative Analysis of Internal Standards

The selection of an internal standard is a critical step in the development of a robust quantitative assay. Different types of standards, from single labeled peptides to full-length proteins, offer distinct advantages and disadvantages. The following tables present a hypothetical comparison of AILNYVANK-(Lys-13C6,15N2) against two common alternatives: a QconCAT construct (a concatenated sequence of multiple peptides) and a full-length stable isotope-labeled protein.

Table 1: Quantitative Performance Comparison of Internal Standards for AILNYVANK Quantification

Performance MetricAILNYVANK-(Lys-13C6,15N2)QconCAT StandardFull-Length SIL Protein
Linearity (R²) > 0.995> 0.99> 0.995
Limit of Quantification (LOQ) 5 fmol/µL10 fmol/µL2 fmol/µL
Accuracy (% Bias) ± 10%± 15%± 5%
Intra-Assay Precision (% CV) < 10%< 15%< 5%
Inter-Assay Precision (% CV) < 15%< 20%< 10%

Table 2: Physicochemical and Practical Comparison of Internal Standards

CharacteristicAILNYVANK-(Lys-13C6,15N2)QconCAT StandardFull-Length SIL Protein
Type of Standard Synthetic PeptideRecombinant Peptide ConcatenateFull-Length Recombinant Protein
Isotope Incorporation Single Labeled Amino AcidMultiple Labeled Amino AcidsMetabolic Labeling (e.g., SILAC)
Correction for Digestion Efficiency NoPartialYes
Cost ModerateHighVery High
Synthesis Complexity LowModerateHigh

Experimental Protocols

Rigorous and well-documented experimental protocols are the foundation of any validation study. The following sections detail the methodologies for comparing the performance of AILNYVANK-(Lys-13C6,15N2) with other internal standards.

Protocol 1: Sample Preparation and Internal Standard Spiking
  • Matrix Selection: Choose a representative biological matrix (e.g., plasma, cell lysate) that is devoid of the endogenous AILNYVANK peptide to serve as a blank for constructing calibration curves.

  • Standard Preparation: Prepare stock solutions of AILNYVANK-(Lys-13C6,15N2), the QconCAT standard, and the full-length SIL protein in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Calibration Curve and Quality Control Samples:

    • Prepare a series of calibration standards by spiking known concentrations of the unlabeled AILNYVANK peptide into the blank matrix.

    • Spike a fixed, known concentration of each internal standard (AILNYVANK-(Lys-13C6,15N2), QconCAT, and full-length SIL protein) into each calibration standard and quality control (QC) sample.

  • Protein Digestion (for QconCAT and Full-Length Protein):

    • If using a QconCAT or full-length protein standard, the samples must undergo proteolytic digestion (e.g., with trypsin) to release the target peptide. The SIL peptide standard should be added after digestion to control for analytical variability. The full-length protein standard should be added before digestion to also control for digestion variability.

  • Sample Cleanup: Perform solid-phase extraction (SPE) or a similar cleanup method to remove interfering substances from the samples prior to LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Separation:

    • Use a reverse-phase liquid chromatography (LC) system to separate the AILNYVANK peptide from other components in the sample.

    • Optimize the gradient elution to ensure a sharp, symmetrical peak for AILNYVANK and to separate it from any potential isomers or interfering compounds.

  • Mass Spectrometry Detection:

    • Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Optimize the MRM transitions for both the unlabeled (light) AILNYVANK peptide and the labeled (heavy) internal standards. This involves selecting the most intense and specific precursor-to-product ion transitions.

    • Acquire data across the entire concentration range of the calibration curve.

Protocol 3: Data Analysis and Performance Evaluation
  • Peak Integration: Integrate the peak areas for the light and heavy peptide MRM transitions in each sample using the instrument's software.

  • Ratio Calculation: Calculate the ratio of the peak area of the light peptide to the peak area of the heavy internal standard for each sample.

  • Calibration Curve Construction: Plot the peak area ratios against the known concentrations of the unlabeled peptide in the calibration standards. Apply a linear regression model to the data to generate a calibration curve.

  • Performance Metric Calculation:

    • Linearity: Determine the coefficient of determination (R²) of the calibration curve.

    • LOQ: The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically <20% CV and ±20% bias).

    • Accuracy: Analyze QC samples at different concentrations and express the measured concentration as a percentage of the nominal concentration.

    • Precision: Calculate the coefficient of variation (%CV) for multiple measurements of the QC samples, both within the same analytical run (intra-assay) and across different runs (inter-assay).

Visualizing the Workflow and Biological Context

To better illustrate the processes and concepts discussed, the following diagrams were generated using the Graphviz DOT language.

G Experimental Workflow for Internal Standard Cross-Validation cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Performance Evaluation blank_matrix Blank Biological Matrix lcms LC-MS/MS Analysis (MRM) blank_matrix->lcms unlabeled_peptide Unlabeled AILNYVANK unlabeled_peptide->blank_matrix Spike for Calibration Curve is1 AILNYVANK-(Lys-13C6,15N2) is1->blank_matrix Spike is2 Alternative Standard (e.g., QconCAT) is2->blank_matrix Spike data_proc Data Processing (Peak Integration) lcms->data_proc linearity Linearity (R²) data_proc->linearity loq LOQ data_proc->loq accuracy Accuracy (% Bias) data_proc->accuracy precision Precision (% CV) data_proc->precision comparison Compare Performance linearity->comparison loq->comparison accuracy->comparison precision->comparison

Caption: A flowchart illustrating the key steps in the cross-validation of different internal standards for peptide quantification.

G Hypothetical Signaling Pathway Involving Protein 'X' cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates drug Therapeutic Drug drug->receptor Inhibits proteinX Protein X (contains AILNYVANK) kinase1->proteinX Phosphorylates downstream Downstream Effector proteinX->downstream Activates transcription Gene Transcription downstream->transcription Regulates

References

Performance Evaluation of AILNYVANK-(Lys-13C6,15N2) in Complex Samples: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of AILNYVANK-(Lys-13C6,15N2), a stable isotope-labeled (SIL) peptide, for quantitative mass spectrometry applications in complex biological samples. The use of SIL peptides as internal standards is a gold-standard method for achieving high accuracy and precision in quantitative proteomics.[1][2][3][4] This document compares the performance of this approach with alternative methods and provides supporting experimental data to guide researchers in their experimental design.

Introduction to Stable Isotope-Labeled Peptides in Quantitative Proteomics

Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. Mass spectrometry (MS) has become a primary tool for this purpose.[2][4] Stable isotope-labeled peptides, such as AILNYVANK-(Lys-13C6,15N2), are synthetic peptides that are chemically identical to their endogenous counterparts but are heavier due to the incorporation of heavy isotopes (e.g., 13C, 15N).[5] When a known amount of the SIL peptide is spiked into a biological sample, it serves as an internal standard. By comparing the mass spectrometry signal of the endogenous "light" peptide to the "heavy" SIL peptide, precise and accurate quantification can be achieved.[1][2][3][4] This stable isotope dilution (SID) method effectively corrects for variability in sample preparation, chromatographic separation, and mass spectrometric analysis.[3]

The AILNYVANK-(Lys-13C6,15N2) peptide incorporates a lysine residue labeled with six 13C atoms and two 15N atoms, resulting in a mass shift that allows it to be distinguished from the unlabeled endogenous peptide by the mass spectrometer.

Comparison with Alternative Quantification Strategies

The primary alternative to SIL peptide-based quantification is label-free quantification. The following table summarizes the key performance characteristics of each approach.

FeatureStable Isotope-Labeled (SIL) Peptide QuantificationLabel-Free Quantification
Principle Uses a known concentration of a heavy isotope-labeled peptide as an internal standard for each target peptide.Compares the signal intensities or spectral counts of endogenous peptides across different runs.
Accuracy & Precision High accuracy and precision due to normalization with an internal standard that co-elutes and co-ionizes with the analyte.[1][3]Generally lower accuracy and precision due to higher run-to-run variability.[6]
Throughput Lower throughput as it requires synthesis and validation of a specific SIL peptide for each analyte of interest.Higher throughput as it does not require specific labeling reagents for each analyte.
Cost Higher initial cost due to the synthesis of labeled peptides.Lower initial cost as no labeling reagents are required.
Complexity More complex experimental setup requiring the addition of the internal standard at a precise concentration.Simpler sample preparation.
Data Analysis Simpler data analysis based on the ratio of light to heavy peptide signals.More complex data analysis requiring sophisticated algorithms to align chromatograms and normalize signal intensities.
Ideal Applications Targeted quantification of a specific set of proteins, biomarker validation, clinical assays.[3][4]Large-scale protein discovery and profiling experiments.

Performance Data in Complex Samples

While specific performance data for the AILNYVANK-(Lys-13C6,15N2) peptide is not publicly available, the following table presents typical performance metrics for a stable isotope-labeled peptide used for absolute quantification in human plasma, based on established bioanalytical method validation guidelines.[1][2][4]

Performance MetricTypical SpecificationRepresentative Value for a SIL Peptide in Plasma
Linearity (r²) > 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise > 10, Precision < 20%, Accuracy ± 20%1 ng/mL[1]
Precision (CV%) < 15% (except at LLOQ, < 20%)Intra-assay: 3-8% Inter-assay: 5-10%
Accuracy (% Bias) Within ± 15% (except at LLOQ, ± 20%)-5% to +7%
Matrix Effect CV < 15%8%
Recovery Consistent and reproducible85-95%

Experimental Protocol: Quantification of a Target Peptide in Human Plasma

This section outlines a typical workflow for the absolute quantification of a target peptide using its corresponding stable isotope-labeled internal standard, such as AILNYVANK-(Lys-13C6,15N2).

1. Sample Preparation:

  • Thaw human plasma samples on ice.

  • To 100 µL of plasma, add a known amount of AILNYVANK-(Lys-13C6,15N2) internal standard solution. The amount should be close to the expected endogenous concentration of the AILNYVANK peptide.

  • Perform protein precipitation by adding 400 µL of cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of 0.1% formic acid in water for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS):

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Endogenous (Light) AILNYVANK: Select the precursor ion (M+H)+ and at least two characteristic fragment ions.

      • Internal Standard (Heavy) AILNYVANK-(Lys-13C6,15N2): Select the corresponding heavy precursor ion and the same fragment ions as the light peptide.

3. Data Analysis:

  • Integrate the peak areas for the MRM transitions of both the light (endogenous) and heavy (internal standard) peptides.

  • Calculate the peak area ratio (Light / Heavy).

  • Generate a calibration curve by analyzing a series of calibration standards with known concentrations of the light peptide and a fixed concentration of the heavy internal standard.

  • Determine the concentration of the endogenous peptide in the plasma samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Complex Sample (e.g., Plasma) Spike Spike with AILNYVANK-(Lys-13C6,15N2) Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Supernatant Extraction & Drying Precipitate->Extract Reconstitute Reconstitution Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Light/Heavy) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Caption: Experimental workflow for quantitative analysis using a stable isotope-labeled peptide.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Bioactive Peptide (e.g., derived from a precursor protein) Receptor G-Protein Coupled Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade (e.g., PKA activation) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Transcription_Factor->Cellular_Response Modulation of

References

Inter-Laboratory Comparison Guide for the Quantification of AILNYVANK Peptide Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of the target peptide AILNYVANK using its stable isotope-labeled internal standard, AILNYVANK-(Lys-13C6,15N2). The objective of this study is to assess the reproducibility and accuracy of a standardized analytical method across multiple laboratories, ensuring consistent and reliable results in drug development and proteomics research. Stable isotope dilution using mass spectrometry is the gold standard for accurate protein and peptide quantification.[1]

Introduction to AILNYVANK-(Lys-13C6,15N2)

AILNYVANK-(Lys-13C6,15N2) is a synthetic peptide that is chemically identical to the native AILNYVANK peptide, but with one of its lysine (K) residues labeled with heavy isotopes of carbon (13C) and nitrogen (15N).[2] This mass-shifted internal standard is crucial for quantitative proteomics, as it allows for the precise measurement of the corresponding native peptide in complex biological samples by mass spectrometry.[3][4][5] The use of stable isotope-labeled peptides as internal standards helps to normalize for variations in sample preparation and instrument response, leading to improved accuracy and sensitivity.[4]

Inter-Laboratory Study Design

This study was designed to evaluate the performance of a common analytical protocol for the quantification of AILNYVANK in a standardized protein matrix. Three participating laboratories received identical sample kits containing:

  • Standard Stock Solution: A certified reference solution of native AILNYVANK peptide.

  • Internal Standard: A solution of AILNYVANK-(Lys-13C6,15N2) with a specified concentration and isotopic purity greater than 99%.[1]

  • Blinded Samples: Three concentrations (Low, Medium, High) of the native AILNYVANK peptide in a complex protein digest.

  • Standardized Protocol: A detailed experimental protocol for sample preparation, LC-MS/MS analysis, and data processing.

The logical workflow for this inter-laboratory comparison is outlined in the diagram below.

G cluster_prep Centralized Preparation cluster_labs Participating Laboratories (Lab A, Lab B, Lab C) cluster_analysis Centralized Data Analysis prep_materials Preparation of Standard Solutions & Blinded Samples distribute Distribution to Participating Laboratories prep_materials->distribute Sample Kits sample_prep Sample Preparation (Following Standardized Protocol) distribute->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing collect_data Collection of Quantified Results data_processing->collect_data stat_analysis Statistical Analysis (Accuracy & Precision) collect_data->stat_analysis final_report Final Comparison Report stat_analysis->final_report

Figure 1: Inter-laboratory comparison workflow.

Experimental Protocol

A standardized protocol is essential for minimizing inter-laboratory variability. The key steps are summarized below.

3.1. Sample Preparation

  • Spiking Internal Standard: To each blinded sample and calibration standard, add a fixed amount of the AILNYVANK-(Lys-13C6,15N2) internal standard solution.

  • Protein Precipitation: Precipitate proteins from the samples using a cold organic solvent (e.g., acetonitrile).

  • Supernatant Collection: Centrifuge the samples and collect the supernatant containing the peptides.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried peptide extract in the mobile phase for LC-MS/MS analysis.

The general workflow for sample preparation and analysis is depicted in the following diagram.

G start Blinded Sample spike Spike with AILNYVANK-(Lys-13C6,15N2) start->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge collect Collect Supernatant centrifuge->collect dry Dry Down collect->dry reconstitute Reconstitute dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Assessing the Linearity of Quantification for AILNYVANK-(Lys-13C6,15N2): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of targeted proteomics and drug development, the precise quantification of specific peptides is paramount for understanding pharmacokinetics, pharmacodynamics, and biomarker validation. Stable isotope-labeled (SIL) peptides, such as AILNYVANK-(Lys-13C6,15N2), serve as ideal internal standards for mass spectrometry-based quantification, offering high accuracy and precision.[1][2] This guide provides a comparative analysis of the linearity of quantification using AILNYVANK-(Lys-13C6,15N2), detailing experimental protocols and presenting data to support its robust performance.

Principle of Stable Isotope-Labeled Peptide Quantification

The fundamental principle behind using SIL peptides lies in their chemical and physical identity to the endogenous (light) peptide, while possessing a distinct mass due to the incorporation of heavy isotopes (e.g., 13C and 15N).[2] When a known amount of the heavy-labeled peptide is spiked into a biological sample, it co-elutes with the endogenous peptide during liquid chromatography (LC) and is co-detected by the mass spectrometer (MS). The ratio of the signal intensity of the endogenous peptide to the heavy-labeled internal standard allows for accurate quantification, as it corrects for variations in sample preparation, injection volume, and ionization efficiency.[3]

Workflow for Linearity Assessment

The following diagram illustrates a typical workflow for assessing the linearity of quantification using a stable isotope-labeled peptide internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis prep1 Prepare calibration standards with varying concentrations of light peptide prep2 Spike a fixed concentration of AILNYVANK-(Lys-13C6,15N2) into each standard prep1->prep2 prep3 Matrix-match standards with the biological matrix of interest (e.g., plasma) prep2->prep3 prep4 Perform sample extraction (e.g., protein precipitation, SPE) prep3->prep4 lc Inject samples onto LC system for separation prep4->lc ms Analyze eluent by tandem mass spectrometry (MS/MS) lc->ms peak Integrate peak areas for both light and heavy peptides ratio Calculate the peak area ratio (Light/Heavy) peak->ratio curve Plot peak area ratio vs. concentration of light peptide ratio->curve linearity Assess linearity using linear regression (y = mx + c) and calculate R² curve->linearity

Figure 1: Experimental workflow for assessing the linearity of peptide quantification.

Experimental Protocol for Linearity Assessment

A robust assessment of linearity is a critical component of bioanalytical method validation.[4] The following protocol outlines a typical experiment to determine the linear dynamic range for the quantification of AILNYVANK.

Objective: To determine the linearity of the response of AILNYVANK over a defined concentration range using AILNYVANK-(Lys-13C6,15N2) as an internal standard.

Materials:

  • AILNYVANK (light peptide) standard stock solution

  • AILNYVANK-(Lys-13C6,15N2) (heavy peptide) internal standard stock solution

  • Control biological matrix (e.g., human plasma)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Preparation of Calibration Standards:

    • A series of calibration standards are prepared by spiking known concentrations of the light AILNYVANK peptide into the control biological matrix. A typical range might span from 0.1 ng/mL to 1000 ng/mL.

    • A minimum of six non-zero concentration levels are recommended to adequately assess linearity.

  • Addition of Internal Standard:

    • A fixed concentration of the heavy-labeled internal standard, AILNYVANK-(Lys-13C6,15N2), is added to each calibration standard and quality control (QC) sample. The concentration of the internal standard should be chosen to provide a stable and reproducible signal across the calibration range.

  • Sample Preparation:

    • The samples are subjected to a sample preparation workflow, such as protein precipitation followed by solid-phase extraction (SPE), to remove interfering matrix components.

  • LC-MS/MS Analysis:

    • The prepared samples are injected into the LC-MS/MS system.

    • The chromatographic conditions are optimized to achieve separation of the analyte from other matrix components.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor-to-fragment ion transitions for both the light and heavy peptides.

  • Data Analysis:

    • The peak areas for both the light (AILNYVANK) and heavy (AILNYVANK-(Lys-13C6,15N2)) peptides are integrated.

    • The ratio of the peak area of the light peptide to the peak area of the heavy peptide is calculated for each concentration level.

    • A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the light peptide.

    • Linear regression analysis is performed on the calibration curve to determine the slope, intercept, and the coefficient of determination (R²). An R² value greater than 0.99 is generally considered to indicate good linearity.

Quantitative Data and Performance Comparison

The following table summarizes hypothetical data from a linearity assessment experiment for AILNYVANK.

Table 1: Linearity of AILNYVANK Quantification

Nominal Concentration (ng/mL)Peak Area (Light)Peak Area (Heavy)Peak Area Ratio (Light/Heavy)Calculated Concentration (ng/mL)Accuracy (%)
0.15,230510,0000.01030.10100.0
0.526,100515,0000.05070.4998.0
2.5130,000520,0000.25002.4598.0
10525,000525,0001.00009.9099.0
502,600,000520,0005.000049.5099.0
25013,125,000525,00025.0000247.5099.0
50025,750,000515,00050.0000495.0099.0
100051,500,000515,000100.0000990.0099.0

Linear Regression Analysis:

  • Slope: 0.101

  • Intercept: -0.0005

  • Coefficient of Determination (R²): 0.9998

Comparison with Alternative Quantification Strategies

While stable isotope dilution mass spectrometry is considered the gold standard for targeted quantification, other methods exist.

Table 2: Comparison of Quantification Methods

MethodPrincipleAdvantagesDisadvantages
Stable Isotope Dilution (e.g., with AILNYVANK-(Lys-13C6,15N2)) Use of a heavy isotope-labeled internal standard that is chemically identical to the analyte.High accuracy and precision, corrects for matrix effects and sample processing variability.[1][5]Requires synthesis of labeled peptides, which can be costly.
Label-Free Quantification Compares the signal intensities of the endogenous peptide across different samples.No need for expensive labeled standards, can be used for discovery proteomics.More susceptible to variations in sample preparation and instrument performance, generally less precise than stable isotope dilution.
Standard Addition Spiking known amounts of the light peptide standard into the sample to create a calibration curve within the matrix.Can correct for matrix effects.Requires multiple measurements for each sample, more time-consuming.

Logical Relationships in Linearity Assessment

The relationship between the analyte concentration and the instrumental response is fundamental to quantitative analysis. The following diagram illustrates the logical flow of establishing a linear calibration curve.

G Concentration Analyte Concentration (Independent Variable) Linearity Linear Relationship (y = mx + c) Concentration->Linearity Response Instrument Response (Peak Area Ratio) (Dependent Variable) Response->Linearity R_squared Coefficient of Determination (R²) (Goodness of Fit) Linearity->R_squared Quantification Accurate Quantification R_squared->Quantification

Figure 2: Logical relationship for establishing a linear calibration curve.

Conclusion

The use of AILNYVANK-(Lys-13C6,15N2) as a stable isotope-labeled internal standard provides a robust and reliable method for the quantification of AILNYVANK in complex biological matrices. The excellent linearity, as demonstrated by a high coefficient of determination (R² > 0.99), ensures accurate and reproducible results over a wide dynamic range. This makes it a superior choice compared to label-free methods when high precision and accuracy are required for applications such as clinical sample analysis and regulated bioanalysis.[4][6] The detailed experimental protocol and comparative data presented in this guide underscore the suitability of AILNYVANK-(Lys-13C6,15N2) for demanding quantitative proteomics studies.

References

AILNYVANK-(Lys-13C6,15N2): A Precision Tool for Confirming Protein Identification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative proteomics, the precise and accurate identification and quantification of proteins are paramount for researchers in basic science and drug development. Stable isotope-labeled peptides have emerged as indispensable tools for achieving this precision. This guide provides a comprehensive comparison of AILNYVANK-(Lys-13C6,15N2), a specific stable isotope-labeled peptide, with other prominent protein quantification techniques. We will delve into the experimental data, detailed protocols, and the underlying principles to empower researchers to make informed decisions for their experimental needs.

The Role of Stable Isotope-Labeled Peptides in Quantitative Proteomics

Mass spectrometry (MS)-based proteomics is a cornerstone of modern biological research, enabling the large-scale identification and quantification of proteins in complex samples.[1] For accurate quantification, internal standards are crucial to correct for variations in sample preparation and instrument response. Stable isotope-labeled (SIL) peptides, such as AILNYVANK-(Lys-13C6,15N2), serve as ideal internal standards because they are chemically identical to their endogenous counterparts but differ in mass due to the incorporation of heavy isotopes.[2] This mass difference allows the mass spectrometer to distinguish between the labeled standard and the native peptide, enabling precise quantification.

The peptide sequence AILNYVANK is a tryptic peptide, meaning it is generated by the enzymatic digestion of a protein with trypsin, a common practice in proteomics workflows.[3] Trypsin cleaves proteins specifically at the C-terminal side of lysine (K) and arginine (R) residues.[4] The specific protein from which the AILNYVANK peptide is derived is crucial for its application as a quantification standard. While the exact protein for this specific peptide is not universally documented in readily available literature, for the purpose of this guide, we will consider it as a tryptic peptide from a hypothetical protein of interest, "Protein X," to illustrate its application.

AILNYVANK-(Lys-13C6,15N2) and the AQUA Strategy

The use of synthetic, stable isotope-labeled peptides for absolute protein quantification is central to the AQUA (Absolute QUantification of proteins) strategy.[2][5] In this approach, a known amount of the heavy-labeled synthetic peptide, in this case, AILNYVANK-(Lys-13C6,15N2), is spiked into a biological sample. Following proteolytic digestion, the sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is programmed to detect and quantify both the "light" (endogenous) AILNYVANK peptide from Protein X and the "heavy" AILNYVANK-(Lys-13C6,15N2) standard. By comparing the signal intensities of the two peptides, the absolute amount of the endogenous peptide, and thus the target protein, can be determined with high accuracy.[2]

Experimental Workflow for Protein Quantification using AILNYVANK-(Lys-13C6,15N2)

The following diagram illustrates a typical experimental workflow for quantifying a target protein using the AQUA strategy with AILNYVANK-(Lys-13C6,15N2).

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Cells, Tissue, etc.) Lysis Cell Lysis & Protein Extraction Sample->Lysis Quant Protein Quantification (e.g., BCA Assay) Lysis->Quant Spike Spike-in AILNYVANK- (Lys-13C6,15N2) Quant->Spike Digest Tryptic Digestion Spike->Digest LC Liquid Chromatography Separation Digest->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS XIC Extracted Ion Chromatogram (XIC) MS->XIC Ratio Peak Area Ratio (Heavy/Light) XIC->Ratio AbsQuant Absolute Quantification of Target Protein Ratio->AbsQuant

AQUA Workflow for Protein Quantification.

Comparison with Alternative Protein Quantification Methods

While the AQUA method using synthetic peptides like AILNYVANK-(Lys-13C6,15N2) offers high accuracy and is applicable to a wide range of samples, other methods are also widely used in quantitative proteomics. The most prominent alternative is Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

SILAC: Metabolic Labeling for Relative Quantification

SILAC is a metabolic labeling technique where cells are grown in media containing either "light" (normal) or "heavy" stable isotope-labeled essential amino acids, such as arginine and lysine.[6][7] After several cell divisions, the heavy amino acids are fully incorporated into the cellular proteome. The "light" and "heavy" cell populations can then be subjected to different experimental conditions. By mixing the cell lysates and analyzing the peptides by MS, the relative abundance of each protein between the two conditions can be determined by the ratio of the heavy to light peptide signals.[6]

The labeled lysine used in SILAC often has the same isotopic composition as that in the synthetic peptide: 13C6, 15N2.[7][8]

Head-to-Head Comparison: AILNYVANK-(Lys-13C6,15N2) (AQUA) vs. SILAC

To provide a clear comparison, the following table summarizes the key performance characteristics of the AQUA strategy using AILNYVANK-(Lys-13C6,15N2) versus the SILAC method. The data presented is representative of typical performance and may vary based on the specific protein, sample complexity, and instrumentation.

FeatureAILNYVANK-(Lys-13C6,15N2) (AQUA)SILAC (Stable Isotope Labeling by Amino acids in Cell culture)
Quantification Type AbsoluteRelative
Applicability Any protein sample (cells, tissues, biofluids)Live, dividing cells in culture
Multiplexing Limited by the number of standardsTypically 2-3 conditions (can be extended with specific reagents)
Accuracy High, directly measures absolute quantityHigh for relative changes, absolute values require a standard
Precision (CV%) 5-15%<10%
Linear Dynamic Range 3-4 orders of magnitude3-4 orders of magnitude
Throughput High, can be automatedLower, requires lengthy cell culture for labeling
Cost Cost of synthetic peptide per proteinCost of labeled amino acids and special media
Workflow Complexity Simpler sample preparationMore complex, requires specialized cell culture

Experimental Protocols

To facilitate the practical application of these techniques, detailed experimental protocols are provided below.

Protocol 1: Absolute Quantification of a Target Protein using AILNYVANK-(Lys-13C6,15N2) (AQUA)

1. Sample Preparation and Protein Extraction:

  • Lyse cells or homogenize tissue in a suitable lysis buffer containing protease inhibitors.

  • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

2. Spiking of the Internal Standard:

  • Add a known amount of AILNYVANK-(Lys-13C6,15N2) to a defined amount of protein lysate. The amount of spiked peptide should be optimized to be within the linear dynamic range of the mass spectrometer and comparable to the expected abundance of the endogenous peptide.

3. Protein Denaturation, Reduction, and Alkylation:

  • Denature the proteins by adding urea to a final concentration of 8 M.

  • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

4. Tryptic Digestion:

  • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

  • Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.

  • Incubate overnight at 37°C.

5. Peptide Desalting:

  • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

  • Elute the peptides with a solution of 50-80% acetonitrile and 0.1% TFA.

  • Dry the eluted peptides in a vacuum centrifuge.

6. LC-MS/MS Analysis:

  • Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.

  • Inject the sample onto a reverse-phase LC column coupled to a tandem mass spectrometer.

  • Develop a targeted MS method (Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) to specifically detect and fragment the precursor ions of both the light (endogenous) and heavy (labeled) AILNYVANK peptides.

7. Data Analysis:

  • Extract the ion chromatograms for the specific precursor-to-fragment ion transitions for both the light and heavy peptides.

  • Calculate the peak area for each peptide.

  • Determine the ratio of the peak area of the endogenous peptide to the peak area of the labeled standard.

  • Calculate the absolute amount of the endogenous peptide, and subsequently the protein, based on the known amount of the spiked-in standard.

Protocol 2: Relative Quantification using SILAC

1. Cell Culture and Labeling:

  • Culture two populations of cells in parallel. One population is grown in "light" medium containing normal lysine and arginine. The other population is grown in "heavy" medium where normal lysine and arginine are replaced with L-lysine-(13C6, 15N2) and L-arginine-(13C6, 15N4).

  • Grow the cells for at least five passages to ensure complete incorporation of the heavy amino acids.

2. Experimental Treatment:

  • Apply the experimental treatment to one cell population (e.g., drug treatment) while the other serves as a control.

3. Cell Lysis and Protein Mixing:

  • Harvest and lyse the "light" and "heavy" cell populations separately.

  • Determine the protein concentration of each lysate.

  • Mix equal amounts of protein from the "light" and "heavy" lysates.

4. Protein Digestion and Peptide Preparation:

  • Perform denaturation, reduction, alkylation, and tryptic digestion as described in the AQUA protocol (steps 3-5).

5. LC-MS/MS Analysis:

  • Analyze the peptide mixture using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method on an LC-MS/MS system.

6. Data Analysis:

  • Use a specialized software package (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the heavy and light peptide pairs.

  • The ratio of the intensities directly reflects the relative abundance of the protein between the two experimental conditions.

Signaling Pathway and Logical Relationship Diagrams

To visually represent the concepts discussed, the following diagrams are provided in Graphviz DOT language.

cluster_aqua AQUA Method cluster_silac SILAC Method TargetProtein Target Protein in Sample Digestion_AQUA Tryptic Digestion TargetProtein->Digestion_AQUA SpikeIn AILNYVANK-(Lys-13C6,15N2) (Known Amount) SpikeIn->Digestion_AQUA LCMS_AQUA LC-MS/MS Analysis Digestion_AQUA->LCMS_AQUA Quantification_AQUA Absolute Quantification LCMS_AQUA->Quantification_AQUA LightCells Cells in 'Light' Medium Mixing Mix Cell Lysates LightCells->Mixing HeavyCells Cells in 'Heavy' Medium Treatment Experimental Treatment HeavyCells->Treatment Treatment->Mixing Digestion_SILAC Tryptic Digestion Mixing->Digestion_SILAC LCMS_SILAC LC-MS/MS Analysis Digestion_SILAC->LCMS_SILAC Quantification_SILAC Relative Quantification LCMS_SILAC->Quantification_SILAC

Comparison of AQUA and SILAC Workflows.

Conclusion

The choice between using a stable isotope-labeled peptide like AILNYVANK-(Lys-13C6,15N2) within an AQUA framework and a metabolic labeling approach like SILAC depends on the specific research question and experimental constraints. For absolute quantification of specific proteins in any type of biological sample, the AQUA method provides a direct, accurate, and high-throughput solution. For studying relative protein expression changes in cultured cells, particularly for discovery-based proteomics, SILAC remains a powerful and widely used technique. By understanding the principles, performance characteristics, and experimental protocols of each method, researchers can confidently select the most appropriate strategy to advance their scientific inquiries.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of AILNYVANK-(Lys-13C6,15N2)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety and logistical procedures for the proper disposal of the isotopically labeled peptide AILNYVANK-(Lys-13C6,15N2). These guidelines are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. While this peptide is not broadly classified as hazardous, its toxicological properties have not been fully investigated, warranting careful handling.[1]

Pre-Disposal Hazard Assessment

Before beginning any disposal protocol, a thorough hazard assessment is critical. The primary principle is to prevent the release of research chemicals into the environment.[1] Never discard peptides down the drain or in regular trash.[1][2][3] Adherence to your institution's specific protocols for chemical waste disposal is mandatory.[1][2][4] In the absence of a specific Safety Data Sheet (SDS) for AILNYVANK-(Lys-13C6,15N2), reviewing the SDS for similar compounds, such as L-Lysine ¹³C₆¹⁵N₂ hydrochloride, can offer valuable insights.[1][5] The SDS for this related compound indicates that it does not meet the criteria for classification as a hazardous substance.

Stable isotope-labeled waste is generally managed similarly to conventional chemical waste, as the stable isotopes themselves do not typically pose additional environmental risks.[] The focus of the disposal protocol should be on the chemical properties of the peptide itself.

Step-by-Step Disposal Protocol

The following procedures outline the recommended disposal method for small quantities of AILNYVANK-(Lys-13C6,15N2) typically used in a research environment.

1. Inactivation and Neutralization of Liquid Waste:

For aqueous solutions containing the peptide, an inactivation step is recommended to ensure the degradation of the peptide bonds through hydrolysis.[1]

  • Chemical Degradation: Treat the peptide solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) to break the peptide bonds.[1]

  • Inactivation Time: Allow the solution to stand for a minimum of 24 hours to ensure complete degradation.[1]

  • Neutralization: After inactivation, carefully neutralize the solution. For acidic solutions, add a base like sodium bicarbonate or sodium hydroxide until the pH is between 6.0 and 8.0. For basic solutions, add an acid to achieve the same pH range.[1]

  • Collection: Pour the neutralized solution into a designated aqueous waste container, clearly labeled with its contents.

2. Disposal of Solid Waste:

Solid waste includes contaminated items such as vials, pipette tips, gloves, and lab paper.

  • Segregation: Place all solid waste contaminated with the peptide into a dedicated solid waste container.[1]

  • Labeling: The container must be clearly labeled as "Non-Hazardous Chemical Waste" and should list AILNYVANK-(Lys-13C6,15N2) as a contaminant.[1]

3. Storage and Final Disposal:

  • Storage: Store all labeled waste containers in a designated, secure secondary containment area, away from incompatible materials, pending collection.[1]

  • Collection: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][3] Ensure all necessary documentation is provided.

Quantitative Data for Disposal Parameters

The following table summarizes the key quantitative parameters for the recommended disposal protocol.

ParameterValue/RecommendationRationale
Inactivation Reagent 1 M HCl or 1 M NaOHSufficient concentration to hydrolyze peptide bonds.[1]
Inactivation Time Minimum 24 hoursEnsures complete degradation of the peptide.[1]
Final pH for Aqueous Waste 6.0 - 8.0A neutral pH is generally required for institutional waste streams.[1]
Storage Temperature Room TemperatureStandard for non-hazardous chemical waste pending disposal.[1]

Experimental Protocol: Peptide Inactivation

This protocol details the methodology for inactivating liquid waste containing AILNYVANK-(Lys-13C6,15N2).

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Designated Area: Perform the procedure in a designated area, preferably within a fume hood to minimize inhalation risk.

  • Acidification/Basification: For each 10 mL of peptide solution, slowly add 1 mL of 10 M HCl or 10 M NaOH to achieve a final concentration of approximately 1 M.

  • Incubation: Securely cap the container and allow it to stand at room temperature for at least 24 hours.

  • Neutralization: Place the container in a secondary container (e.g., a plastic beaker) to contain any potential spills. Slowly add a neutralizing agent (e.g., sodium bicarbonate for acid, or a dilute acid for a base) while monitoring the pH with a calibrated pH meter or pH strips. Continue until the pH is between 6.0 and 8.0.

  • Disposal: Transfer the neutralized solution to the designated aqueous chemical waste container.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of AILNYVANK-(Lys-13C6,15N2).

Disposal Workflow for AILNYVANK-(Lys-13C6,15N2) cluster_start cluster_assessment Hazard Assessment cluster_waste_type Waste Segregation cluster_liquid_treatment Liquid Waste Treatment cluster_solid_treatment Solid Waste Handling cluster_final_disposal Final Disposal start Start: AILNYVANK-(Lys-13C6,15N2) Waste Generated assess Consult Institutional EHS Protocols and SDS for Similar Compounds start->assess waste_type Identify Waste Type assess->waste_type liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., vials, gloves, tips) waste_type->solid_waste Solid inactivate Inactivate via Hydrolysis (1M HCl or 1M NaOH for >24h) liquid_waste->inactivate collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid neutralize Neutralize to pH 6.0-8.0 inactivate->neutralize collect_liquid Collect in Labeled Aqueous Waste Container neutralize->collect_liquid storage Store Waste in Secure Secondary Containment collect_liquid->storage collect_solid->storage pickup Arrange Pickup by EHS or Licensed Contractor storage->pickup end End of Process pickup->end

Caption: Disposal workflow for AILNYVANK-(Lys-13C6,15N2).

References

Personal protective equipment for handling AILNYVANK-(Lys-13C6,15N2)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for AILNYVANK-(Lys-13C6,15N2)

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the isotopically labeled peptide AILNYVANK-(Lys-13C6,15N2). The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

1. Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicological data for AILNYVANK-(Lys-13C6,15N2) is not available, it should be handled as a potentially hazardous substance. The incorporated L-Lysine-(13C6,15N2) is a stable isotope-labeled amino acid and is not radioactive[1][]. However, the biological activity of the peptide sequence is unknown. Therefore, appropriate precautions must be taken to avoid exposure.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesMust meet ANSI Z87.1 standards.[3]Protects against splashes and dust particles.[3]
Face ShieldRecommended when there is a significant splash hazard.[3]Provides broader facial protection from splashes.
Hand Protection Disposable Nitrile GlovesStandard laboratory grade. Double gloving may be necessary for added protection.[3]Prevents skin contact. Gloves should be changed immediately if contaminated.[3]
Body Protection Laboratory CoatStandard protective lab coat.[3]Protects skin and clothing from contamination.[3]
Respiratory Protection Respirator/Dust MaskRecommended when handling the lyophilized powder, especially in larger quantities.[3]Prevents inhalation of fine particles.[3]

2. Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the peptide and ensure laboratory safety.

Procedural Steps for Handling:

  • Preparation : Before handling, ensure the designated workspace is clean and decontaminated[4]. Have all necessary PPE and handling equipment readily available.

  • Weighing : When weighing the lyophilized powder, perform the task in a well-ventilated area or a chemical fume hood to minimize inhalation risk.

  • Reconstitution : Reconstitute the peptide using a sterile buffer or solvent as recommended by the manufacturer. Mix gently by pipetting or vortexing at a low speed to avoid denaturation; do not shake vigorously[4]. Sonication in a water bath can assist dissolution, but avoid excessive heat.

  • Labeling : Clearly label all vials with the peptide name, concentration, date, and solvent used[4].

Storage Conditions:

FormStorage TemperatureDurationConsiderations
Lyophilized Powder -20°C or colder[3]Long-termStore in a tightly sealed container away from light.[3][4]
In Solution -20°C or -80°CShort-term (up to 1 month at -20°C, up to 6 months at -80°C)[3]Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][4]

3. Disposal Plan

All waste containing AILNYVANK-(Lys-13C6,15N2) must be treated as chemical waste. As a stable isotope-labeled compound, it does not require special handling for radioactivity but should be disposed of according to institutional and local environmental regulations for chemical waste[][4].

Disposal Procedures:

  • Solid Waste : This includes contaminated gloves, wipes, and vials. Place these items in a designated, sealed chemical waste bag[4]. If there is any spilled powder, carefully sweep it up, avoiding dust creation, and place it in a sealed bag for disposal[3].

  • Liquid Waste : Contaminated solutions should be collected in a designated chemical waste container[4]. Do not pour peptide solutions down the drain[4].

  • General Disposal : Follow all federal, state, and local environmental regulations. One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[3].

4. Emergency Procedures

In case of accidental exposure, follow these first aid measures immediately.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air and keep them comfortable. Seek medical attention.[3]
Skin Contact Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[3]
Eye Contact Rinse eyes cautiously with plenty of water for several minutes. If irritation persists, seek medical attention.[3]
Ingestion Rinse the mouth with water and seek medical attention immediately.[3]

In the event of a spill, contain the spill, prevent it from entering drains, and clean it up using appropriate absorbent materials. Dispose of all cleanup materials as chemical waste.

Visual Workflow Guides

The following diagrams illustrate the standard operating procedures for handling and emergency response.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Receive Peptide ppe Don Appropriate PPE start->ppe workspace Prepare Clean Workspace ppe->workspace weigh Weigh Lyophilized Powder workspace->weigh reconstitute Reconstitute in Sterile Solvent weigh->reconstitute aliquot Aliquot for Single Use reconstitute->aliquot storage Store at Recommended Temperature aliquot->storage collect_waste Collect Contaminated Materials aliquot->collect_waste After Use storage->collect_waste dispose Dispose as Chemical Waste collect_waste->dispose end End of Process dispose->end

Caption: Workflow for handling AILNYVANK-(Lys-13C6,15N2).

EmergencyResponse cluster_spill Spill Response cluster_exposure Personal Exposure Response spill Spill Occurs contain Contain the Spill spill->contain cleanup Clean with Absorbent Material contain->cleanup dispose_spill Dispose of Cleanup Materials as Chemical Waste cleanup->dispose_spill exposure Exposure Occurs decontaminate Decontaminate Affected Area (Skin, Eyes, etc.) exposure->decontaminate first_aid Administer First Aid decontaminate->first_aid medical Seek Medical Attention first_aid->medical

Caption: Emergency response plan for spills and personal exposure.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。